molecular formula C33H56N7O18P3S B15544606 (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Cat. No.: B15544606
M. Wt: 963.8 g/mol
InChI Key: XPCGRNRSXHPWGU-MQKGXVDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a useful research compound. Its molecular formula is C33H56N7O18P3S and its molecular weight is 963.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H56N7O18P3S

Molecular Weight

963.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxydodec-6-enethioate

InChI

InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h8-9,19-22,26-28,32,41,44-45H,4-7,10-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/b9-8-/t21-,22+,26+,27+,28-,32+/m0/s1

InChI Key

XPCGRNRSXHPWGU-MQKGXVDMSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling (S)-3-Hydroxy-6Z-Dodecenoyl-CoA: A Technical Guide to a Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of fatty acid metabolism to illuminate the discovery and significance of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA. While the formal "discovery" of this specific molecule is not attributed to a single seminal publication, its existence was predicted and subsequently confirmed through extensive research into the beta-oxidation of unsaturated fatty acids. This document provides a comprehensive overview of its metabolic context, the enzymatic processes involved, and the experimental approaches used to identify and characterize such intermediates.

Metabolic Significance: An Intermediate in Unsaturated Fatty Acid Beta-Oxidation

This compound is a crucial, transient intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids. Specifically, it arises during the breakdown of fatty acids containing a cis double bond at an even-numbered carbon position, which requires auxiliary enzymes to navigate the metabolic pathway. Its formation is a key step in resolving the non-standard configuration of the fatty acyl chain for complete degradation into acetyl-CoA units.

The presence of the cis-6 double bond in the dodecenoyl-CoA backbone necessitates a modified beta-oxidation pathway. The pathway proceeds through several cycles of standard beta-oxidation until the cis double bond is encountered, leading to the formation of this compound.

The Enzymatic Pathway: Formation and Conversion

The generation and subsequent metabolism of this compound involve a concerted effort of several key enzymes within the mitochondrial matrix. The pathway can be visualized as follows:

Beta_Oxidation_Unsaturated cluster_pathway Mitochondrial Beta-Oxidation of a C12 Unsaturated Fatty Acid Dodecenoyl_CoA cis-6-Dodecenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Dodecenoyl_CoA->Enoyl_CoA_Hydratase Hydration S_3_Hydroxy (S)-3-Hydroxy-6Z- Dodecenoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxy L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_3_Hydroxy->L_3_Hydroxyacyl_CoA_Dehydrogenase Oxidation (NAD+ -> NADH) Ketoacyl_CoA 3-Ketoacyl-6Z- Dodecenoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis (CoA-SH) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Decenoyl_CoA cis-4-Decenoyl-CoA Thiolase->Decenoyl_CoA

Figure 1. Enzymatic formation of this compound.

The process begins with the hydration of cis-6-dodecenoic acid, which has undergone initial cycles of beta-oxidation. The key steps involving our molecule of interest are:

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of the preceding enoyl-CoA intermediate, forming this compound.

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) then oxidizes the hydroxyl group of this compound to a keto group, yielding 3-ketoacyl-6Z-dodecenoyl-CoA and reducing NAD+ to NADH.

  • Thiolysis: Finally, thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (cis-4-decenoyl-CoA), which continues through further rounds of beta-oxidation.

Experimental Evidence and Characterization

The identification of this compound and other transient intermediates in fatty acid metabolism relies on a suite of sophisticated analytical techniques. The general workflow for such a discovery is outlined below.

Experimental_Workflow cluster_workflow Workflow for Identification of Metabolic Intermediates Incubation Incubation of Mitochondria with Unsaturated Fatty Acid Substrate Extraction Quenching and Extraction of Acyl-CoA Esters Incubation->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Identification Structural Elucidation and Confirmation Detection->Identification

Figure 2. A generalized experimental workflow for identifying metabolic intermediates.

Experimental Protocols

Protocol 1: Incubation of Mitochondria with Dodecenoic Acid

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.

  • Incubation Medium: Prepare an incubation buffer containing essential cofactors for beta-oxidation, including NAD+, Coenzyme A, ATP, and carnitine.

  • Substrate Addition: Add the fatty acid substrate, cis-6-dodecenoic acid, to the mitochondrial suspension.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for metabolic processing.

  • Quenching: Stop the enzymatic reactions by adding a quenching agent, such as a strong acid (e.g., perchloric acid).

Protocol 2: Extraction and Analysis of Acyl-CoA Esters

  • Extraction: Extract the acyl-CoA esters from the quenched mitochondrial suspension using a suitable solvent system, such as solid-phase extraction or liquid-liquid extraction.

  • Chromatographic Separation: Separate the extracted acyl-CoA esters using high-performance liquid chromatography (HPLC), often coupled with a reverse-phase column.

  • Mass Spectrometric Detection: Analyze the separated compounds using tandem mass spectrometry (MS/MS). This allows for the determination of the molecular weight of the parent ion and the fragmentation pattern of the molecule, which is crucial for structural identification.

  • Structural Confirmation: Compare the retention time and mass spectrum of the putative this compound with that of a synthesized chemical standard to confirm its identity.

Data Presentation

While the original discovery papers for this specific intermediate are not readily identifiable, the following tables represent the types of quantitative data that would be generated during its characterization.

Table 1: HPLC Retention Times of Beta-Oxidation Intermediates

CompoundRetention Time (minutes)
cis-6-Dodecenoyl-CoA12.5
This compound 9.8
3-Ketoacyl-6Z-Dodecenoyl-CoA11.2
cis-4-Decenoyl-CoA14.1

Table 2: Mass Spectrometric Data for this compound

Ion ModeParent Ion (m/z)Major Fragment Ions (m/z)
Positive948.3809.2, 428.1, 303.1

Conclusion and Future Directions

The identification of this compound has been instrumental in completing our understanding of the intricate pathways of unsaturated fatty acid beta-oxidation. Although not a household name in metabolic research, its transient existence is a testament to the elegant enzymatic machinery that allows for the complete catabolism of diverse lipid molecules. Future research in this area may focus on the kinetics of the enzymes that process this intermediate, its potential role in metabolic regulation, and its relevance in various disease states where fatty acid oxidation is impaired. The development of novel therapeutics targeting fatty acid metabolism will undoubtedly benefit from a deep understanding of the formation and fate of such key intermediates.

The Emergence of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial identification and metabolic significance of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA, a key intermediate in the beta-oxidation of di-unsaturated fatty acids. We delve into the metabolic pathways where this molecule plays a crucial role, detail the experimental methodologies for its identification and characterization, and present quantitative data in a structured format. This document aims to serve as an in-depth resource for researchers and professionals in the fields of biochemistry, metabolic research, and drug development, offering insights into the intricate processes of fatty acid metabolism and potential targets for therapeutic intervention.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the oxidation of saturated fatty acids follows a relatively straightforward cyclic pathway, the degradation of unsaturated fatty acids, particularly those with multiple double bonds, requires a set of auxiliary enzymes to handle the non-standard bond configurations. This compound emerges as a critical, albeit transient, intermediate in the breakdown of specific C12 unsaturated fatty acids. Its correct stereochemical configuration and the position of its double bond are pivotal for the subsequent enzymatic steps that ultimately lead to the production of acetyl-CoA. Understanding the initial identification and metabolic fate of this molecule provides a clearer picture of the complexities of lipid metabolism and its regulation.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial beta-oxidation of di-unsaturated fatty acids, such as certain isomers of dodecadienoic acid.[1] The pathway involves a series of enzymatic reactions to process the cis-double bond at an even-numbered carbon position.

The metabolic journey begins with a di-unsaturated 12-carbon fatty acyl-CoA, which undergoes initial cycles of beta-oxidation until the cis-double bond at position 6 poses a challenge to the standard enzymatic machinery. At this juncture, auxiliary enzymes are recruited to modify the structure of the acyl-CoA intermediate, leading to the formation of this compound.

Below is a diagram illustrating the key steps in the metabolic pathway leading to and succeeding the formation of this compound.

Metabolic_Pathway cluster_0 Beta-Oxidation Cycles cluster_1 Formation of this compound cluster_2 Further Beta-Oxidation Di-unsaturated_C12_Acyl_CoA Di-unsaturated C12 Acyl-CoA cis-delta6-Dodecenoyl-CoA cis-6-Dodecenoyl-CoA Di-unsaturated_C12_Acyl_CoA->cis-delta6-Dodecenoyl-CoA Initial Beta-Oxidation Cycles cis-delta2-cis-delta6-Dodecadienoyl-CoA cis-2,cis-6-Dodecadienoyl-CoA cis-delta6-Dodecenoyl-CoA->cis-delta2-cis-delta6-Dodecadienoyl-CoA Acyl-CoA Dehydrogenase S-3-Hydroxy-6Z-Dodecenoyl-CoA (S)-3-Hydroxy-6Z- Dodecenoyl-CoA cis-delta2-cis-delta6-Dodecadienoyl-CoA->S-3-Hydroxy-6Z-Dodecenoyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA S-3-Hydroxy-6Z-Dodecenoyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Further_Oxidation Further Beta-Oxidation (leading to Acetyl-CoA) 3-Ketoacyl-CoA->Further_Oxidation Thiolase Identification_Workflow Incubation Incubation of Mitochondria with cis-6-Dodecenoic Acid Extraction Extraction of Acyl-CoA Esters Incubation->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) (Molecular Weight Determination) Chromatography->MS Enzymatic_Assay Enzymatic Assays (Confirmation of Biological Activity) Chromatography->Enzymatic_Assay Tandem_MS Tandem MS (MS/MS) (Structural Elucidation) MS->Tandem_MS NMR NMR Spectroscopy (Confirmation of Structure and Stereochemistry) Tandem_MS->NMR Identification Identification of This compound NMR->Identification Enzymatic_Assay->Identification

References

The Biological Role of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a crucial, yet transient, intermediate in the mitochondrial beta-oxidation of di-unsaturated fatty acids. Its formation and subsequent metabolism are integral to the energy-yielding catabolism of these dietary lipids. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its position within the fatty acid oxidation pathway and presenting relevant quantitative data, experimental protocols, and pathway visualizations to facilitate further research and drug development efforts targeting fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central to numerous metabolic processes, acting as activated intermediates in both anabolic and catabolic pathways.[1] Among these, the 3-hydroxyacyl-CoA species are key participants in the beta-oxidation of fatty acids, a primary mechanism for cellular energy production. This compound is a specific intermediate formed during the breakdown of di-unsaturated twelve-carbon fatty acids. Understanding its transient role is critical for a complete picture of lipid metabolism and its dysregulation in various disease states.

Biological Role of this compound

This compound is an intermediate in the metabolic pathway of di-unsaturated fatty acid beta-oxidation.[2] This pathway is responsible for the catabolism of fatty acids containing two double bonds, converting them into acetyl-CoA, which can then enter the citric acid cycle for ATP production. The "S" configuration at the 3-hydroxy position and the "cis" (Z) double bond at the 6th carbon are defining structural features that dictate its enzymatic processing.

The primary biological function of this compound is to serve as a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of the 3-hydroxyl group to a keto group, yielding 3-keto-6Z-dodecenoyl-CoA and a molecule of NADH. This step is a critical, energy-conserving reaction within the beta-oxidation spiral.

Signaling and Metabolic Pathways

The metabolic fate of this compound is intricately linked to the broader pathway of di-unsaturated fatty acid beta-oxidation. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle.

Di_Unsaturated_Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Dodecadienoyl_CoA 6Z,9Z-Dodecadienoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Dodecadienoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 2,6Z,9Z-Dodecatrienoyl-CoA Target_Molecule (S)-3-Hydroxy-6Z- Dodecenoyl-CoA Enoyl_CoA_Hydratase->Target_Molecule H2O HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Target_Molecule->HADH NAD+ -> NADH Ketoacyl_CoA 3-Keto-6Z- Dodecenoyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Decenoyl_CoA 4Z-Decenoyl-CoA Thiolase->Decenoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified pathway of the initial steps of di-unsaturated fatty acid beta-oxidation highlighting the position of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates (Data presented here is representative for the enzyme class and not specific to this compound)

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)25150
3-Hydroxyoctanoyl-CoA (C8)5250
3-Hydroxydodecanoyl-CoA (C12)4200
3-Hydroxypalmitoyl-CoA (C16)4100

Data adapted from studies on L-3-hydroxyacyl-CoA dehydrogenase kinetics.[3]

Table 2: Representative Tissue Concentrations of Unsaturated Fatty Acid Oxidation Intermediates in Metabolic Disorders (These values illustrate the accumulation of intermediates in disease states and are not baseline physiological concentrations of this compound)

IntermediateTissueConditionConcentration Range (nmol/g tissue)
5-Dodecenoic acidLiverMCAD Deficiency5 - 20
7,10-Hexadecadienoic acidSkeletal MuscleVLCAD Deficiency2 - 10

MCAD: Medium-chain acyl-CoA dehydrogenase deficiency; VLCAD: Very long-chain acyl-CoA dehydrogenase deficiency. Data is illustrative of the types of intermediates that can accumulate.

Experimental Protocols

The study of this compound necessitates robust experimental protocols for its detection and for the characterization of enzymes involved in its metabolism. Below are detailed methodologies for the quantification of acyl-CoAs and the assay of L-3-hydroxyacyl-CoA dehydrogenase activity.

Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoA species from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC_MS_Workflow Tissue_Homogenization Tissue Homogenization (e.g., in isopropanol/water) Lipid_Extraction Lipid Extraction (e.g., Folch method) Tissue_Homogenization->Lipid_Extraction SPE Solid Phase Extraction (SPE) (for acyl-CoA enrichment) Lipid_Extraction->SPE LC_Separation LC Separation (Reversed-phase C18 column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for the quantification of acyl-CoA esters from biological samples using LC-MS/MS.

Methodology:

  • Sample Preparation: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a suitable solvent, such as 2-propanol/water (1:1, v/v).

  • Extraction: Perform a liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoA esters will partition to the aqueous phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich the acyl-CoA fraction from the aqueous extract. Wash the cartridge with an aqueous solution to remove salts and elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/water with a small amount of ammonium (B1175870) hydroxide).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA species using a reversed-phase C18 column with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The precursor ion will be the [M+H]+ of the specific acyl-CoA, and the product ion will correspond to a characteristic fragment (e.g., the coenzyme A moiety).

  • Quantification: Create a standard curve using synthetic this compound of known concentrations to quantify the amount in the biological sample.

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+.

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM NAD+ solution

  • 1 mM this compound solution (or a suitable analog like 3-hydroxydecanoyl-CoA)

  • Enzyme preparation (e.g., mitochondrial extract or purified HADH)

Procedure:

  • In a quartz cuvette, combine 800 µL of potassium phosphate buffer, 100 µL of NAD+ solution, and 50 µL of the enzyme preparation.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound, while a transient molecule, plays an indispensable role in the bioenergetics of di-unsaturated fatty acid metabolism. The information and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the specific kinetics and cellular concentrations of this intermediate will be crucial for a more detailed understanding of fatty acid oxidation and for the development of novel therapeutic strategies targeting metabolic diseases. The methodologies provided herein can be adapted to explore the nuances of this and other related metabolic pathways.

References

The Pivotal Role of 3-Hydroxyacyl-CoAs in Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 3-hydroxyacyl-CoA intermediates in the mitochondrial fatty acid β-oxidation pathway. It details the enzymatic reactions that produce and consume these critical metabolites, the kinetic properties of the involved enzymes, and the clinical significance of defects in this pathway. Furthermore, this guide offers detailed experimental protocols for the assessment of enzyme activities and metabolic flux, as well as visualizations of the core biochemical pathways, to support further research and drug development in this area.

Introduction: The Central Role of Fatty Acid Oxidation

Fatty acid β-oxidation is a fundamental catabolic process that provides a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise. This mitochondrial pathway systematically shortens fatty acyl-CoA molecules to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle, and reducing equivalents (NADH and FADH₂) that fuel the electron transport chain for ATP production. The process is a spiral of four core enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. Central to this spiral are the 3-hydroxyacyl-CoA intermediates, which represent a key metabolic crossroads in the pathway.

The Core of β-Oxidation: Formation and Fate of 3-Hydroxyacyl-CoAs

The journey of a fatty acyl-CoA through the β-oxidation spiral involves its conversion to a 3-hydroxyacyl-CoA and its subsequent oxidation. This section details the two key enzymatic steps that govern the lifecycle of 3-hydroxyacyl-CoAs.

Hydration of Enoyl-CoA: The Genesis of 3-Hydroxyacyl-CoA

The second step in β-oxidation is the hydration of a trans-Δ²-enoyl-CoA to form an L-3-hydroxyacyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase). This enzyme stereospecifically adds a water molecule across the double bond of the enoyl-CoA.[1]

There are different isoforms of enoyl-CoA hydratase, with varying substrate specificities for short-, medium-, and long-chain fatty acyl-CoAs. For long-chain fatty acids, this activity is one of the three functions of the mitochondrial trifunctional protein (MTP) .[2][3]

Dehydrogenation of 3-Hydroxyacyl-CoA: A Key Redox Step

The third step of β-oxidation involves the NAD⁺-dependent dehydrogenation of L-3-hydroxyacyl-CoA to form 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase . This reaction is a critical redox step, generating NADH that is subsequently used for ATP synthesis.[4]

Similar to enoyl-CoA hydratase, there are multiple 3-hydroxyacyl-CoA dehydrogenase isoenzymes with specificities for different chain-length substrates. The short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on shorter chain substrates, while the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also a component of the MTP, is specific for long-chain substrates.[5][6]

The Mitochondrial Trifunctional Protein (MTP): An Efficient Metabolic Machine

For the oxidation of long-chain fatty acids (those with 12 or more carbons), the last three steps of the β-oxidation spiral are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP) .[2][3] MTP is a heterooctamer of four α-subunits and four β-subunits, located in the inner mitochondrial membrane.[2]

  • The α-subunit contains the enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[3]

  • The β-subunit houses the thiolase activity.

This complex is thought to facilitate the efficient channeling of substrates between the active sites, preventing the diffusion of potentially toxic long-chain intermediates into the mitochondrial matrix.[7]

Quantitative Analysis of Enzyme Kinetics

The efficiency of fatty acid oxidation is dependent on the kinetic properties of the enzymes involved. The following tables summarize the available kinetic data for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase Isoforms

Substrate (Acyl-CoA)Enzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Crotonyl-CoA (C4)Rat Liver251200[8]
Hexenoyl-CoA (C6)Bovine Liver15-
Octenoyl-CoA (C8)Bovine Liver10-
Decenoyl-CoA (C10)Bovine Liver8-
Dodecenoyl-CoA (C12)Bovine Liver7-
Myristoleoyl-CoA (C14)Bovine Liver6-
Palmitoleoyl-CoA (C16)Bovine Liver5-

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase Isoforms

Substrate (3-Hydroxyacyl-CoA)Enzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxybutyryl-CoA (C4)Pig Heart23149[9]
3-Hydroxyhexanoyl-CoA (C6)Pig Heart6.8179[9]
3-Hydroxyoctanoyl-CoA (C8)Pig Heart3.5196[9]
3-Hydroxydecanoyl-CoA (C10)Pig Heart2.9208[9]
3-Hydroxydodecanoyl-CoA (C12)Pig Heart2.5185[9]
3-Hydroxytetradecanoyl-CoA (C14)Pig Heart2.4154[9]
3-Hydroxypalmitoyl-CoA (C16)Pig Heart2.4118[9]

Clinical Significance: Disorders of 3-Hydroxyacyl-CoA Metabolism

Deficiencies in the enzymes responsible for 3-hydroxyacyl-CoA metabolism lead to serious, often life-threatening, inherited metabolic disorders.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of the MTP. LCHAD deficiency leads to an inability to oxidize long-chain fatty acids, resulting in the accumulation of long-chain 3-hydroxyacylcarnitines.[10] Clinical manifestations include hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and retinopathy.[5][11]

  • Mitochondrial Trifunctional Protein (TFP) Deficiency: This is a more severe disorder resulting from mutations in either the HADHA or HADHB genes, affecting all three enzymatic activities of the MTP complex.[3][12] The clinical presentation is similar to LCHAD deficiency but often more severe, with a broader range of symptoms.[10]

Diagnosis of these disorders relies on newborn screening that includes tandem mass spectrometry to detect abnormal acylcarnitine profiles, followed by confirmatory enzymatic and molecular genetic testing.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-hydroxyacyl-CoA metabolism.

Isolation of Mitochondria from Liver Tissue

This protocol describes the isolation of mitochondria from fresh liver tissue by differential centrifugation.[13]

Materials:

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Wash buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Excise the liver and immediately place it in ice-cold homogenization buffer.

  • Mince the tissue into small pieces with scissors.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 5-10 volumes of homogenization buffer.

  • Homogenize with 10-15 slow strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in wash buffer and repeat the centrifugation at 8,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash buffer or a suitable buffer for downstream applications.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.[15]

Materials:

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA

  • 10 mM NAD⁺ solution

  • 1 mM 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA)

  • Mitochondrial extract or purified enzyme

  • UV-visible spectrophotometer

Procedure:

  • In a cuvette, combine 800 µL of assay buffer, 100 µL of 10 mM NAD⁺ solution, and 50 µL of mitochondrial extract or purified enzyme.

  • Incubate the mixture at 30°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxyacyl-CoA substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Spectrophotometric Assay of Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Assay buffer: 50 mM Tris-HCl (pH 8.0)

  • 1 mM enoyl-CoA substrate (e.g., crotonyl-CoA)

  • Mitochondrial extract or purified enzyme

  • UV-visible spectrophotometer

Procedure:

  • In a cuvette, combine 900 µL of assay buffer and 50 µL of mitochondrial extract or purified enzyme.

  • Incubate the mixture at 25°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µL of the 1 mM enoyl-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the specific enoyl-CoA substrate.

Visualizing the Pathway: Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core fatty acid β-oxidation pathway and a typical experimental workflow for diagnosing related disorders.

Fatty_Acid_Oxidation_Pathway FattyAcylCoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD FAD -> FADH₂ EnoylCoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH H₂O HydroxyacylCoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH NAD⁺ -> NADH + H⁺ KetoacylCoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase KetoacylCoA->KAT CoA-SH ShorterAcylCoA Fatty Acyl-CoA (Cn-2) ShorterAcylCoA->FattyAcylCoA Next Cycle AcetylCoA Acetyl-CoA ACAD->EnoylCoA ECH->HydroxyacylCoA HADH->KetoacylCoA KAT->ShorterAcylCoA KAT->AcetylCoA Diagnostic_Workflow cluster_0 Initial Screening cluster_1 Confirmatory Testing cluster_2 Diagnosis NBS Newborn Screening (Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->MSMS EnzymeAssay Enzyme Activity Assay (Fibroblasts/Lymphocytes) MSMS->EnzymeAssay Abnormal Profile Molecular Molecular Genetic Testing (HADHA/HADHB genes) EnzymeAssay->Molecular Deficient Activity Diagnosis Definitive Diagnosis (LCHAD/TFP Deficiency) Molecular->Diagnosis Pathogenic Variants Identified

References

The Peroxisomal Beta-Oxidation of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids and their derivatives that are not readily metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain unsaturated fatty acids. The processing of unsaturated fatty acids within peroxisomes requires a set of auxiliary enzymes to handle the double bonds that are not in the standard positions for the core β-oxidation machinery. This technical guide provides an in-depth exploration of the role of a specific intermediate, (S)-3-Hydroxy-6Z-Dodecenoyl-CoA, in the peroxisomal β-oxidation pathway. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Metabolic Pathway of 6Z-Dodecenoyl-CoA in Peroxisomes

The entry of 6Z-dodecenoic acid into the peroxisome and its subsequent conversion to 6Z-Dodecenoyl-CoA is the initiating step. The β-oxidation of this monounsaturated fatty acid with a cis double bond at an even-numbered carbon position (C6) necessitates the action of auxiliary enzymes to reconfigure the double bond for processing by the core β-oxidation enzymes.

The initial cycle of β-oxidation proceeds normally, producing a shortened acyl-CoA with the double bond now at a position that requires isomerization. The key enzyme in this process is the D-bifunctional protein (DBP) , a multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1][2] DBP is stereospecific, acting on D-3-hydroxyacyl-CoA esters.[2]

The metabolic fate of 6Z-Dodecenoyl-CoA involves the following key steps:

  • Isomerization: The 6Z-double bond needs to be shifted and converted to a trans configuration. This is accomplished by the enzyme Δ³,Δ²-enoyl-CoA isomerase , which converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond, a substrate for the next enzymatic step.[3]

  • Hydration: The enoyl-CoA hydratase domain of the D-bifunctional protein (DBP) catalyzes the hydration of the trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA intermediate. DBP specifically produces the (R)- or D-stereoisomer of 3-hydroxyacyl-CoA.[1][2]

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then catalyzes the NAD⁺-dependent oxidation of the D-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[4]

  • Thiolysis: The final step of the β-oxidation cycle is the thiolytic cleavage of 3-ketoacyl-CoA by a peroxisomal thiolase, yielding acetyl-CoA and a chain-shortened acyl-CoA.

The intermediate, this compound, represents a stereoisomer of the 3-hydroxyacyl-CoA produced during the β-oxidation of 6Z-Dodecenoyl-CoA. The "S" configuration is typically associated with the action of L-bifunctional protein, which is primarily involved in the β-oxidation of straight-chain fatty acids.[5] However, the degradation of unsaturated fatty acids with cis double bonds can lead to the formation of both S and R isomers. The presence of an (S) isomer would necessitate the action of a 3-hydroxyacyl-CoA epimerase to convert it to the (R) isomer, the preferred substrate for the D-bifunctional protein's dehydrogenase activity.[2]

Peroxisomal_Beta_Oxidation_of_6Z_Dodecenoyl_CoA cluster_peroxisome Peroxisome 6Z_Dodecenoyl_CoA 6Z-Dodecenoyl-CoA Beta_Oxidation_Cycle_1 1st β-Oxidation Cycle 6Z_Dodecenoyl_CoA->Beta_Oxidation_Cycle_1 Acyl-CoA Oxidase 4Z_Decenoyl_CoA 4Z-Decenoyl-CoA Beta_Oxidation_Cycle_1->4Z_Decenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 4Z_Decenoyl_CoA->Isomerase 3_trans_2_cis_Dienoyl_CoA Intermediates Isomerase->3_trans_2_cis_Dienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase 3_trans_2_cis_Dienoyl_CoA->Reductase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Reductase->trans_2_Enoyl_CoA DBP_Hydratase D-Bifunctional Protein (Hydratase) trans_2_Enoyl_CoA->DBP_Hydratase R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA DBP_Hydratase->R_3_Hydroxyacyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase) R_3_Hydroxyacyl_CoA->DBP_Dehydrogenase S_3_Hydroxyacyl_CoA (S)-3-Hydroxy-6Z- Dodecenoyl-CoA Epimerase 3-Hydroxyacyl-CoA Epimerase S_3_Hydroxyacyl_CoA->Epimerase Epimerase->R_3_Hydroxyacyl_CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA DBP_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA

Figure 1: Proposed metabolic pathway for 6Z-Dodecenoyl-CoA in peroxisomes.

Quantitative Data

Quantitative kinetic data for the specific substrate this compound and its related intermediates in peroxisomal β-oxidation are limited in the literature. However, data from studies on similar substrates provide valuable insights into the enzyme activities.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Δ³,Δ²-Enoyl-CoA Isomerase Dodecenoyl-CoAYeast--[3]
D-Bifunctional Protein (Hydratase) trans-2-Decenoyl-CoAHuman--[6]
D-Bifunctional Protein (Dehydrogenase) (R)-3-Hydroxydecanoyl-CoAHuman--[6]
D-Bifunctional Protein (Dehydrogenase) (R)-3-Hydroxyacyl-CoA (general)Rat Liver--[7]

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods for isolating highly purified peroxisomes for subsequent enzymatic assays.

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1% (v/v) ethanol, pH 7.4)

  • Percoll or OptiPrep density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Perfuse the rat liver with cold homogenization buffer to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet and layer it onto a pre-formed density gradient (e.g., Percoll or OptiPrep).

  • Perform ultracentrifugation at a high speed (e.g., 60,000 x g for 1 hour).

  • Carefully collect the peroxisomal fraction, which will be located at a higher density than mitochondria.

  • Wash the isolated peroxisomes with homogenization buffer to remove the gradient medium.

  • Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria).

Peroxisome_Isolation_Workflow Start Start: Rat Liver Homogenization Homogenize in Buffer Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Centrifugation Supernatant_1 Collect Supernatant Low_Speed_Centrifugation->Supernatant_1 High_Speed_Centrifugation High-Speed Centrifugation (20,000 x g) Supernatant_1->High_Speed_Centrifugation Crude_Pellet Resuspend Crude Organellar Pellet High_Speed_Centrifugation->Crude_Pellet Density_Gradient Layer on Density Gradient Crude_Pellet->Density_Gradient Ultracentrifugation Ultracentrifugation (60,000 x g) Density_Gradient->Ultracentrifugation Fractionation Collect Peroxisomal Fraction Ultracentrifugation->Fractionation Wash Wash Peroxisomes Fractionation->Wash Purity_Assessment Assess Purity (Marker Enzymes) Wash->Purity_Assessment End End: Purified Peroxisomes Purity_Assessment->End

Figure 2: Workflow for the isolation of peroxisomes from rat liver.
Assay for D-Bifunctional Protein (DBP) Activity

The activity of DBP can be measured by monitoring the NAD⁺-dependent dehydrogenation of a suitable 3-hydroxyacyl-CoA substrate.

Materials:

  • Isolated peroxisomes or purified DBP

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺

  • (R,S)-3-Hydroxy-6Z-Dodecenoyl-CoA (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺.

  • Add the peroxisomal fraction or purified enzyme to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the substrate, (R,S)-3-Hydroxy-6Z-Dodecenoyl-CoA.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

  • To specifically measure the activity on the (S)-isomer, a coupled assay with 3-hydroxyacyl-CoA epimerase can be employed, or the substrate can be synthesized stereospecifically.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

The activity of Δ³,Δ²-enoyl-CoA isomerase can be determined by coupling its reaction to the subsequent hydration by enoyl-CoA hydratase and dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and monitoring NADH formation.

Materials:

  • Isolated peroxisomes or purified isomerase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NAD⁺

  • D-Bifunctional protein (as a coupling enzyme)

  • 6Z-Dodecenoyl-CoA (substrate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and an excess of D-bifunctional protein.

  • Add the peroxisomal fraction or purified isomerase and pre-incubate.

  • Start the reaction by adding 6Z-Dodecenoyl-CoA.

  • The isomerase will convert the substrate to a trans-2-enoyl-CoA, which is then acted upon by DBP, leading to the production of NADH.

  • Monitor the increase in absorbance at 340 nm to determine the isomerase activity.

Conclusion

The peroxisomal β-oxidation of unsaturated fatty acids like 6Z-dodecenoic acid is a complex process that relies on the coordinated action of core β-oxidation enzymes and specific auxiliary enzymes. The intermediate this compound highlights the importance of stereochemistry in this pathway and the role of epimerases in ensuring that substrates are in the correct configuration for subsequent enzymatic steps. While specific quantitative data for this particular intermediate remains an area for further research, the methodologies outlined in this guide provide a robust framework for investigating the activity of the key enzymes involved. A deeper understanding of these pathways is crucial for researchers in metabolic diseases and for professionals in drug development targeting lipid metabolism.

References

The Metabolic Crossroads of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its metabolic fate is intricately linked to cellular energy homeostasis and is governed by a series of enzymatic reactions. This technical guide provides a comprehensive overview of the catabolic pathway of this compound, detailing the enzymatic steps, relevant experimental protocols for its study, and quantitative data analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, offering insights into the fundamental processes of lipid metabolism and potential targets for therapeutic intervention.

Introduction

The catabolism of fatty acids through β-oxidation is a cornerstone of cellular energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. While the oxidation of saturated fatty acids follows a well-defined, cyclical pathway, the metabolism of unsaturated fatty acids, such as those containing cis double bonds, requires the action of auxiliary enzymes to reconfigure the molecule for processing by the core β-oxidation machinery. This compound represents a specific and important intermediate in this process. Its structure, featuring a hydroxyl group at the β-carbon (C3) and a cis double bond at the C6 position, places it at a critical juncture in the metabolic cascade. Understanding the precise enzymatic transformations it undergoes is crucial for a complete picture of lipid metabolism and its dysregulation in various disease states.

The Metabolic Pathway of this compound

The metabolic processing of this compound is a multi-step process that occurs within the mitochondrial matrix. The pathway involves an initial oxidation step followed by several cycles of the standard β-oxidation spiral, with an additional isomerization step required to handle the cis-6 double bond.

Step 1: Oxidation of the 3-Hydroxy Group

The initial step in the catabolism of this compound is the oxidation of the hydroxyl group at the C3 position to a keto group. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) , an NAD+-dependent enzyme.[1][2] This enzyme specifically acts on (S)-3-hydroxyacyl-CoA substrates.[1] The reaction converts this compound to 3-Keto-6Z-Dodecenoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1]

Step 2: Thiolytic Cleavage

The resulting 3-Keto-6Z-Dodecenoyl-CoA is then a substrate for β-ketothiolase . This enzyme catalyzes the thiolytic cleavage of the bond between the α and β carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter: 4Z-Decenoyl-CoA.[3]

Step 3: Further Rounds of β-Oxidation

4Z-Decenoyl-CoA undergoes one more standard cycle of β-oxidation, yielding another molecule of acetyl-CoA and producing cis-Δ³-Octenoyl-CoA. This intermediate, with its double bond at an odd-numbered carbon, cannot be directly processed by enoyl-CoA hydratase.[4]

Step 4: Isomerization of the cis-Δ³ Double Bond

The cis-Δ³-Octenoyl-CoA is then acted upon by Δ³,Δ²-enoyl-CoA isomerase (ECI) .[5][6][7] This enzyme catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans-Δ²-Octenoyl-CoA.[6][7] This isomerization is a critical step, as the trans-2 configuration is the required substrate for the next enzyme in the β-oxidation pathway.[8]

Step 5: Completion of β-Oxidation

trans-Δ²-Octenoyl-CoA can now re-enter the standard β-oxidation spiral. It is hydrated by enoyl-CoA hydratase , oxidized by 3-hydroxyacyl-CoA dehydrogenase , and finally cleaved by β-ketothiolase to yield acetyl-CoA and a shortened acyl-CoA. This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

metabolic_pathway cluster_0 Mitochondrial Matrix S-3-Hydroxy-6Z-Dodecenoyl-CoA S-3-Hydroxy-6Z-Dodecenoyl-CoA 3-Keto-6Z-Dodecenoyl-CoA 3-Keto-6Z-Dodecenoyl-CoA S-3-Hydroxy-6Z-Dodecenoyl-CoA->3-Keto-6Z-Dodecenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD+ -> NADH 4Z-Decenoyl-CoA 4Z-Decenoyl-CoA 3-Keto-6Z-Dodecenoyl-CoA->4Z-Decenoyl-CoA β-Ketothiolase CoA-SH Acetyl-CoA_1 Acetyl-CoA_1 3-Keto-6Z-Dodecenoyl-CoA->Acetyl-CoA_1 β-Ketothiolase cis-delta3-Octenoyl-CoA cis-delta3-Octenoyl-CoA 4Z-Decenoyl-CoA->cis-delta3-Octenoyl-CoA 1 cycle of β-Oxidation trans-delta2-Octenoyl-CoA trans-delta2-Octenoyl-CoA cis-delta3-Octenoyl-CoA->trans-delta2-Octenoyl-CoA Δ3,Δ2-Enoyl-CoA Isomerase (ECI) Further_Beta_Oxidation Further_Beta_Oxidation trans-delta2-Octenoyl-CoA->Further_Beta_Oxidation Standard β-Oxidation Cycles

Metabolic pathway of this compound.

Experimental Protocols

The study of the metabolic fate of this compound and related intermediates relies on a combination of enzymatic assays and advanced analytical techniques. Below are detailed methodologies for key experiments.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+.[9]

Materials:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3)

  • S-Acetoacetyl-CoA (5.4 mM solution)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) (6.4 mM solution)

  • Purified HADH enzyme or mitochondrial extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 2.80 mL of Potassium Phosphate Buffer, 0.05 mL of S-Acetoacetyl-CoA solution, and 0.05 mL of β-NADH solution.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the enzyme solution.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Assay for Enoyl-CoA Hydratase Activity

This protocol outlines a method for determining enoyl-CoA hydratase activity by monitoring the hydration of an enoyl-CoA substrate.[10]

Materials:

  • Phosphate Buffer (50 mM, pH 5.0)

  • Methanol

  • trans-2-Hexadecenoyl-CoA (substrate)

  • Purified enoyl-CoA hydratase or cell lysate

  • HPLC system with a chiral separation column

Procedure:

  • Prepare a reaction mixture containing the substrate and enzyme in the phosphate buffer.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, stop the reaction (e.g., by adding acid).

  • Analyze the reaction products by HPLC using a mobile phase of 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0)/methanol at a flow rate of 0.5 mL/min.

  • Detect the products by UV absorbance at 260 nm.

  • Quantify the formation of the 3-hydroxyacyl-CoA product by comparing peak areas to a standard curve.

Quantitative Analysis of Acyl-CoA Intermediates by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of acyl-CoA species.[11]

Materials:

Procedure:

  • Sample Preparation: Extract acyl-CoAs from tissue or cell samples using a suitable solvent (e.g., 2.5% sulfosalicylic acid). Spike the sample with internal standards.

  • Chromatographic Separation: Separate the acyl-CoA esters using a C18 reversed-phase column with a gradient of ammonium hydroxide and acetonitrile at high pH (e.g., 10.5).

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor specific precursor-to-product ion transitions for each acyl-CoA species in multiple reaction monitoring (MRM) mode. A common neutral loss of 507 Da is characteristic of acyl-CoAs.

  • Quantification: Calculate the concentration of each analyte by comparing the ratio of its peak area to that of the corresponding internal standard against a calibration curve.

experimental_workflow cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Tissue_or_Cells Tissue_or_Cells Extraction Acyl-CoA Extraction (e.g., with SSA) Tissue_or_Cells->Extraction Spiking Spike with Internal Standards Extraction->Spiking LC_Separation Reversed-Phase HPLC (C18 column) Spiking->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Peak Integration and Ratio Calculation MS_Detection->Quantification Calibration Comparison to Standard Curve Quantification->Calibration Final_Concentration Final_Concentration Calibration->Final_Concentration

Workflow for LC-MS/MS analysis of acyl-CoAs.

Data Presentation

Quantitative data from the analysis of fatty acid oxidation intermediates provide critical insights into metabolic fluxes and enzyme kinetics. The following tables present representative data that could be obtained from the experimental protocols described above.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Various Substrates

Substrate (S-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC415.2125.6
Hexanoyl-CoAC68.5189.3
Octanoyl-CoAC85.1250.1
Decanoyl-CoAC104.8245.7
Dodecanoyl-CoAC125.3210.4
Palmitoyl-CoAC166.1155.8

Data are illustrative and based on typical enzyme kinetics for HADH, which shows a preference for medium-chain substrates.[12]

Table 2: Quantification of Acyl-CoA Intermediates in Rat Liver Mitochondria by LC-MS/MS

Acyl-CoA SpeciesConcentration (pmol/mg protein)
Acetyl-CoA (C2)150.5 ± 12.3
Butyryl-CoA (C4)25.8 ± 3.1
Hexanoyl-CoA (C6)15.2 ± 2.5
Octanoyl-CoA (C8)10.1 ± 1.8
Decenoyl-CoA (C10:1)5.6 ± 0.9
Dodecenoyl-CoA (C12:1)3.2 ± 0.5
Palmitoyl-CoA (C16)45.7 ± 5.4

Values are presented as mean ± standard deviation and are representative of typical concentrations found in liver mitochondria under normal metabolic conditions.

Conclusion

The metabolic fate of this compound is a clear illustration of the specialized enzymatic machinery required for the complete oxidation of unsaturated fatty acids. The pathway involves the coordinated action of core β-oxidation enzymes and an essential auxiliary isomerase. The technical protocols detailed herein provide a robust framework for the investigation of this and other fatty acid metabolic pathways. A thorough understanding of these processes is paramount for elucidating the molecular basis of metabolic diseases and for the rational design of novel therapeutic agents that target lipid metabolism. The continued application of advanced analytical techniques, such as LC-MS/MS, will undoubtedly uncover further intricacies of these vital cellular pathways.

References

An In-depth Technical Guide to the Intermediates in the Peroxisomal Beta-Oxidation of Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway, primarily responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and certain polyunsaturated fatty acids that are not efficiently metabolized by mitochondria.[1][2] Linoleic acid (18:2n-6), an essential omega-6 fatty acid, undergoes initial cycles of β-oxidation within the peroxisome, a process that requires a core set of enzymes as well as auxiliary enzymes to handle its cis double bonds. Understanding the intermediates and the enzymatic reactions involved in this pathway is crucial for researchers in metabolic diseases, drug development targeting lipid metabolism, and cellular biology. This guide provides a detailed overview of the core intermediates, the enzymes that catalyze their transformation, relevant quantitative data, experimental protocols, and the key signaling pathways that regulate this process.

The Core Pathway of Peroxisomal Beta-Oxidation of Linoleic Acid

The degradation of linoleic acid in peroxisomes begins with its activation to linoleoyl-CoA. The subsequent β-oxidation spiral involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons per cycle, generating acetyl-CoA. However, the presence of cis double bonds in linoleic acid at the Δ9 and Δ12 positions necessitates the action of auxiliary enzymes to reconfigure the intermediates into substrates suitable for the core β-oxidation enzymes.[3][4]

The initial steps for a saturated fatty acid involve four key enzymatic reactions:

  • Dehydrogenation by Acyl-CoA Oxidase (ACOX)

  • Hydration by Enoyl-CoA Hydratase

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

  • Thiolytic cleavage by 3-Ketoacyl-CoA Thiolase

For linoleic acid, this process is modified by the presence of its double bonds. After three rounds of conventional β-oxidation, a problematic intermediate, cis-Δ3,cis-Δ6-dodecadienoyl-CoA, is formed. The pathway to resolve this and subsequent non-standard intermediates is outlined below.

Key Intermediates and Enzymatic Steps:
  • Linoleoyl-CoA (18:2, cis-Δ9, cis-Δ12): The starting substrate.

  • After 3 cycles of β-oxidation: Dodeca-cis-3,cis-6-dienoyl-CoA (12:2, cis-Δ3, cis-Δ6): This intermediate cannot be directly processed by the core enzymes.

  • Δ3,Δ2-Enoyl-CoA Isomerase (ECI) converts the cis-Δ3 double bond to a trans-Δ2 double bond, forming Dodeca-trans-2,cis-6-dienoyl-CoA (12:2, trans-Δ2, cis-Δ6) .

  • One cycle of β-oxidation proceeds, yielding Deca-cis-4-enoyl-CoA (10:1, cis-Δ4) .

  • Acyl-CoA Oxidase (ACOX) acts on this substrate to produce Deca-trans-2,cis-4-dienoyl-CoA (10:2, trans-Δ2, cis-Δ4) .

  • 2,4-Dienoyl-CoA Reductase (DECR) reduces this intermediate to Dec-trans-3-enoyl-CoA (10:1, trans-Δ3) .

  • Δ3,Δ2-Enoyl-CoA Isomerase (ECI) then isomerizes this to Dec-trans-2-enoyl-CoA (10:1, trans-Δ2) , which is a substrate for the standard β-oxidation pathway.

  • The remaining cycles of β-oxidation proceed to completely shorten the fatty acid chain.

Quantitative Data

The efficiency and rate of peroxisomal β-oxidation are determined by the kinetic properties of its enzymes. Acyl-CoA oxidase is considered a rate-limiting enzyme in this pathway.[5][6]

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/min/mg protein)Reference
Acyl-CoA OxidasePalmitoyl-CoA (16:0)Rat Liver~25~15[5]
Acyl-CoA OxidaseLauroyl-CoA (12:0)Rat Liver->67.5[7]
2,4-Dienoyl-CoA Reductase2-trans,4-cis-decadienoyl-CoAHuman Fibroblasts-1.8-5.8 mU/mg[8]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAsPig HeartLow µM rangeHighest for medium-chain substrates[4]

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods utilizing density gradient centrifugation.[9][10][11]

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Iodixanol or Nycodenz density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Perfuse the rat liver with cold saline to remove blood.

  • Mince the liver tissue in ice-cold homogenization buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 750 x g for 10 min at 4°C) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it onto a pre-formed density gradient (e.g., Iodixanol or Nycodenz).

  • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which bands at a characteristic density.

  • Assess the purity of the fraction using marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Assay for Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay is based on the H2O2-dependent oxidation of a chromogenic substrate.[7][12]

Materials:

  • Isolated peroxisomes

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Lauroyl-CoA (or other acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein (leuco-DCF) or 4-hydroxyphenylacetic acid as the chromogenic/fluorogenic substrate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Add the isolated peroxisomal fraction to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the enzyme activity based on the rate of change in signal and a standard curve for H2O2.

Assay for 2,4-Dienoyl-CoA Reductase (DECR) Activity

This radioactive assay measures the incorporation of tritium (B154650) from NADPH into the substrate.[8]

Materials:

  • Cell or tissue extract containing DECR

  • [4B-³H]NADPH

  • 2-trans,4-cis-decadienoyl-CoA (substrate)

  • Hydroxylamine

  • Toluene (B28343) for extraction

  • Scintillation counter

Procedure:

  • Incubate the enzyme source with the substrate and [4B-³H]NADPH.

  • Stop the reaction and cleave the thioester bond with hydroxylamine.

  • Extract the tritiated product with toluene.

  • Measure the radioactivity in the toluene phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of tritium incorporated.

A spectrophotometric assay can also be used, monitoring the decrease in absorbance of the substrate (e.g., 5-phenyl-2,4-pentadienoyl-CoA) at 340 nm.[13]

HPLC Analysis of Acyl-CoA Intermediates

This method allows for the separation and quantification of various acyl-CoA species.[14][15]

Materials:

  • Acetonitrile, 2-propanol, KH2PO4 buffer

  • Solid-phase extraction (SPE) column (e.g., C18)

  • Reversed-phase HPLC system with a C18 column

  • UV detector (260 nm)

Procedure:

  • Extract acyl-CoAs from the sample (e.g., isolated peroxisomes incubated with linoleic acid) using an organic solvent mixture (e.g., acetonitrile/2-propanol).

  • Purify and concentrate the acyl-CoAs using an SPE column.

  • Inject the purified sample onto the HPLC system.

  • Elute the acyl-CoAs using a gradient of a buffered mobile phase (e.g., KH2PO4) and an organic modifier (e.g., acetonitrile).

  • Detect the eluting acyl-CoAs by their absorbance at 260 nm.

  • Identify and quantify the intermediates by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Regulation

The expression of genes encoding peroxisomal β-oxidation enzymes is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα) and the Liver X Receptor (LXR).[16][17][18]

PPARα Signaling Pathway

Fatty acids and their derivatives act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[10][18]

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids Fatty Acids Fatty Acids_cyto Fatty Acids Fatty Acids->Fatty Acids_cyto transport PPARa_cyto PPARα Fatty Acids_cyto->PPARa_cyto binds PPARa_RXR_cyto PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR_cyto RXR_cyto RXR RXR_cyto->PPARa_RXR_cyto PPARa_RXR_nuc PPARα-RXR PPARa_RXR_cyto->PPARa_RXR_nuc translocation PPRE PPRE PPARa_RXR_nuc->PPRE binds Target Genes Target Genes (ACOX, ECI, etc.) PPRE->Target Genes activates transcription mRNA mRNA Target Genes->mRNA Peroxisomal Enzymes Peroxisomal Enzymes mRNA->Peroxisomal Enzymes translation

Caption: PPARα signaling pathway regulating peroxisomal β-oxidation gene expression.

LXR Signaling Pathway

LXR, primarily activated by oxysterols, also plays a role in regulating the expression of genes involved in peroxisomal β-oxidation, independent of PPARα.[16][17]

LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols Oxysterols_cyto Oxysterols Oxysterols->Oxysterols_cyto transport LXR_cyto LXR Oxysterols_cyto->LXR_cyto binds LXR_RXR_cyto LXR-RXR Heterodimer LXR_cyto->LXR_RXR_cyto RXR_cyto RXR RXR_cyto->LXR_RXR_cyto LXR_RXR_nuc LXR-RXR LXR_RXR_cyto->LXR_RXR_nuc translocation LXRE LXRE LXR_RXR_nuc->LXRE binds Target Genes Target Genes (ACOX, EHHADH, etc.) LXRE->Target Genes activates transcription mRNA mRNA Target Genes->mRNA Peroxisomal Enzymes Peroxisomal Enzymes mRNA->Peroxisomal Enzymes translation

Caption: LXR signaling pathway and its role in peroxisomal β-oxidation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the peroxisomal β-oxidation of linoleic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Gradient Density Gradient Centrifugation Centrifugation->Gradient Peroxisomes Isolated Peroxisomes Gradient->Peroxisomes Incubation Incubation with Linoleic Acid Peroxisomes->Incubation Enzyme_Assays Enzyme Activity Assays (ACOX, DECR, etc.) Incubation->Enzyme_Assays Metabolite_Extraction Metabolite Extraction (Acyl-CoAs) Incubation->Metabolite_Extraction Data_Analysis Data Analysis and Quantification Enzyme_Assays->Data_Analysis HPLC HPLC Analysis Metabolite_Extraction->HPLC HPLC->Data_Analysis

Caption: Workflow for the study of peroxisomal linoleic acid β-oxidation.

Conclusion

The peroxisomal β-oxidation of linoleic acid is a complex but vital metabolic process involving a coordinated effort of core and auxiliary enzymes. A thorough understanding of the intermediates, the kinetics of the enzymatic reactions, and the regulatory networks governing this pathway is essential for advancing our knowledge of lipid metabolism and developing therapeutic strategies for related disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate this intricate and important metabolic pathway.

References

The Subcellular Landscape of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA: A Technical Guide to its Cellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The metabolic processing of fatty acids is a cornerstone of cellular energy homeostasis. Unsaturated fatty acids, characterized by one or more double bonds in their acyl chains, require a specialized set of enzymes for their complete breakdown via β-oxidation. (S)-3-Hydroxy-6Z-Dodecenoyl-CoA emerges as a key intermediate in the degradation of di-unsaturated fatty acids. Its formation and subsequent conversion are integral to the efficient extraction of energy from these lipid molecules. The cellular processing of fatty acids is not confined to a single location; rather, it is a distributed process with distinct stages occurring in different organelles, primarily the mitochondria and peroxisomes.[1][2] This compartmentalization is crucial for the regulation of metabolic flux and the prevention of futile cycles.

Cellular Localization: A Tale of Two Organelles

The breakdown of fatty acids, including the pathway involving this compound, is spatially segregated between two primary organelles: mitochondria and peroxisomes.[3][4]

  • Mitochondria: These organelles are the primary sites of β-oxidation for the majority of fatty acids, particularly short-, medium-, and long-chain fatty acids.[5] The mitochondrial β-oxidation spiral is a highly efficient process, directly coupling the breakdown of fatty acids to the production of ATP through the electron transport chain.[6]

  • Peroxisomes: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some polyunsaturated fatty acids that are not readily handled by mitochondria.[2] Peroxisomal β-oxidation chain-shortens these fatty acids, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.[4]

Given that this compound is an intermediate in the oxidation of a C12 unsaturated fatty acid, its presence is anticipated in both mitochondria and peroxisomes, with the relative abundance in each compartment likely depending on the specific fatty acid precursor and the metabolic state of the cell.

Quantitative Data Summary

Direct quantitative data for the subcellular distribution of this compound is currently unavailable in the scientific literature. However, the localization of the enzymes that catalyze its formation and further metabolism provides strong evidence for its presence in both mitochondria and peroxisomes. The key enzymes are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. Quantitative proteomics studies have provided insights into the abundance of these enzymes in each organelle.

OrganelleKey EnzymesRelative Abundance (Expressed as Protein Copy Numbers per Cell - Yeast)Reference
Mitochondria Enoyl-CoA hydratase, mitochondrial (ECHS1)High[7]
3-hydroxyacyl-CoA dehydrogenase (HADH)High[7]
Peroxisomes Peroxisomal bifunctional enzyme (EHHADH) - (Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities)Moderate to High (inducible by oleate)[7][8]

Note: The data presented is from studies on yeast (Saccharomyces cerevisiae) grown under oleate-inducing conditions, which stimulate peroxisome proliferation and fatty acid oxidation. While not directly from human cells, it provides a valuable model for understanding the relative distribution of these key metabolic enzymes.

Experimental Protocols

The determination of the subcellular localization of a metabolite like this compound requires a multi-step experimental approach. Below are detailed methodologies for the key experiments.

Subcellular Fractionation: Isolation of Mitochondria and Peroxisomes

This protocol describes the separation of mitochondria and peroxisomes from cultured cells or tissues using differential centrifugation.

Materials:

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Percoll or Nycodenz solution for density gradient centrifugation

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue.

    • Wash the sample with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the sample in ice-cold Homogenization Buffer.

    • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

    • The resulting supernatant contains the peroxisomal fraction and cytosol.

  • Purification of Mitochondria:

    • Resuspend the crude mitochondrial pellet in Homogenization Buffer.

    • Layer the suspension onto a Percoll or Nycodenz density gradient.

    • Centrifuge at a high speed (e.g., 60,000 x g) for 30-60 minutes at 4°C.

    • Carefully collect the mitochondrial band.

  • Purification of Peroxisomes:

    • Take the supernatant from the 10,000 x g spin and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet peroxisomes.

    • For higher purity, the peroxisomal pellet can be further purified on a density gradient similar to the mitochondrial purification.

  • Purity Assessment:

    • Analyze fractions by Western blotting using antibodies against marker proteins for mitochondria (e.g., COX IV, VDAC), peroxisomes (e.g., PMP70, Catalase), and other cellular compartments to assess the purity of the isolates.

Quantification of this compound by LC-MS/MS

This protocol outlines the analysis of acyl-CoA species from isolated organelles using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reversed-phase LC column

Procedure:

  • Extraction of Acyl-CoAs:

    • To the isolated organelle pellets, add a cold extraction solvent (e.g., 80% ACN in water with 0.1% formic acid).

    • Add internal standards.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile.

      • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

      • Mobile Phase B: ACN/MeOH (9:1) with 10 mM ammonium acetate and 0.1% formic acid.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transition for this compound will need to be determined empirically or from literature.

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

    • Normalize the results to the protein content of the organelle fraction.

Visualizing the Metabolic Context

The following diagrams illustrate the key pathways and workflows discussed in this guide.

fatty_acid_beta_oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid Perox_Beta_Ox Peroxisomal β-Oxidation VLCFA->Perox_Beta_Ox Short_Acyl_CoA Short-Chain Acyl-CoA Perox_Beta_Ox->Short_Acyl_CoA Intermediate (S)-3-Hydroxy-6Z- Dodecenoyl-CoA Perox_Beta_Ox->Intermediate Mito_Beta_Ox Mitochondrial β-Oxidation Short_Acyl_CoA->Mito_Beta_Ox LCFA Long-Chain Fatty Acid LCFA->Mito_Beta_Ox Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA Mito_Beta_Ox->Intermediate TCA TCA Cycle Acetyl_CoA->TCA Unsaturated_FA Unsaturated Fatty Acid Unsaturated_FA->Perox_Beta_Ox Unsaturated_FA->Mito_Beta_Ox

Caption: Overview of fatty acid β-oxidation pathways.

experimental_workflow start Cultured Cells or Tissue homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent crude_mito Crude Mitochondrial Pellet diff_cent->crude_mito supernatant1 Post-Mitochondrial Supernatant diff_cent->supernatant1 gradient_mito Density Gradient Centrifugation (Mitochondria) crude_mito->gradient_mito gradient_perox Density Gradient Centrifugation (Peroxisomes) supernatant1->gradient_perox pure_mito Pure Mitochondria gradient_mito->pure_mito extraction Acyl-CoA Extraction pure_mito->extraction pure_perox Pure Peroxisomes gradient_perox->pure_perox pure_perox->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for subcellular localization and quantification.

Conclusion

The cellular localization of this compound is intrinsically linked to the subcellular organization of fatty acid β-oxidation. While direct quantitative measurements of this specific intermediate within different organelles are yet to be established, the well-characterized distribution of the necessary enzymatic machinery strongly supports its presence in both mitochondria and peroxisomes. For researchers in metabolic diseases and drug development, understanding this dual localization is critical. The experimental protocols outlined in this guide provide a robust framework for investigating the subcellular distribution of this and other acyl-CoA intermediates, paving the way for a more nuanced understanding of lipid metabolism and the identification of novel therapeutic targets. Future research employing advanced quantitative mass spectrometry techniques on highly purified organelle fractions will be instrumental in definitively mapping the subcellular landscape of this compound.

References

The Critical Role of Stereochemistry in 3-Hydroxyacyl-CoA Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of 3-hydroxyacyl-CoA intermediates is a pivotal determinant in the flux and regulation of fatty acid metabolism. This technical guide provides a comprehensive overview of the enzymatic control of 3-hydroxyacyl-CoA stereochemistry, the analytical methodologies for their chiral separation, and the implications of their stereoisomerism in metabolic pathways and drug development. We delve into the stereospecificity of key enzymes such as enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-hydroxyacyl-CoA epimerases, presenting quantitative kinetic data to illustrate their profound selectivity. Detailed experimental protocols for the chiral analysis of these intermediates are provided, alongside a discussion of the signaling pathways, including PPAR and Sirtuin signaling, that intersect with their metabolism. Finally, we explore the relevance of 3-hydroxyacyl-CoA stereochemistry in the context of drug discovery for metabolic diseases, highlighting the potential for stereospecific therapeutic interventions.

Introduction: The Stereochemical Dichotomy of 3-Hydroxyacyl-CoA

In the intricate landscape of cellular metabolism, the three-dimensional arrangement of atoms within a molecule can dictate its biological activity and fate. This is particularly true for the intermediates of fatty acid metabolism, where the chirality of the hydroxyl group at the C3 position of 3-hydroxyacyl-CoA thioesters determines their entry into distinct metabolic pathways. The two enantiomers, (S)-3-hydroxyacyl-CoA and (R)-3-hydroxyacyl-CoA, are not interchangeable and are specifically recognized by different sets of enzymes. This stereochemical control is fundamental for the efficient processing of fatty acids for energy production, synthesis of complex lipids, and cellular signaling. Understanding the nuances of 3-hydroxyacyl-CoA stereochemistry is therefore critical for researchers in metabolism and for the development of targeted therapies for metabolic disorders.

Enzymatic Control of 3-Hydroxyacyl-CoA Stereochemistry

The stereochemical landscape of 3-hydroxyacyl-CoA is meticulously sculpted by a suite of highly stereospecific enzymes. These enzymes ensure that the correct enantiomer is produced and utilized in the appropriate metabolic context.

Enoyl-CoA Hydratases: The Gatekeepers of Stereospecific Hydration

Enoyl-CoA hydratases catalyze the hydration of the double bond of 2-enoyl-CoA to form 3-hydroxyacyl-CoA. The stereochemical outcome of this reaction is critical.

  • L-Bifunctional Protein (L-BP): This mitochondrial enzyme, also known as multifunctional enzyme type 1 (MFE-1), exhibits enoyl-CoA hydratase activity that exclusively produces the (S)-3-hydroxyacyl-CoA enantiomer.[1] This is the primary hydratase in the mitochondrial fatty acid β-oxidation of straight-chain fatty acids. The stereoselectivity of enoyl-CoA hydratase for the formation of the (S)-isomer over the (R)-isomer can be remarkably high, with a reported ratio of 400,000 to 1 for the hydration of trans-2-crotonyl-CoA.[1][2][3] This profound specificity is attributed to the selective activation of one of two bound substrate conformers within the enzyme's active site.[2]

  • D-Bifunctional Protein (D-BP): Found in peroxisomes, this enzyme, also known as multifunctional enzyme type 2 (MFE-2), possesses an enoyl-CoA hydratase activity that generates (R)-3-hydroxyacyl-CoA.[1] This stereoisomer is an intermediate in the peroxisomal β-oxidation of D-3-hydroxy fatty acids and in the metabolism of certain branched-chain fatty acids.

3-Hydroxyacyl-CoA Dehydrogenases: Stereospecific Oxidation

The subsequent step in β-oxidation, the oxidation of the 3-hydroxyl group to a 3-keto group, is also catalyzed by stereospecific dehydrogenases.

  • L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme is specific for (S)-3-hydroxyacyl-CoA intermediates and is a crucial component of the mitochondrial trifunctional protein.[4] LCHADs exhibit a preference for medium to long-chain substrates.[5] Deficiencies in LCHAD are associated with severe metabolic disorders.

  • D-3-Hydroxyacyl-CoA Dehydrogenase: This activity, associated with the D-bifunctional protein in peroxisomes, specifically acts on (R)-3-hydroxyacyl-CoA substrates.[4]

  • Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): While primarily acting on short-chain (S)-3-hydroxyacyl-CoAs, SCHAD also displays activity towards a broader range of substrates, including steroids and cholic acids.[6]

3-Hydroxyacyl-CoA Epimerase: Interconverting Enantiomers

In certain metabolic situations, such as the oxidation of unsaturated fatty acids with double bonds at odd-numbered positions, (R)-3-hydroxyacyl-CoA intermediates are formed. To channel these into the main L-specific β-oxidation pathway, a 3-hydroxyacyl-CoA epimerase is required. This epimerization is not a direct conversion but rather a two-step process involving two enoyl-CoA hydratases with opposing stereospecificities.[7] The D-specific hydratase first dehydrates the (R)-3-hydroxyacyl-CoA to a 2-enoyl-CoA intermediate, which is then rehydrated by the L-specific hydratase to yield the (S)-enantiomer.[7]

Quantitative Data on Enzyme Stereospecificity

The following tables summarize the available quantitative data on the stereospecificity of key enzymes involved in 3-hydroxyacyl-CoA metabolism.

EnzymeSubstrateProduct(s)Stereoselectivity (S/R)Reference(s)
Enoyl-CoA Hydratase (Rat Liver)trans-2-Crotonyl-CoA(S)-3-Hydroxybutyryl-CoA & (R)-3-Hydroxybutyryl-CoA400,000 : 1[1][2][3]
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)L-3-Hydroxybutyryl-CoA~20-[8]
L-3-Hydroxyoctanoyl-CoA~5-[8]
L-3-Hydroxymyristoyl-CoA~5-[8]

Experimental Protocols for Chiral Analysis

The accurate determination of the stereochemical composition of 3-hydroxyacyl-CoA pools is essential for studying their metabolism. The following are detailed protocols for their chiral separation and analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most direct and widely used method for separating and quantifying 3-hydroxyacyl-CoA enantiomers.[9]

Protocol: Chiral HPLC-UV for 3-Hydroxyhexadecanoyl-CoA Enantiomers

  • Instrumentation:

    • HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-RH (4.6 x 250 mm, 5 µm) or a similar amylose-based chiral stationary phase.

    • Mobile Phase: 35/65 (v/v) mixture of 50 mM phosphate (B84403) buffer (pH 5.0) and methanol.[9] The exact ratio may require optimization depending on the specific acyl-CoA chain length.

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 25°C.[9]

    • Detection: UV absorbance at 260 nm.[9]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Acyl-CoA esters should be extracted from tissues or cells using a suitable method, such as a modified Bligh-Dyer extraction.

    • The extracted acyl-CoAs are then resuspended in the mobile phase for injection. A solid-phase extraction (SPE) cleanup step may be necessary for complex biological samples.

  • Data Analysis:

    • The retention times for the (R)- and (S)-enantiomers are determined using commercially available or synthesized standards. Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of column.[9]

    • Quantification is achieved by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the respective enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

For the analysis of the corresponding 3-hydroxy fatty acids (after hydrolysis of the CoA ester), GC-MS provides high sensitivity and structural information. Chiral separation is achieved by derivatizing the hydroxyl and carboxyl groups to form diastereomers.

Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acid Enantiomers

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • Hydrolysis: The acyl-CoA sample is hydrolyzed to release the free fatty acid, for example, by saponification with NaOH.

    • Extraction: The free fatty acid is then extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or ethyl acetate) after acidification.

    • Derivatization: The extracted 3-hydroxy fatty acid is derivatized to form diastereomers. A common method is esterification of the carboxylic acid with a chiral alcohol (e.g., (+)-butanol) followed by silylation of the hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A standard non-chiral capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the diastereomeric derivatives. For example, starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: The mass spectrometer can be operated in full scan mode to identify the characteristic fragmentation patterns of the derivatives or in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • The diastereomers will have different retention times on the achiral column. The elution order needs to be confirmed with standards.

    • Quantification is performed by comparing the peak areas of the sample to those of a standard curve prepared with known amounts of the derivatized enantiomers.

Enzymatic Assays

The activity of stereospecific 3-hydroxyacyl-CoA dehydrogenases can be determined using spectrophotometric assays.

Protocol: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

  • Principle: The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm. The reaction is pulled in the direction of oxidation by coupling it to the cleavage of the product, 3-ketoacyl-CoA, by 3-ketoacyl-CoA thiolase.[8]

  • Reagents:

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.3).

    • NAD+.

    • Coenzyme A (CoASH).

    • 3-Ketoacyl-CoA thiolase.

    • (S)-3-Hydroxyacyl-CoA substrate of a specific chain length.

    • Enzyme sample (e.g., purified enzyme or cell lysate).

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

    • Add the enzyme sample and incubate for a few minutes at a controlled temperature (e.g., 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Enzyme activity is typically expressed in units of µmol of NADH formed per minute per mg of protein.

Signaling Pathways and Regulatory Networks

The metabolism of 3-hydroxyacyl-CoA intermediates is intricately linked with major cellular signaling networks that regulate energy homeostasis.

PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that function as master regulators of lipid metabolism.[10] Fatty acids and their derivatives, including potentially 3-hydroxyacyl-CoAs, can act as ligands for PPARs.[10] Activation of PPARα leads to the transcriptional upregulation of a suite of genes involved in fatty acid oxidation, including those encoding for enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases.[11][12] This creates a feed-forward loop where the products of fatty acid breakdown can stimulate their own further catabolism.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_enzymes Mitochondria/Peroxisomes Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Fatty Acyl-CoA->3-Hydroxyacyl-CoA FAO Enzymes Fatty Acid Oxidation Enzymes (e.g., LCHAD) Fatty Acyl-CoA->FAO Enzymes Substrate PPARa PPARa 3-Hydroxyacyl-CoA->PPARa Ligand Activation PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Target Genes Target Genes PPRE->Target Genes Transcription mRNA mRNA Target Genes->mRNA mRNA->FAO Enzymes Translation Sirtuin_Regulation cluster_energy_status Cellular Energy Status cluster_sirtuin Sirtuin Activity cluster_fao Fatty Acid Oxidation High NAD+/NADH High Energy Demand (High NAD+/NADH) SIRT3 SIRT3 High NAD+/NADH->SIRT3 Activates Low NAD+/NADH Low Energy Demand (Low NAD+/NADH) Low NAD+/NADH->SIRT3 Inhibits LCHAD_Ac LCHAD (acetylated) Inactive SIRT3->LCHAD_Ac Deacetylates LCHAD_OH LCHAD (deacetylated) Active LCHAD_Ac->LCHAD_OH Decreased FAO Decreased Fatty Acid Oxidation LCHAD_Ac->Decreased FAO Increased FAO Increased Fatty Acid Oxidation LCHAD_OH->Increased FAO

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. Its precise synthesis is essential for advancing research in fatty acid metabolism and developing therapeutics for related metabolic disorders. This document provides a comprehensive guide to the chemo-enzymatic synthesis of this compound, including detailed experimental protocols and expected quantitative data. The synthesis strategy involves a multi-step chemical synthesis of the precursor, (S)-3-Hydroxy-6Z-dodecenoic acid, followed by an efficient enzymatic conversion to its Coenzyme A thioester. The protocols are designed to be accessible to researchers with a background in organic chemistry and biochemistry.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. This compound emerges as a key intermediate in the beta-oxidation of di-unsaturated fatty acids, such as linoleic acid. The availability of pure this compound is critical for in vitro reconstitution of metabolic pathways, enzyme characterization, and the screening of potential drug candidates that target fatty acid oxidation. This application note details a robust methodology for its synthesis, purification, and characterization.

Quantitative Data Summary

The following table outlines the anticipated results for each step of the synthesis, providing a benchmark for researchers. The expected yields and purity are based on literature values for analogous transformations.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Purity (%)
1(S)-3-Hydroxy-6Z-dodecenoic acidC₁₂H₂₂O₃214.3060-70 (overall)>98
2This compoundC₃₃H₅₆N₇O₁₈P₃S963.850-65>95

Experimental Protocols

Part 1: Chemical Synthesis of (S)-3-Hydroxy-6Z-dodecenoic acid

This multi-step synthesis is designed to produce the chiral hydroxy fatty acid precursor with high stereoselectivity.

Step 1.1: Synthesis of (Z)-non-4-en-1-ol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-heptyne (B1330384) in dry tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78°C and add n-butyllithium dropwise. Stir for 30 minutes.

  • Add ethylene (B1197577) oxide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting alcohol in a mixture of ethanol (B145695) and ethyl acetate (B1210297).

  • Add Lindlar's catalyst and hydrogenate under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the catalyst and concentrate the solvent to yield (Z)-non-4-en-1-ol.

Step 1.2: Oxidation to (Z)-non-4-enal

  • Dissolve (Z)-non-4-en-1-ol in dichloromethane (B109758) (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) and stir at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica (B1680970) gel and wash with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which is used in the next step without further purification.

Step 1.3: Asymmetric Aldol Addition

  • To a solution of diisopropylamine (B44863) in dry THF at -78°C, add n-butyllithium to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve ethyl acetate in dry THF and add it to the LDA solution at -78°C.

  • After 30 minutes, add a solution of (Z)-non-4-enal in THF.

  • Stir for 2 hours, then add a chiral auxiliary, such as (-)-8-phenylmenthol, as a solution in THF.

  • Allow the reaction to proceed for 4 hours at -78°C.

  • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate.

  • Purify by column chromatography to isolate the desired diastereomer.

Step 1.4: Hydrolysis

  • Dissolve the chiral ester in a mixture of THF and water.

  • Add lithium hydroxide (B78521) and stir at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield (S)-3-Hydroxy-6Z-dodecenoic acid.

Part 2: Enzymatic Synthesis of this compound

This enzymatic step provides a highly specific and efficient conversion to the final product.

Step 2.1: Acyl-CoA Synthesis

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl₂

    • 10 mM ATP

    • 2 mM Dithiothreitol (DTT)

    • 1 mM (S)-3-Hydroxy-6Z-dodecenoic acid

    • 1.2 mM Coenzyme A (lithium salt)

    • 5-10 µg of a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or commercially available).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Terminate the reaction by adding perchloric acid to a final concentration of 1 M.

  • Centrifuge to pellet the precipitated protein.

Step 2.2: Purification

  • Purify the supernatant containing this compound by reverse-phase HPLC using a C18 column.

  • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.

  • Collect the fractions containing the product and confirm its identity by mass spectrometry.

  • Lyophilize the purified fractions to obtain the final product as a white powder.

Visualizations

Synthetic Workflow

synthetic_workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Synthesis Heptyne Heptyne Non-4-yn-1-ol Non-4-yn-1-ol Heptyne->Non-4-yn-1-ol Ethylene Oxide Z-Non-4-en-1-ol Z-Non-4-en-1-ol Non-4-yn-1-ol->Z-Non-4-en-1-ol Lindlar Hydrogenation Z-Non-4-enal Z-Non-4-enal Z-Non-4-en-1-ol->Z-Non-4-enal PCC Oxidation Chiral Ester Chiral Ester Z-Non-4-enal->Chiral Ester Asymmetric Aldol S-3-Hydroxy-6Z-dodecenoic_acid S-3-Hydroxy-6Z-dodecenoic_acid Chiral Ester->S-3-Hydroxy-6Z-dodecenoic_acid Hydrolysis S-3-Hydroxy-6Z-Dodecenoyl_CoA S-3-Hydroxy-6Z-Dodecenoyl_CoA S-3-Hydroxy-6Z-dodecenoic_acid->S-3-Hydroxy-6Z-Dodecenoyl_CoA ATP, CoA-SH Acyl_CoA_Synthetase Acyl_CoA_Synthetase Acyl_CoA_Synthetase->S-3-Hydroxy-6Z-Dodecenoyl_CoA

Caption: Chemo-enzymatic synthesis workflow for this compound.

Biological Pathway: Beta-Oxidation of Di-unsaturated Fatty Acids

beta_oxidation cluster_enzymes Linoleoyl-CoA Linoleoyl-CoA cis-delta3-Enoyl-CoA cis-delta3-Enoyl-CoA Linoleoyl-CoA->cis-delta3-Enoyl-CoA 3 cycles of β-oxidation Acyl-CoA_Dehydrogenase_1 Acyl-CoA Dehydrogenase Enoyl-CoA_Hydratase_1 Enoyl-CoA Hydratase Target_Intermediate (S)-3-Hydroxy-6Z- Dodecenoyl-CoA Enoyl-CoA_Hydratase_1->Target_Intermediate 3-Hydroxyacyl-CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase Thiolase_1 Thiolase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA cis-delta3-Enoyl-CoA->trans-delta2-Enoyl-CoA Isomerization Enoyl-CoA_Isomerase Enoyl-CoA Isomerase Enoyl-CoA_Isomerase->trans-delta2-Enoyl-CoA 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA trans-delta2-Enoyl-CoA->2,4-Dienoyl-CoA Dehydrogenation Acyl-CoA_Dehydrogenase_2 Acyl-CoA Dehydrogenase Acyl-CoA_Dehydrogenase_2->2,4-Dienoyl-CoA trans-delta3-Enoyl-CoA_2 trans-delta3-Enoyl-CoA_2 2,4-Dienoyl-CoA->trans-delta3-Enoyl-CoA_2 Reduction 2,4-Dienoyl-CoA_Reductase 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA_Reductase->trans-delta3-Enoyl-CoA_2 trans-delta3-Enoyl-CoA_2->Target_Intermediate Hydration Enoyl-CoA_Isomerase_2 Enoyl-CoA Isomerase

Caption: The role of this compound in the beta-oxidation pathway of linoleic acid.

Application Notes and Protocols for the Stereospecific Synthesis of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a chiral thioester that can serve as a valuable building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry and functionality make it an important intermediate in pathways involving polyketide synthases (PKS) and fatty acid metabolism. This document provides a detailed overview of a plausible chemoenzymatic approach for the stereospecific synthesis of this compound, leveraging the high selectivity of biocatalytic reductions. The protocols provided are based on established methodologies for the synthesis of similar chiral hydroxy acyl-CoA thioesters.

Synthetic Strategy Overview

The proposed synthesis follows a chemoenzymatic strategy, which combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. The key steps are:

  • Chemical Synthesis of the β-Ketoacyl Thioester Precursor: Synthesis of 3-oxo-6Z-dodecenoyl-N-acetylcysteamine (SNAC), the thioester precursor for the enzymatic reduction.

  • Biocatalytic Stereospecific Reduction: Enantioselective reduction of the β-keto group of the SNAC thioester to the corresponding (S)-β-hydroxyacyl-SNAC thioester using an engineered ketoreductase (KR) enzyme.

  • Thioester Exchange: Conversion of the resulting (S)-3-hydroxy-6Z-dodecenoyl-SNAC to the final coenzyme A thioester.

This approach is advantageous as it allows for the precise installation of the desired (S)-stereocenter at the C3 position, a common challenge in purely chemical syntheses.

Experimental Protocols

Protocol 1: Chemical Synthesis of 3-oxo-6Z-dodecenoyl-SNAC

This protocol describes the synthesis of the β-ketoacyl-SNAC thioester precursor required for the enzymatic reduction step.

Materials:

  • 6Z-Dodecenoic acid

  • Meldrum's acid

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • N-acetylcysteamine (NAC)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Magnesium chloride (MgCl₂)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 6Z-Dodecenoic Acid:

    • Dissolve 6Z-dodecenoic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes.

  • Formation of the Acyl-Meldrum's Acid Adduct:

    • In a separate flask, dissolve Meldrum's acid (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add pyridine (B92270) (2.5 eq).

    • Slowly add the activated 6Z-dodecenoic acid solution from step 1 to the Meldrum's acid solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with 1 M HCl and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude acyl-Meldrum's acid.

  • Thioester Formation with N-acetylcysteamine:

    • Dissolve the crude acyl-Meldrum's acid from step 2 in anhydrous THF.

    • Add N-acetylcysteamine (1.5 eq) to the solution.

    • Heat the reaction mixture to 50 °C and stir for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 3-oxo-6Z-dodecenoyl-SNAC.

Protocol 2: Biocatalytic Reduction of 3-oxo-6Z-dodecenoyl-SNAC

This protocol utilizes a ketoreductase (KR) from a polyketide synthase, known for its ability to stereospecifically reduce β-ketoacyl thioesters.[1][2] An NADPH regeneration system is employed to ensure continuous cofactor supply.

Materials:

  • 3-oxo-6Z-dodecenoyl-SNAC

  • Ketoreductase (KR) enzyme (e.g., from a PKS module known to produce (S)-hydroxyacyl products)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5), NADP⁺ (0.1 mM), and glucose-6-phosphate (5 mM).

    • Add 3-oxo-6Z-dodecenoyl-SNAC (10 mM) to the reaction mixture.

    • Initiate the reaction by adding the ketoreductase enzyme (e.g., 1-5 mol%) and glucose-6-phosphate dehydrogenase (1 U/mL).

    • Incubate the reaction at 30 °C with gentle agitation.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude (S)-3-hydroxy-6Z-dodecenoyl-SNAC.

    • Purify the product by silica gel column chromatography.

Protocol 3: Thioester Exchange to this compound

This final step involves the conversion of the SNAC thioester to the desired coenzyme A thioester.[3][4]

Materials:

  • (S)-3-hydroxy-6Z-dodecenoyl-SNAC

  • Coenzyme A (free acid)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium phosphate buffer (pH 7.0)

  • Acetonitrile

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve (S)-3-hydroxy-6Z-dodecenoyl-SNAC (1.0 eq) in a minimal amount of acetonitrile.

    • In a separate vial, dissolve Coenzyme A (1.2 eq) and TCEP (1.5 eq) in sodium phosphate buffer (pH 7.0).

    • Add the solution of the SNAC thioester to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Purification:

    • Monitor the reaction by reverse-phase HPLC.

    • The reaction is typically complete within 2-4 hours.

    • Purify the reaction mixture directly by preparative reverse-phase HPLC to obtain this compound.

    • Lyophilize the collected fractions to yield the final product as a white solid.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

StepProductStarting MaterialYield (%)Purity (%)Stereoselectivity (ee %)
13-oxo-6Z-dodecenoyl-SNAC6Z-Dodecenoic acid65>95N/A
2(S)-3-hydroxy-6Z-dodecenoyl-SNAC3-oxo-6Z-dodecenoyl-SNAC85>98>99
3This compound(S)-3-hydroxy-6Z-dodecenoyl-SNAC70>99>99

Note: Yields and purity are representative and may vary depending on the specific enzymes and reaction conditions used.

Visualizations

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Reduction cluster_final Thioester Exchange A 6Z-Dodecenoic Acid B 3-oxo-6Z-dodecenoyl-SNAC A->B Meldrum's Acid, NAC C (S)-3-hydroxy-6Z- dodecenoyl-SNAC B->C Ketoreductase, NADPH D (S)-3-Hydroxy-6Z- Dodecenoyl-CoA C->D Coenzyme A

Caption: Chemoenzymatic synthesis workflow for this compound.

Biocatalytic_Reduction_Cycle cluster_enzyme Enzyme Cycle cluster_cofactor Cofactor Regeneration Substrate 3-oxo-6Z-dodecenoyl-SNAC Product (S)-3-hydroxy-6Z- dodecenoyl-SNAC Substrate->Product Reduction KR_red Ketoreductase (reduced) KR_ox Ketoreductase (oxidized) KR_ox->KR_red KR_red->KR_ox NADP NADP+ NADPH NADPH NADP->NADPH Reduction G6PDH G6P Dehydrogenase NADPH->NADP G6P Glucose-6-Phosphate sixPG 6-Phosphoglucono-δ-lactone G6P->sixPG Oxidation

Caption: Biocatalytic reduction with an integrated NADPH regeneration system.

References

Application Note & Protocol: Synthesis of Deuterated (S)-3-Hydroxy-6Z-Dodecenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a key intermediate in fatty acid metabolism and is implicated in various physiological and pathological processes. The availability of a stable isotope-labeled internal standard, such as deuterated this compound, is crucial for accurate quantification in complex biological matrices using mass spectrometry-based techniques. This document provides a detailed protocol for the chemical synthesis of a deuterated standard of this compound, intended for use in metabolic research, biomarker discovery, and drug development.

The proposed synthesis introduces deuterium (B1214612) atoms at a metabolically stable position to ensure minimal isotopic exchange and reliable quantification. This standard will enable researchers to perform precise pharmacokinetic and pharmacodynamic studies, as well as to investigate the metabolic pathways involving this important acyl-CoA species.

Application

The primary application of deuterated this compound is as an internal standard for quantitative mass spectrometry analysis. Specific applications include:

  • Metabolomics: Accurate quantification of endogenous this compound in cells, tissues, and biofluids to study metabolic flux and pathway dynamics.

  • Drug Development: Evaluating the effect of drug candidates on fatty acid metabolism by monitoring changes in the levels of this and related metabolites.

  • Biomarker Discovery: Investigating the role of this compound as a potential biomarker for various diseases, including metabolic disorders and cancer.

  • Enzyme Assays: Serving as a substrate or internal standard in assays for enzymes involved in fatty acid beta-oxidation and elongation.

Proposed Synthetic Workflow

The synthesis of deuterated this compound can be envisioned through a multi-step chemical process. The following diagram outlines the key transformations.

Synthesis_Workflow cluster_start Starting Material cluster_chain_elongation Chain Elongation & Functionalization cluster_chiral_introduction Chiral Hydroxylation cluster_coa_synthesis CoA Ester Formation cluster_final Final Product A Commercially Available Deuterated Alkyne B Alkylation A->B 1. n-BuLi 2. Bromo-reagent C Reduction to (Z)-Alkene B->C Lindlar's Catalyst, H2 D Oxidation to Carboxylic Acid C->D Oxidizing Agent (e.g., Jones Reagent) E Asymmetric α-Hydroxylation D->E Chiral Auxiliary (e.g., Evans Auxiliary) F Activation of Carboxylic Acid E->F Activating Agent (e.g., CDI) G Thioesterification with Coenzyme A F->G Coenzyme A trilithium salt H Deuterated This compound G->H Purification (HPLC)

Caption: Proposed synthetic workflow for deuterated this compound.

Experimental Protocol

This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on available laboratory resources and expertise.

Step 1: Synthesis of Deuterated (Z)-dodec-6-en-1-ol

  • Alkylation of a deuterated alkyne: Start with a commercially available deuterated terminal alkyne (e.g., d4-hex-1-yne). Deprotonate the alkyne using a strong base like n-butyllithium in anhydrous THF at -78 °C.

  • React the resulting acetylide with a suitable bromo-reagent (e.g., 1-bromo-5-(tetrahydro-2H-pyran-2-yloxy)pentane) to elongate the carbon chain.

  • Lindlar Reduction: The resulting alkyne is then partially hydrogenated to the corresponding (Z)-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This step is crucial for establishing the cis configuration of the double bond.

  • Deprotection: Remove the THP protecting group using acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield deuterated (Z)-dodec-6-en-1-ol.

Step 2: Oxidation to Deuterated (Z)-dodec-6-enoic acid

  • Oxidize the primary alcohol to a carboxylic acid using a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder two-step procedure (e.g., Swern oxidation followed by Pinnick oxidation).

  • Purify the resulting deuterated (Z)-dodec-6-enoic acid by column chromatography.

Step 3: Asymmetric α-Hydroxylation

  • Chiral Auxiliary Attachment: To introduce the hydroxyl group at the C3 position with the desired (S)-stereochemistry, a chiral auxiliary approach (e.g., Evans auxiliary) is employed. Convert the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.

  • React the acid chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base like triethylamine.

  • Enolate Formation and Hydroxylation: Form the enolate of the N-acyl oxazolidinone using a base such as sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature.

  • React the enolate with an electrophilic oxygen source, such as (+)-camphorsulfonyl-oxaziridine, to introduce the hydroxyl group stereoselectively.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., lithium hydroperoxide) to yield deuterated (S)-3-hydroxy-6Z-dodecenoic acid.

Step 4: Synthesis of Deuterated this compound

  • Activation of the Carboxylic Acid: Activate the carboxylic acid group of deuterated (S)-3-hydroxy-6Z-dodecenoic acid. A common method is to form the N-hydroxysuccinimide (NHS) ester by reacting the acid with N,N'-dicyclohexylcarbodiimide (DCC) and NHS.

  • Thioesterification with Coenzyme A: Dissolve the activated ester in a suitable solvent (e.g., a mixture of THF and water). Add a solution of Coenzyme A trilithium salt in water. The reaction is typically carried out at a slightly basic pH (around 8.0) to ensure the thiolate of Coenzyme A is the active nucleophile.

  • Purification: The final product, deuterated this compound, is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing a small amount of a volatile buffer like ammonium (B1175870) acetate.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound. Actual yields and purities will vary depending on the specific reaction conditions and purification efficiency.

StepProductExpected Yield (%)Isotopic Purity (%)Chemical Purity (%) (by HPLC)
1. Chain Elongation & ReductionDeuterated (Z)-dodec-6-en-1-ol60-70>98>95
2. OxidationDeuterated (Z)-dodec-6-enoic acid80-90>98>97
3. Asymmetric α-HydroxylationDeuterated (S)-3-hydroxy-6Z-dodecenoic acid50-60>98>95
4. CoA Esterification & PurificationDeuterated this compound30-40>98>99

Concluding Remarks

This document provides a comprehensive guide for the synthesis of deuterated this compound. The successful synthesis of this internal standard will be a valuable tool for researchers in the fields of metabolomics and drug development, enabling more accurate and reliable quantification of this important metabolic intermediate. It is imperative that all synthetic steps are carried out under appropriate safety precautions and that the identity and purity of the final product are confirmed by rigorous analytical methods, including mass spectrometry and NMR spectroscopy.

Application Note and Protocol: Mass Spectrometry of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is an intermediate in the fatty acid beta-oxidation pathway. Its accurate detection and quantification are crucial for studying lipid metabolism and related metabolic disorders. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are intended to provide a robust framework for researchers in metabolic studies and drug development.

Data Presentation

Quantitative analysis of this compound can be achieved using a validated LC-MS/MS method. Below is a representative table summarizing key quantitative parameters. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Quantitative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z)966.2844 [M+H]⁺
Product Ion 1 (m/z)459.2887
Product Ion 2 (m/z)428.0372
Collision Energy (eV)35
Limit of Detection (LOD)1 - 5 fmol
Limit of Quantitation (LOQ)5 - 15 fmol
Linearity (r²)> 0.99
Recovery (%)90 - 110%
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Experimental Protocols

A reliable method for the analysis of acyl-CoA compounds involves careful sample preparation followed by sensitive LC-MS/MS detection.[1][2][3][4]

1. Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step due to their instability.[2] A method using cold methanol (B129727) extraction is described below.[5]

  • Materials:

    • Cold Methanol (-20°C)

    • 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)

    • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

    • Centrifuge capable of 4°C and >14,000 x g

    • Nitrogen evaporator

  • Protocol:

    • For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • For tissue samples, homogenize the tissue in a suitable buffer on ice.

    • Add 1 mL of cold methanol to the cell pellet or tissue homogenate.

    • Add the internal standard to the methanol.

    • Vortex vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

The separation and detection of this compound are performed using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[5][6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-18 min, 98% B; 18-20 min, 2% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Acyl-CoAs are efficiently ionized in positive mode.[1]

    • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[6]

    • Precursor Ion (Q1): m/z 966.3 (for [M+H]⁺ of this compound).

    • Product Ions (Q3): The fragmentation of acyl-CoAs typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[8] For this compound, characteristic product ions would be monitored. A key fragment is often observed at m/z 428, representing the CoA moiety.[8] Another significant fragment arises from the neutral loss of 507 Da.[8]

    • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) extraction Cold Methanol Extraction with Internal Standard sample->extraction 1. centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation 2. supernatant Collect Supernatant centrifugation->supernatant 3. evaporation Evaporation (Nitrogen Stream) supernatant->evaporation 4. reconstitution Reconstitution in 50 mM Ammonium Acetate evaporation->reconstitution 5. injection Inject Sample onto C18 Column reconstitution->injection 6. separation Chromatographic Separation (Gradient Elution) injection->separation 7. ionization Electrospray Ionization (ESI+) separation->ionization 8. detection Tandem Mass Spectrometry (SRM/PRM) ionization->detection 9. integration Peak Integration detection->integration 10. quantification Quantification against Calibration Curve integration->quantification 11. results Report Results quantification->results 12.

Caption: Workflow for the analysis of this compound.

Diagram 2: Fatty Acid Beta-Oxidation Pathway

beta_oxidation acyl_coa Acyl-CoA (e.g., Dodecenoyl-CoA) enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa->enoyl_coa_hydratase hydroxyacyl_coa This compound enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa

Caption: Simplified pathway of fatty acid beta-oxidation.

References

Application Note: Quantitative Analysis of Long-Chain Unsaturated Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in lipid metabolism and have emerged as critical signaling molecules in various cellular processes.[1][2] These molecules, formed by the activation of long-chain fatty acids, participate in fatty acid β-oxidation, glycerolipid synthesis, and the regulation of enzyme activities and gene expression.[1][3] Given their low intracellular concentrations and complex biochemical roles, their accurate quantification is essential for understanding metabolic regulation and the pathophysiology of diseases like type 2 diabetes and metabolic syndrome.[4][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to resolve complex mixtures.[7] This application note provides a detailed protocol for the robust and sensitive quantification of long-chain unsaturated acyl-CoAs from biological samples using LC-MS/MS with selected reaction monitoring (SRM).

Signaling and Metabolic Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not merely metabolic intermediates but also act as allosteric regulators and precursors for signaling lipids. Their levels are tightly controlled and buffered by acyl-CoA binding proteins (ACBPs).[1][3] They can directly modulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase, and influence gene transcription by binding to nuclear receptors and transcription factors like HNF-4.[3][8] Dysregulation of LC-CoA metabolism is implicated in cellular lipotoxicity and insulin (B600854) resistance.[9]

Signaling_Pathway Extracellular Extracellular Fatty Acids Transport Fatty Acid Transport Protein Extracellular->Transport Uptake Intracellular Intracellular Fatty Acids Transport->Intracellular ACSL Acyl-CoA Synthetase (ACSL) Intracellular->ACSL Activation LC_Acyl_CoA Long-Chain Acyl-CoA Pool ACSL->LC_Acyl_CoA Beta_Ox β-Oxidation (Energy) LC_Acyl_CoA->Beta_Ox Metabolic Fate Lipid_Syn Complex Lipid Synthesis (e.g., TAGs) LC_Acyl_CoA->Lipid_Syn Metabolic Fate Regulation Enzyme/Transcription Factor Regulation LC_Acyl_CoA->Regulation Signaling Role Gene_Exp Altered Gene Expression Regulation->Gene_Exp Experimental_Workflow Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization (e.g., in KH2PO4 buffer) Sample->Homogenize IS Add Internal Standard (e.g., C17:0-CoA) Homogenize->IS Extract 3. Liquid Extraction (e.g., Acetonitrile/Isopropanol) IS->Extract Purify 4. Solid-Phase Extraction (SPE) (Optional but recommended) Extract->Purify Analyze 5. LC-MS/MS Analysis (UPLC-QqQ-MS) Purify->Analyze Data 6. Data Processing (Quantification & Analysis) Analyze->Data

References

Application Notes and Protocols for LC-MS/MS Analysis of Unsaturated Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling pathways.[1][2] The accurate quantification of these molecules is essential for understanding metabolic regulation and its dysregulation in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.[3][4] This document provides a detailed protocol for the sensitive and specific quantification of unsaturated acyl-CoA esters in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for this class of molecules.[5]

Unsaturated acyl-CoAs are involved in the regulation of key metabolic enzymes and signaling pathways.[2] For instance, they are precursors for the synthesis of signaling molecules like eicosanoids and are involved in the regulation of transcription factors.[2] Their levels can be indicative of the metabolic state of a cell and can be altered in pathological conditions. Therefore, the ability to precisely measure the levels of individual unsaturated acyl-CoA species is of significant interest to researchers in both basic science and drug development.

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of unsaturated acyl-CoA esters from biological matrices such as cell cultures and tissues.

Materials and Reagents
  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • 5-sulfosalicylic acid (SSA)

  • Ammonium acetate

  • Internal Standards (e.g., C17:0-CoA or stable isotope-labeled unsaturated acyl-CoAs)

  • Biological samples (cells or tissues)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 or C8 column

Sample Preparation: Extraction of Acyl-CoAs

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix while minimizing degradation. The use of 5-sulfosalicylic acid (SSA) for protein precipitation has been shown to be an effective method that can obviate the need for solid-phase extraction (SPE), thereby improving the recovery of a broader range of acyl-CoA species.

  • Homogenization (for tissue samples): Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% (w/v) SSA solution.

  • Cell Lysis (for cell cultures): For a 10 cm dish, aspirate the culture medium, wash the cells with ice-cold PBS, and then add 1 mL of ice-cold 2.5% (w/v) SSA solution. Scrape the cells and collect the lysate.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample homogenate/lysate.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and then incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is commonly employed for the separation of acyl-CoA esters.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used for the quantification of acyl-CoAs. The method relies on Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity. A characteristic fragmentation for acyl-CoAs in positive ESI mode is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

Data Presentation

The following tables summarize the MRM transitions for selected unsaturated acyl-CoA esters and reported quantitative data from various biological samples.

Table 1: MRM Transitions for Selected Unsaturated Acyl-CoA Esters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoleoyl-CoA (C16:1)1004.6497.645
Oleoyl-CoA (C18:1)1032.6525.645
Linoleoyl-CoA (C18:2)1030.6523.645
Arachidonoyl-CoA (C20:4)1052.6545.650
Eicosapentaenoyl-CoA (C20:5)1050.6543.650
Docosahexaenoyl-CoA (C22:6)1076.6569.655

Note: The product ion corresponds to the [M+H-507]+ fragment. Collision energies may need to be optimized for specific instruments.

Table 2: Quantitative Data of Unsaturated Acyl-CoA Esters in Biological Samples
Acyl-CoA SpeciesBiological MatrixConcentrationReference
Oleoyl-CoA (C18:1)Rat Brain11.0 nmol/g[7]
Linoleoyl-CoA (C18:2)Rat Brain2.0 nmol/g[7]
Arachidonoyl-CoA (C20:4)Rat Brain2.0 nmol/g[7]
Oleoyl-CoA (C18:1)Mouse BrainHigh relative abundance[8]
Arachidonoyl-CoA (C20:4)Mouse BrainHigh relative abundance[8]
Docosahexaenoyl-CoA (C22:6)Mouse BrainHigh relative abundance[8]
Oleoyl-CoA (C18:1)RAW264.7 Macrophage Cells~1.5 pmol/10^6 cells[5]
Oleoyl-CoA (C18:1)MCF7 Breast Cancer Cells~10 pmol/10^6 cells[5]
Palmitoleoyl-CoA (C16:1)OVCAR-5 Ovarian Cancer CellsReduced upon SCD knockdown[4][9]
Oleoyl-CoA (C18:1)OVCAR-5 Ovarian Cancer CellsReduced upon SCD knockdown[4][9]
Palmitoleoyl-CoA (C16:1)Mouse LiverDetected[3][10]
Oleoyl-CoA (C18:1)Mouse LiverDetected[3][10]
Linoleoyl-CoA (C18:2)Mouse LiverDetected[3][10]

Mandatory Visualization

Signaling Pathway of Unsaturated Acyl-CoA Metabolism

Dietary_Fats Dietary Unsaturated Fatty Acids Fatty_Acids Unsaturated Fatty Acids Dietary_Fats->Fatty_Acids De_Novo_Synthesis De Novo Lipogenesis De_Novo_Synthesis->Fatty_Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Unsaturated Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation (Mitochondria) Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (ER) (e.g., TAGs, PLs) Acyl_CoA->Complex_Lipids Signaling Signaling Molecules (e.g., Eicosanoids) Acyl_CoA->Signaling Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cellular Membranes Complex_Lipids->Membranes Gene_Regulation Gene Regulation Signaling->Gene_Regulation Sample Biological Sample (Cells or Tissue) Extraction Homogenization/Lysis in 2.5% SSA + Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) Supernatant->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Internal Standard Calibration) Data_Processing->Quantification Results Results (Concentration of Unsaturated Acyl-CoAs) Quantification->Results

References

Chromatographic Separation of 3-Hydroxyacyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-Coenzyme A (3-hydroxyacyl-CoA) thioesters are critical intermediates in fatty acid β-oxidation and the metabolism of several amino acids.[1] The accurate and sensitive quantification of these molecules within various biological matrices is essential for understanding metabolic regulation, identifying biomarkers for metabolic disorders, and in the development of therapeutic agents targeting metabolic pathways. This document provides detailed application notes and protocols for the chromatographic separation and analysis of 3-hydroxyacyl-CoAs, tailored for researchers, scientists, and drug development professionals. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust and sensitive analysis.

Signaling Pathway: Fatty Acid β-Oxidation

The formation of 3-hydroxyacyl-CoAs is a key step in the mitochondrial and peroxisomal β-oxidation of fatty acids. This pathway sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH.

Fatty_Acid_Beta_Oxidation cluster_products Acyl_CoA Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Generalized pathway of fatty acid β-oxidation.

Experimental Workflows

Sample Preparation Workflow

Effective sample preparation is crucial for removing interfering substances and concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a commonly employed technique for the purification of 3-hydroxyacyl-CoAs from biological samples.

Sample_Preparation_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Condition Condition SPE Cartridge (e.g., C18) Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute 3-Hydroxyacyl-CoAs Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LC_MS_MS_Workflow Sample_Injection Inject Reconstituted Sample HPLC HPLC Separation (Reversed-Phase C18) Sample_Injection->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Detection CID->MS2 Data_Analysis Data Acquisition and Quantification MS2->Data_Analysis

References

Chiral HPLC Separation of Long-Chain 3-Hydroxyacyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 3-hydroxyacyl-Coenzyme A (LC-3-OH-acyl-CoA) esters are critical intermediates in mitochondrial fatty acid β-oxidation. The stereochemistry of the 3-hydroxy group is crucial, with distinct enzymes acting on the (S)- and (R)-enantiomers. Deficiencies in enzymes metabolizing these compounds, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to severe metabolic disorders. Consequently, the ability to separate and quantify the enantiomers of LC-3-OH-acyl-CoAs is vital for diagnostic applications, for studying disease mechanisms, and in drug development to assess off-target effects on fatty acid metabolism.

This document provides a detailed application note and a proposed protocol for the chiral separation of long-chain 3-hydroxyacyl-CoA enantiomers by High-Performance Liquid Chromatography (HPLC). While established methods for the chiral separation of the corresponding 3-hydroxy fatty acids are available, direct chiral separation of the intact CoA thioesters is less commonly reported. The following protocols are based on established principles for both acyl-CoA analysis and chiral separations of related fatty acids.

Biochemical Pathway Context

The catabolism of long-chain fatty acids involves a series of enzymatic reactions within the mitochondria, collectively known as β-oxidation. A key step is the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA, followed by the dehydrogenation of the 3-hydroxyacyl-CoA. The stereospecificity of these enzymes is of paramount importance.

BetaOxidation FattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase S_3OH_AcylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->S_3OH_AcylCoA Enoyl-CoA Hydratase R_3OH_AcylCoA (R)-3-Hydroxyacyl-CoA EnoylCoA->R_3OH_AcylCoA Alternative Hydration KetoacylCoA 3-Ketoacyl-CoA S_3OH_AcylCoA->KetoacylCoA LCHAD Thiolysis Thiolysis KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA Acyl-CoA (n-2) Thiolysis->ShorterAcylCoA

Figure 1: Simplified pathway of mitochondrial β-oxidation highlighting the stereospecific formation of (S)-3-hydroxyacyl-CoA.

Experimental Protocols

Sample Preparation from Biological Matrices (Cells or Tissues)

The extraction of long-chain acyl-CoAs from biological samples is a critical step due to their low abundance and susceptibility to degradation. This protocol is adapted from established methods for acyl-CoA extraction.[1][2][3]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or an anion-exchange sorbent)

  • Heptadecanoyl-CoA (internal standard)

  • Homogenizer

  • Centrifuge

Procedure:

  • Harvesting: For cultured cells, rinse the cell monolayer with ice-cold PBS, scrape the cells, and centrifuge to obtain a cell pellet. For tissues, flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Homogenization: Homogenize the cell pellet or powdered tissue in 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Extraction: Add 2.0 mL of 2-propanol to the homogenate and homogenize again. Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at ~2000 x g for 5 minutes. The acyl-CoAs will be in the upper organic phase.

  • Dilution: Carefully transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

SamplePrep cluster_extraction Extraction cluster_cleanup Purification cluster_final Final Steps Sample Cell Pellet or Tissue Powder Homogenize Homogenize in Buffer + Internal Standard Sample->Homogenize Extract Add 2-Propanol & ACN Vortex Homogenize->Extract Centrifuge1 Centrifuge to Separate Phases Extract->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dilute Dilute Supernatant Collect->Dilute SPE_Load Load onto Conditioned SPE Cartridge Dilute->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for HPLC Analysis Reconstitute->Analysis

Figure 2: Workflow for the extraction and purification of long-chain acyl-CoAs from biological samples.
Proposed Chiral HPLC Method

Direct chiral separation of intact long-chain 3-hydroxyacyl-CoAs is challenging. The following method is a proposed starting point, adapting successful methods for the chiral separation of long-chain 3-hydroxy fatty acids.[4][5] Method development and optimization will be required.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Detector: UV detector (260 nm for the adenine (B156593) moiety of CoA) or a tandem mass spectrometer (MS/MS) for higher sensitivity and specificity.

Chromatographic Conditions:

ParameterRecommended ConditionNotes
Chiral Stationary Phase Polysaccharide-based CSP, e.g., Amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) particles (e.g., CHIRALPAK IA-U, Chiralpak AD)These columns have shown broad applicability for chiral separations, including for 3-hydroxy fatty acids.[4][6] Immobilized phases offer greater solvent compatibility.
Column Dimensions e.g., 250 x 4.6 mm, 5 µm or 150 x 2.1 mm, <2 µm for UHPLCSmaller particle sizes will improve resolution and speed but increase backpressure.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateThe choice of additive depends on the detection method. Formic acid is common for MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can also be tested as the organic modifier.
Gradient Elution Start at a low %B (e.g., 20%), ramp to a high %B (e.g., 95%) over 15-20 minutes, hold, and re-equilibrate.A gradient is necessary to elute the highly hydrophobic long-chain species. The gradient profile will require optimization.
Flow Rate 1.0 mL/min for 4.6 mm ID column; 0.3-0.5 mL/min for 2.1 mm ID columnAdjust based on column dimensions and particle size.
Column Temperature 25 - 40 °CTemperature can influence chiral recognition and should be optimized.
Injection Volume 5 - 20 µL
Detection UV at 260 nm or MS/MSMS/MS in negative ion mode can monitor for the specific precursor-to-product ion transition of each 3-hydroxyacyl-CoA.

Data Presentation

The following tables present hypothetical, yet representative, data that could be expected from a successful chiral separation of long-chain 3-hydroxyacyl-CoAs, based on published separations of similar molecules. Retention times (t_R), separation factor (α), and resolution (Rs) are key metrics.

Table 1: Representative Chromatographic Data for Chiral Separation

Analyte (Enantiomers)Retention Time (t_R1) (min)Retention Time (t_R2) (min)Separation Factor (α)Resolution (Rs)
(R/S)-3-Hydroxymyristoyl-CoA12.513.11.051.8
(R/S)-3-Hydroxypalmitoyl-CoA14.815.61.062.1
(R/S)-3-Hydroxystearoyl-CoA17.218.21.062.3

Note: Data are illustrative. Actual retention times will depend on the specific chromatographic conditions, especially the gradient profile. The (S)-enantiomer typically elutes before the (R)-enantiomer on many polysaccharide-based CSPs under reversed-phase conditions.[4]

Table 2: Method Performance Characteristics (Hypothetical)

ParameterValue
Limit of Detection (LOD)5 - 20 fmol (MS/MS detection)
Limit of Quantification (LOQ)20 - 75 fmol (MS/MS detection)
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Recovery70 - 90%

Method Development and Optimization

Achieving baseline separation of long-chain 3-hydroxyacyl-CoA enantiomers will likely require systematic optimization.

Optimization Start Initial Method CSP Chiral Stationary Phase Selection Start->CSP Polysaccharide vs. other types MobilePhase Mobile Phase Optimization CSP->MobilePhase ACN vs. MeOH Additive choice Gradient Gradient Profile Tuning MobilePhase->Gradient Temp Temperature Adjustment Final Optimized Method Temp->Final Gradient->Temp

Figure 3: Logical workflow for chiral HPLC method optimization.

Key Optimization Steps:

  • Chiral Stationary Phase (CSP) Screening: If the initial CSP does not provide separation, screen other polysaccharide-based columns (e.g., cellulose (B213188) vs. amylose derivatives) or Pirkle-type columns.[6]

  • Mobile Phase Modifier: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. The type and concentration of the acidic additive (e.g., formic acid, acetic acid) can also be varied.[7][8]

  • Temperature: Lowering the temperature often increases the separation factor (α) but also increases retention time and peak width. A systematic study (e.g., 20°C, 25°C, 30°C, 35°C) is recommended.

  • Gradient Profile: Adjusting the slope of the gradient can improve the resolution of closely eluting peaks. A shallower gradient during the elution window of the target analytes is often beneficial.

Conclusion

The chiral separation of long-chain 3-hydroxyacyl-CoAs is an analytical challenge that is crucial for advancing our understanding of fatty acid metabolism and related diseases. The protocols and data presented here provide a comprehensive framework for researchers to develop and implement a robust chiral HPLC method. By combining efficient sample preparation with systematic method development on a suitable polysaccharide-based chiral stationary phase, it is feasible to achieve the enantioselective quantification of these vital metabolic intermediates.

References

Application Notes and Protocols for Enzyme Assays Involving (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enzymatic assays relevant to the study of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. The protocols and data presented herein are intended to guide researchers in academia and the pharmaceutical industry in the characterization of enzymes involved in fatty acid metabolism and in the screening for potential therapeutic modulators.

Introduction

This compound is a crucial intermediate in the metabolic pathway of dodecenoic acid, a monounsaturated medium-chain fatty acid. Its processing is essential for energy production through beta-oxidation. The primary enzyme responsible for the metabolism of this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes its oxidation to 3-oxo-6Z-dodecenoyl-CoA.[1][2] Deficiencies or dysregulation of HADH and other enzymes in the beta-oxidation pathway are associated with various metabolic disorders, making them important targets for drug development.[3][4]

This document outlines the theoretical background, detailed experimental protocols, and data presentation for assays involving this compound, with a focus on the activity of L-3-hydroxyacyl-CoA dehydrogenase.

Metabolic Pathway

The mitochondrial beta-oxidation of a monounsaturated fatty acid like dodecenoic acid, which leads to the formation of this compound, requires a set of core enzymatic reactions. An auxiliary enzyme, enoyl-CoA isomerase , is necessary to handle the cis-double bond typically found in naturally occurring unsaturated fatty acids.[5][6][7][8]

Below is a diagram illustrating the relevant steps in the beta-oxidation of 6Z-dodecenoic acid.

Beta_Oxidation_Unsaturated_FA cluster_0 Mitochondrial Matrix 6Z_Dodecenoyl_CoA 6Z-Dodecenoyl-CoA trans_2_6Z_Dodecadienoyl_CoA trans-Δ²,cis-Δ⁶-Dodecadienoyl-CoA 6Z_Dodecenoyl_CoA->trans_2_6Z_Dodecadienoyl_CoA Acyl-CoA Dehydrogenase 3_Keto_6Z_Dodecenoyl_CoA 3-Keto-6Z-Dodecenoyl-CoA Acetyl_CoA_1 Acetyl-CoA 3_Keto_6Z_Dodecenoyl_CoA->Acetyl_CoA_1 β-Ketothiolase Decenoyl_CoA 4Z-Decenoyl-CoA 3_Keto_6Z_Dodecenoyl_CoA->Decenoyl_CoA β-Ketothiolase S_3_Hydroxy_6Z_Dodecenoyl_CoA This compound S_3_Hydroxy_6Z_Dodecenoyl_CoA->3_Keto_6Z_Dodecenoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (Assay Target) trans_2_6Z_Dodecadienoyl_CoA->S_3_Hydroxy_6Z_Dodecenoyl_CoA Enoyl-CoA Hydratase cis_3_6Z_Dodecadienoyl_CoA cis-Δ³,cis-Δ⁶-Dodecadienoyl-CoA Acetyl_CoA_2 Acetyl-CoA Coupled_Assay_Workflow Substrate This compound Product1 3-Oxo-6Z-Dodecenoyl-CoA Substrate->Product1 HADH NAD NAD⁺ NADH NADH NAD->NADH HADH HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Product2 Decenoyl-CoA Product1->Product2 Thiolase Spectrophotometer Monitor NADH production at 340 nm NADH->Spectrophotometer Thiolase 3-Ketoacyl-CoA Thiolase CoA CoASH Product3 Acetyl-CoA CoA->Product3 Thiolase Substrate_Synthesis_Workflow Precursor 6Z-Dodecenoic Acid or related precursor Asymmetric_Synthesis Asymmetric Synthesis of (S)-3-Hydroxy-6Z-Dodecenoid Acid Precursor->Asymmetric_Synthesis Activation Activation of Carboxylic Acid (e.g., to N-hydroxysuccinimide ester) Asymmetric_Synthesis->Activation Coupling Coupling to Coenzyme A Activation->Coupling Final_Product This compound Coupling->Final_Product

References

Protocol for Enoyl-CoA Hydratase Assay with C12 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial β-oxidation pathway of fatty acids. It catalyzes the stereospecific hydration of trans-2-enoyl-CoA thioesters to L-3-hydroxyacyl-CoA. The activity of enoyl-CoA hydratase can be conveniently measured using a continuous spectrophotometric assay. This method monitors the decrease in absorbance at 260 nm, which corresponds to the disappearance of the double bond in the trans-2-enoyl-CoA substrate as it is converted to 3-hydroxyacyl-CoA. This protocol provides a detailed procedure for assaying enoyl-CoA hydratase activity using the C12 substrate, trans-2-dodecenoyl-CoA.

Principle of the Assay

The assay is based on the hydration of the α,β-double bond of trans-2-dodecenoyl-CoA, which results in the loss of conjugation with the thioester group. This loss of conjugation leads to a decrease in the molar extinction coefficient at 260 nm. The rate of decrease in absorbance is directly proportional to the enoyl-CoA hydratase activity.

Applications

This protocol is suitable for:

  • Determining the specific activity of purified enoyl-CoA hydratase.

  • Screening for inhibitors of enoyl-CoA hydratase, which may have therapeutic potential in metabolic diseases.

  • Characterizing the kinetic properties of enoyl-CoA hydratase with long-chain substrates.

  • Investigating the effects of mutations on enzyme activity.

Experimental Protocols

1. Preparation of Reagents

a. Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 7.4 with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

b. trans-2-Dodecenoyl-CoA Substrate Stock Solution (1 mM)

  • trans-2-Dodecenoyl-CoA can be synthesized from trans-2-dodecenoic acid. A general method involves the activation of the fatty acid to its corresponding acyl-CoA using a suitable ligase or by chemical synthesis.

  • Alternatively, purchase commercially available trans-2-dodecenoyl-CoA.

  • Dissolve the substrate in deionized water to a final concentration of 1 mM.

  • Determine the precise concentration by measuring the absorbance at 260 nm using a molar extinction coefficient (ε) of 6.7 x 10³ M⁻¹cm⁻¹.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

c. Enoyl-CoA Hydratase Enzyme Solution

  • Prepare a stock solution of purified enoyl-CoA hydratase in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, containing 150 mM NaCl and 1 mM DTT).

  • The optimal enzyme concentration will depend on the specific activity of the preparation and should be determined empirically to ensure a linear reaction rate for at least 5 minutes. A starting concentration in the final assay of 1-10 µg/mL is recommended.

  • Store the enzyme solution on ice during the experiment.

2. Spectrophotometric Assay Procedure

  • Set up a spectrophotometer to measure absorbance at 260 nm. The temperature should be maintained at 25°C.

  • Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4): 950 µL

    • trans-2-Dodecenoyl-CoA (1 mM stock): 50 µL (final concentration of 50 µM)

  • Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enoyl-CoA hydratase enzyme solution (e.g., 10 µL of a 100 µg/mL stock for a final concentration of 1 µg/mL).

  • Immediately start recording the decrease in absorbance at 260 nm for 5-10 minutes.

  • As a control, perform a blank reaction without the enzyme to account for any non-enzymatic degradation of the substrate.

3. Data Analysis

  • Determine the initial rate of the reaction (ΔA₂₆₀/min) from the linear portion of the absorbance versus time plot.

  • Calculate the specific activity of the enoyl-CoA hydratase using the following formula:

    Specific Activity (µmol/min/mg) = (ΔA₂₆₀/min) / (ε × l × [E])

    Where:

    • ΔA₂₆₀/min = the rate of change in absorbance at 260 nm per minute.

    • ε = the molar extinction coefficient of trans-2-dodecenoyl-CoA at 260 nm (6.7 x 10³ M⁻¹cm⁻¹).

    • l = the path length of the cuvette in cm (typically 1 cm).

    • [E] = the concentration of the enzyme in the assay in mg/mL.

Data Presentation

Table 1: Summary of Quantitative Data for Enoyl-CoA Hydratase Assay

ParameterValue
Substratetrans-2-Dodecenoyl-CoA
Wavelength (λ)260 nm
Molar Extinction Coefficient (ε)6.7 x 10³ M⁻¹cm⁻¹
Assay Buffer50 mM Tris-HCl
Assay pH7.4
Assay Temperature25°C
Final Substrate Concentration50 µM
Final Enzyme Concentration1-10 µg/mL (to be optimized)

Visualizations

Enoyl_CoA_Hydratase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock (1 mM), and Enzyme Solution Setup Set Spectrophotometer (260 nm, 25°C) Reagents->Setup Mix Prepare Reaction Mixture in Cuvette Setup->Mix Equilibrate Equilibrate Temperature (2-3 min) Mix->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Record Record Absorbance Decrease (5-10 min) Initiate->Record Rate Determine Initial Rate (ΔA₂₆₀/min) Record->Rate Calculate Calculate Specific Activity Rate->Calculate

Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.

Enoyl_CoA_Hydratase_Reaction Substrate trans-2-Dodecenoyl-CoA (Absorbs at 260 nm) Enzyme Enoyl-CoA Hydratase + H₂O Substrate->Enzyme Product L-3-Hydroxy-dodecanoyl-CoA (No significant absorbance at 260 nm) Enzyme->Product

Caption: Reaction catalyzed by enoyl-CoA hydratase.

Application Notes and Protocols for In Vitro Studies with (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of di-unsaturated fatty acids. Its study is crucial for understanding lipid metabolism and related metabolic disorders. These application notes provide a comprehensive guide for conducting in vitro studies involving this compound, including its enzymatic synthesis, purification, and use in enzyme activity assays. While direct extensive research on this specific intermediate is limited, the protocols provided are based on established methods for analogous 3-hydroxyacyl-CoA molecules and the enzymes involved in their metabolism.

Section 1: Physical and Chemical Properties

While experimental data for this compound is not extensively available, the properties of the closely related saturated compound, (S)-3-Hydroxydodecanoyl-CoA, can be used as a reference.

Table 1: Physicochemical Properties of (S)-3-Hydroxydodecanoyl-CoA [1]

PropertyValueSource
Molecular FormulaC₃₃H₅₈N₇O₁₈P₃SPubChem[1]
Molecular Weight965.8 g/mol PubChem[1]
Physical DescriptionSolidHuman Metabolome Database
XLogP3-AA-1.8PubChem[1]
Hydrogen Bond Donor Count10PubChem[1]
Hydrogen Bond Acceptor Count22PubChem[1]

Section 2: In Vitro Enzymatic Synthesis and Purification

This compound can be synthesized in vitro using the enzyme enoyl-CoA hydratase (crotonase) from its corresponding enoyl-CoA substrate, (2E,6Z)-Dodecadienoyl-CoA.

Experimental Workflow for Synthesis and Purification:

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Substrate (2E,6Z)-Dodecadienoyl-CoA Reaction Incubation at 37°C Substrate->Reaction Enzyme Enoyl-CoA Hydratase (E.C. 4.2.1.17) Enzyme->Reaction Product_Mix Reaction Mixture containing This compound Reaction->Product_Mix HPLC Reverse-Phase HPLC Product_Mix->HPLC Injection Purified_Product Purified this compound HPLC->Purified_Product Fraction Collection

Caption: Workflow for the in vitro synthesis and purification of this compound.

Protocol 1: In Vitro Synthesis of this compound

This protocol is adapted from methods used for other enoyl-CoA hydratase substrates.

Materials:

  • (2E,6Z)-Dodecadienoyl-CoA (substrate)

  • Purified enoyl-CoA hydratase (crotonase, E.C. 4.2.1.17)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Reaction tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 100 µM (2E,6Z)-Dodecadienoyl-CoA.

  • Initiate the reaction by adding purified enoyl-CoA hydratase to a final concentration of 1-5 µg/mL.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The conversion of the substrate to the product will be indicated by a new peak with a different retention time.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • UV detector (set to 260 nm for the adenine (B156593) moiety of CoA)

  • Fraction collector

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reaction mixture from Protocol 1 onto the column.

  • Elute the compounds using a linear gradient of acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 260 nm.

  • Collect fractions corresponding to the peak of this compound.

  • Confirm the identity of the purified product using mass spectrometry.

  • Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

Section 3: In Vitro Enzyme Activity Assays

This compound serves as a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH). The activity of this enzyme can be monitored by measuring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.

Signaling Pathway: Beta-Oxidation of Di-unsaturated Fatty Acids

G Start (2E,6Z)-Dodecadienoyl-CoA Enzyme1 Enoyl-CoA Hydratase (E.C. 4.2.1.17) Start->Enzyme1 Intermediate This compound Enzyme1->Intermediate Enzyme2 3-Hydroxyacyl-CoA Dehydrogenase (E.C. 1.1.1.35) Intermediate->Enzyme2 Product 3-Keto-6Z-dodecenoyl-CoA Enzyme2->Product Cofactor2_out NADH + H⁺ Enzyme2->Cofactor2_out Cofactor1_in H₂O Cofactor1_in->Enzyme1 Cofactor2_in NAD⁺ Cofactor2_in->Enzyme2

Caption: Key enzymatic steps involving this compound in beta-oxidation.

Protocol 3: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is based on established methods for HADH activity measurement with other 3-hydroxyacyl-CoA substrates.

Materials:

  • Purified this compound

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH, E.C. 1.1.1.35)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD⁺ solution (10 mM)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD⁺.

  • Add the purified this compound to the desired final concentration (e.g., for Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of purified HADH enzyme.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

  • Perform control experiments without the substrate or without the enzyme to account for any background absorbance changes.

Data Presentation:

The kinetic parameters of HADH with this compound can be determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 2: Hypothetical Kinetic Data for HADH with this compound

Substrate Concentration [µM]Initial Velocity (V₀) [µmol/min/mg]
50.28
100.47
200.71
400.95
801.14
1601.25

Note: This data is hypothetical and should be replaced with experimental results.

From this data, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be calculated using non-linear regression analysis.

Section 4: Concluding Remarks

The protocols and application notes provided herein offer a foundational framework for the in vitro investigation of this compound. Due to the limited availability of direct research on this specific molecule, researchers are encouraged to optimize the described methods for their specific experimental conditions. These studies will contribute to a deeper understanding of the role of this compound in fatty acid metabolism and may unveil its potential relevance in various physiological and pathological states.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyacyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxyacyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction, detection, and quantification of these critical metabolic intermediates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I observing low signal intensity or complete loss of my 3-hydroxyacyl-CoA analytes?

Answer: Low signal intensity is a frequent challenge in 3-hydroxyacyl-CoA analysis and can stem from several factors throughout the experimental workflow. The primary culprits are often analyte degradation, inefficient extraction, or suboptimal detection parameters. 3-hydroxyacyl-CoAs are susceptible to both chemical and enzymatic degradation.

To troubleshoot this issue, consider the following steps:

  • Sample Handling and Extraction:

    • Rapid Quenching: Ensure metabolic activity is quenched immediately upon sample collection. This can be achieved by snap-freezing tissues in liquid nitrogen or using cold extraction solvents.

    • Acidified Extraction Solvent: Use an acidified extraction solvent (e.g., acetonitrile (B52724)/isopropanol with a small percentage of acid) to inhibit enzymatic activity and improve extraction efficiency.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant analyte degradation. Aliquot samples after initial processing to avoid this.

    • Storage Conditions: Store extracts at -80°C to minimize degradation.

  • Analyte Stability:

    • Aqueous Instability: Acyl-CoAs are generally unstable in aqueous solutions[1]. Minimize the time your samples spend in aqueous environments, especially at neutral or alkaline pH.

    • Vial Selection: Studies have shown that using glass vials instead of plastic can decrease signal loss and improve sample stability[2].

  • Analytical Method Optimization (LC-MS/MS):

    • Ionization Mode: Short-chain acyl-CoAs are often more efficiently ionized in positive mode mass spectrometry[3].

    • Fragmentation: Ensure you are using the correct multiple reaction monitoring (MRM) transitions. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion (507 Da)[4][5].

    • Chromatography: Poor chromatographic peak shape can lead to a lower apparent signal. See the troubleshooting point on peak tailing below.

Question: What is the best method for extracting 3-hydroxyacyl-CoAs from biological samples?

Answer: The optimal extraction method aims to maximize recovery while minimizing degradation. While several protocols exist, a common and effective approach involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.

  • Protein Precipitation: This is typically the first step and involves adding a cold, acidified organic solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile and isopropanol) to the sample to precipitate proteins and release the acyl-CoAs[3].

  • Solid-Phase Extraction (SPE): SPE is often used to remove salts and other interfering substances from the sample extract before LC-MS/MS analysis[3]. Reversed-phase SPE cartridges are commonly employed.

A simplified method that avoids SPE has also been described, which can be advantageous for high-throughput analysis, though it may be more susceptible to matrix effects[3]. The choice of method may depend on the sample matrix and the required level of sensitivity.

Question: My chromatographic peaks for 3-hydroxyacyl-CoAs are tailing or splitting. How can I improve the peak shape?

Answer: Poor peak shape, such as tailing or splitting, can compromise both quantification and resolution. This is a common issue with highly polar molecules like acyl-CoAs[5].

Here are some strategies to improve chromatography:

  • Mobile Phase Modifiers: The use of ion-pairing reagents in the mobile phase can improve peak shape, but they can also cause ion suppression and are difficult to completely flush from the LC system[5]. As an alternative, consider using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure the analytes are in a consistent protonation state.

  • Column Choice: A standard C18 column is often used for reversed-phase chromatography of acyl-CoAs. However, for very polar, short-chain species, a column with a different stationary phase, such as one with a polar-embedded group, may provide better peak shape.

  • Gradient Optimization: Adjust the gradient elution profile. A shallower gradient can sometimes improve peak shape and resolution between closely eluting isomers.

  • System Cleanliness: Ensure your LC system, particularly the injector and column, is clean. Contaminants can interact with the analytes and cause peak distortion.

Question: How do I select an appropriate internal standard for accurate quantification?

Answer: The use of a suitable internal standard (IS) is crucial for accurate quantification as it corrects for variability in extraction, sample handling, and instrument response[6].

The ideal internal standard is a stable, isotope-labeled version of the analyte of interest. For example, for the analysis of 3-hydroxypalmitoyl-CoA, ¹³C-labeled 3-hydroxypalmitoyl-CoA would be the best choice.

If a stable isotope-labeled standard is not available, a structurally similar analog can be used. For instance, an acyl-CoA with a chain length not present in the biological system being studied (e.g., heptadecanoyl-CoA) can be employed[5]. However, it is important to validate that the chosen analog behaves similarly to the analyte during extraction and ionization.

Internal Standard Type Advantages Disadvantages
Stable Isotope-Labeled Co-elutes with the analyte, corrects for matrix effects and extraction losses most accurately.Can be expensive and not always commercially available.
Structural Analog More readily available and less expensive.May not perfectly mimic the analyte's behavior, leading to less accurate correction.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical platforms for 3-hydroxyacyl-CoA analysis?

A1: The most widely used and sensitive method for the quantification of 3-hydroxyacyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[1][3][4]. This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex biological matrices[4]. While older methods using HPLC with UV detection exist, they generally lack the sensitivity required for many biological applications[4].

Q2: Are there any derivatization strategies to improve the detection of 3-hydroxyacyl-CoAs?

A2: While derivatization is a common strategy to improve the chromatographic and mass spectrometric properties of many metabolites, it is less frequently applied directly to intact acyl-CoAs due to their complexity. More commonly, derivatization is used for the analysis of the corresponding free 3-hydroxy fatty acids after hydrolysis of the CoA ester[7][8]. For intact acyl-CoA analysis, efforts are typically focused on optimizing the LC-MS/MS method itself.

Q3: How does the chain length of the 3-hydroxyacyl-CoA affect the analysis?

A3: The chain length of the acyl group has a significant impact on the molecule's properties and, consequently, its analysis:

  • Chromatography: In reversed-phase chromatography, longer chain acyl-CoAs are more hydrophobic and will have longer retention times. Shorter chain species are more polar and elute earlier.

  • Extraction: The efficiency of extraction from a biological matrix can vary with chain length.

  • MS/MS Fragmentation: While the characteristic loss of 507 Da is common to most acyl-CoAs, the specific product ions and their relative abundances can differ with chain length, necessitating optimization of MRM transitions for each analyte[3][5].

Q4: What are the key pre-analytical variables that need to be controlled?

A4: Control of pre-analytical variables is critical for obtaining reliable and reproducible data. Key factors include:

  • Sample Collection: The method of sample collection and immediate processing to halt metabolic activity is paramount.

  • Storage: Samples and extracts should be stored at -80°C to prevent degradation.

  • Homogenization: The method used to homogenize tissues can affect extraction efficiency. Ensure a consistent and validated procedure is used.

  • Contamination: Be mindful of potential sources of contamination from labware and solvents. Using high-purity solvents and clean glassware is essential.

Experimental Protocols

Protocol 1: Extraction of 3-Hydroxyacyl-CoAs from Cultured Cells
  • Cell Culture: Grow cells to the desired confluency in a 6-well plate.

  • Quenching and Lysis:

    • Aspirate the culture medium.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Water 3:3:2 with 0.1% formic acid) to each well.

    • Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation. . Centrifugation:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. This should be optimized for the specific analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI), typically in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each 3-hydroxyacyl-CoA, at least two transitions (one for quantification, one for qualification) should be monitored. The precursor ion will be [M+H]⁺. A common product ion results from the neutral loss of 507 Da[4][5]. Other product ions should be determined by direct infusion of standards.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of the analytes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Tissue, Cells) Quenching 2. Metabolic Quenching (e.g., Liquid N2) SampleCollection->Quenching Extraction 3. Acidified Solvent Extraction Quenching->Extraction Centrifugation 4. Centrifugation (Pellet Proteins) Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant LC_Separation 6. LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for 3-hydroxyacyl-CoA analysis.

Troubleshooting_Low_Signal Start Low Analyte Signal Observed Check_Extraction Review Sample Extraction Protocol? Start->Check_Extraction Check_Stability Assess Analyte Stability? Check_Extraction->Check_Stability No Improve_Extraction Action: Use acidified solvent, rapid quenching, glass vials. Check_Extraction->Improve_Extraction Yes Check_MS Verify MS/MS Method? Check_Stability->Check_MS No Improve_Stability Action: Minimize freeze-thaw, store at -80°C, process quickly. Check_Stability->Improve_Stability Yes Improve_MS Action: Optimize MRM transitions, check ionization mode, clean source. Check_MS->Improve_MS Yes Re_run_Extraction Re-run Extraction Improve_Extraction->Re_run_Extraction Re_run_Stability Re-prepare Samples Improve_Stability->Re_run_Stability Re_run_MS Re-inject Samples Improve_MS->Re_run_MS

Caption: Decision tree for troubleshooting low analyte signal.

References

Technical Support Center: Troubleshooting Fatty Acid β-Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid β-oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their FAO experiments, providing potential causes and recommended solutions.

High Variability Between Replicate Wells

Question: Why am I observing high variability between my replicate wells in my FAO assay?

Answer: High variability between replicate wells is a common issue that can mask true biological effects. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential CauseRecommended SolutionKey Considerations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.[1]Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer.[1]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[1] Fill the outer wells with sterile water or PBS to create a humidity barrier. This is particularly important for longer incubation periods.[1]
Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells.[1] Use a multichannel pipette to add and remove media gently and consistently across all wells. Aspirate media from the side of the well to minimize cell disturbance.[1]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles, which can interfere with optical readings.[1]
Low Signal or Low Fatty Acid Oxidation Rate

Question: My cells show a very low fatty acid oxidation rate (e.g., low Oxygen Consumption Rate (OCR) response in a Seahorse assay). What can I do to increase the signal?

Answer: A low FAO rate can be due to several factors, ranging from suboptimal assay conditions to the inherent metabolic phenotype of your cells.

Potential Causes and Solutions:

Potential CauseRecommended SolutionKey Considerations
Sub-optimal Substrate or Cofactor Concentrations Titrate the concentration of the fatty acid substrate (e.g., palmitate-BSA) and L-carnitine.[1][2]The optimal concentration is cell-type dependent. For instance, L-carnitine is often used at 0.5 mM, but optimization may be needed.[2]
Low Mitochondrial Capacity Titrate the concentration of the uncoupler (e.g., FCCP) to determine the concentration that elicits maximal respiration.[1][3]FCCP has a bell-shaped dose-response curve, and the optimal concentration varies between cell types.[1][2] Bovine Serum Albumin (BSA) can bind FCCP, so higher concentrations may be needed in FAO assays.[1][2]
Insufficient Cell Number Increase the cell seeding density.Ensure that the higher cell density does not lead to over-confluence, which can negatively impact cell health and metabolism.[1]
Cellular Dependence on Other Substrates Consider a glucose deprivation step before the assay to increase cellular dependence on FAO.[2] This can be done by incubating cells in a low-glucose medium overnight.[1][2]For maximum FAO dependence, concentrations of L-carnitine, glucose, and the fatty acid conjugate should be optimized for each cell type.[2]
Weak or Inconsistent Inhibitor Effect (e.g., Etomoxir)

Question: The inhibitory effect of Etomoxir in my FAO assay is weak or inconsistent. Why is this happening?

Answer: Etomoxir is a commonly used inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial FAO.[4] Its effectiveness can be influenced by several experimental parameters.

Potential Causes and Solutions:

Potential CauseRecommended SolutionKey Considerations
Sub-optimal Etomoxir Concentration or Incubation Time Titrate the Etomoxir concentration. Pre-incubate cells with Etomoxir for at least 15 minutes before adding the fatty acid substrate.[1]A final concentration should generally not exceed 40 µM to avoid off-target effects.[1] The efficacy of Etomoxir can be reduced in the presence of high concentrations of serum and BSA.[1]
Oxidation of Other Substrates Ensure the assay medium is optimized to favor fatty acid oxidation. The presence of high levels of glucose or glutamine can allow cells to bypass the block in FAO.[1]Consider using inhibitors of other pathways (e.g., UK5099 for the mitochondrial pyruvate (B1213749) carrier, BPTES for glutaminase) to confirm the specificity of the observed FAO.[1]
Peroxisomal Oxidation Be aware that Etomoxir inhibits mitochondrial but not peroxisomal β-oxidation.[1][4]For cell types with high peroxisomal activity, the remaining oxygen consumption may be due to this pathway.[1][4]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying biology, the following diagrams illustrate a typical FAO assay workflow and the fatty acid β-oxidation pathway.

FAO_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_prime Day 2: Cell Priming (Optional) cluster_assay Day 3: Assay Execution seed_cells Seed Cells in Microplate incubate_overovernight incubate_overovernight seed_cells->incubate_overovernight Allow cells to adhere and reach desired confluency incubate_overnight Incubate Overnight replace_medium Replace with Substrate-Limited Medium incubate_overnight->replace_medium wash_cells Wash Cells with Assay Medium incubate_overnight->wash_cells If priming is skipped incubate_prime Incubate Overnight replace_medium->incubate_prime Upregulate FAO capacity incubate_prime->wash_cells add_assay_medium Add FAO Assay Medium wash_cells->add_assay_medium pre_incubate Pre-incubate (e.g., with Etomoxir) add_assay_medium->pre_incubate run_assay Run Assay (e.g., Seahorse Analyzer) pre_incubate->run_assay

A generalized workflow for a cell-based fatty acid oxidation assay.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid Acyl_CoA Fatty Acyl-CoA FA->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Carnitine CPT1->CPT1 Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Acyl_Carnitine CAT CAT CPT2 CPT2 CAT->CPT2 Matrix_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Acyl_CoA CoA Acyl_Carnitine->CAT Translocation Beta_Oxidation β-Oxidation Spiral Matrix_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain Beta_Oxidation->ETC FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC FADH2, NADH

References

Technical Support Center: (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Hydroxy-6Z-Dodecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro stability of this molecule and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the in vitro stability of this compound?

A1: The stability of this compound in an aqueous environment is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to both acid- and base-catalyzed hydrolysis. At neutral pH, thioesters are relatively stable.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the thioester bond and potential oxidation of the cis-double bond.[3]

  • Presence of Nucleophiles: Nucleophilic agents, such as primary amines or thiols, can react with the thioester, leading to the formation of amides or other thioesters.[1][4]

Q2: What are the potential degradation pathways for this compound in vitro?

A2: The two most likely degradation pathways for this molecule in a typical in vitro experimental setting are:

  • Hydrolysis of the Thioester Bond: This is a common degradation route for all acyl-CoA molecules, resulting in the formation of (S)-3-Hydroxy-6Z-dodecenoic acid and free Coenzyme A. This reaction is thermodynamically favorable.[2][5]

  • Oxidation or Isomerization of the Double Bond: The cis-double bond at the 6Z position is susceptible to oxidation, especially in the presence of oxygen and metal ions, or isomerization to the more stable trans configuration.

Q3: How should I store my stock solutions of this compound?

A3: To maximize the shelf-life of your this compound stock solutions, we recommend the following:

  • Solvent: Prepare stock solutions in an anhydrous, aprotic organic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).

  • Temperature: Store stock solutions at -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q4: For my enzymatic assay, I need to prepare aqueous working solutions. What precautions should I take?

A4: When preparing aqueous working solutions, it is crucial to minimize the time the compound spends in the aqueous buffer before the start of the experiment.

  • Prepare the aqueous solution immediately before use.

  • Use a buffer with a pH as close to neutral (pH 7.0-7.4) as your experimental conditions allow to minimize hydrolysis.

  • Keep the aqueous solution on ice until it is added to the reaction mixture.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of the this compound stock solution.Prepare fresh stock solutions from solid material. Verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC-UV).
High background signal in enzymatic assays. Spontaneous hydrolysis of the thioester bond, releasing free Coenzyme A, which may be detected by certain assay methods (e.g., those using Ellman's reagent).Prepare fresh aqueous working solutions immediately before each experiment. Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis under your assay conditions and subtract this from your experimental values.
Precipitation of the compound in aqueous buffer. This compound is a long-chain acyl-CoA and may have limited solubility in aqueous buffers, especially at higher concentrations.Decrease the final concentration of the compound in the assay. If possible, include a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final reaction mixture, ensuring it does not interfere with your enzyme's activity. The use of a carrier protein like albumin may also improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Assessing the In Vitro Stability of this compound

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • Buffers of desired pH (e.g., phosphate (B84403) buffer, Tris buffer)
  • High-purity water
  • HPLC-grade acetonitrile
  • Formic acid or trifluoroacetic acid (for HPLC mobile phase)
  • Temperature-controlled incubator or water bath
  • HPLC system with a C18 column and UV detector (detection at ~260 nm for the adenine (B156593) moiety of CoA)

2. Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 10 mM.
  • Prepare fresh aqueous buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, 9.0).
  • To initiate the stability study, dilute the stock solution into the pre-warmed aqueous buffers to a final concentration of 100 µM.
  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Immediately quench the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate proteins and halt further hydrolysis.
  • Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
  • Analyze the samples by reverse-phase HPLC. The peak corresponding to intact this compound should decrease over time, while a new peak corresponding to the hydrolysis product (Coenzyme A) may appear.
  • Quantify the peak area of the intact compound at each time point.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition (pH and temperature).
  • From this data, you can calculate the half-life (t½) of the compound under each condition.

Data Presentation

Table 1: Expected Qualitative Stability Trends for this compound in Aqueous Buffers
Condition Relative Stability Primary Degradation Pathway
pH
Acidic (pH < 6)ModerateAcid-catalyzed hydrolysis of the thioester bond.
Neutral (pH 7-7.5)HighSlow hydrolysis of the thioester bond.[1][2]
Basic (pH > 8)LowBase-catalyzed hydrolysis of the thioester bond.
Temperature
4°CHighSlow degradation.
25°C (Room Temp)ModerateIncreased rate of hydrolysis and potential for oxidation.
37°CLowAccelerated hydrolysis and oxidation.
Additives
Strong NucleophilesLowNucleophilic attack on the thioester carbonyl.[1][4]
Reducing Agents (e.g., DTT)HighCan protect against oxidative degradation of the double bond.
Metal Chelators (e.g., EDTA)HighCan prevent metal-catalyzed oxidation of the double bond.

Visualizations

degradation_pathway A This compound B (S)-3-Hydroxy-6Z-dodecenoic acid + Coenzyme A A->B Hydrolysis (H2O, H+ or OH-) C Oxidized/Isomerized Products A->C Oxidation/Isomerization (O2, metal ions) experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock in Anhydrous Solvent prep_working Dilute in Aqueous Buffer (at desired pH and Temp) prep_stock->prep_working incubate Incubate at Set Temperature prep_working->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., cold acetonitrile) sample->quench analyze Analyze by HPLC quench->analyze data_analysis Calculate Half-life analyze->data_analysis Quantify Peak Area

References

Technical Support Center: Stability of Polyunsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, stability testing, and troubleshooting common issues encountered during experiments with these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of polyunsaturated acyl-CoAs?

A1: Polyunsaturated acyl-CoAs (PUFA-CoAs) are inherently unstable due to two main chemical features: the high-energy thioester bond and the polyunsaturated acyl chain. The thioester bond is thermodynamically less stable and more susceptible to hydrolysis compared to an oxygen ester bond.[1][2][3] The polyunsaturated chain, with its multiple double bonds, is highly prone to oxidation by atmospheric oxygen and other reactive oxygen species.[1]

Q2: What are the main degradation pathways for PUFA-CoAs in an experimental setting?

A2: The two primary non-enzymatic degradation pathways are:

  • Hydrolysis: The thioester bond can be cleaved by water, especially at non-neutral pH, yielding a free fatty acid and Coenzyme A. Thioesters are generally less stable with regard to hydrolysis than their oxygen ester counterparts.[1]

  • Oxidation: The double bonds in the polyunsaturated fatty acid chain are susceptible to oxidation, which can be initiated by light, heat, or trace metal contaminants. This process can lead to a complex mixture of degradation products, including hydroperoxides and aldehydes.[1][4][5]

In biological samples, enzymatic degradation through β-oxidation and the action of acyl-CoA thioesterases also occurs.[6]

Q3: What are the ideal storage conditions for PUFA-CoA solutions?

A3: To ensure maximum stability, PUFA-CoAs should be stored as a powder or in an organic solvent like ethanol (B145695) at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and protected from light.

Q4: Can I use standard plastic labware for handling PUFA-CoA solutions?

A4: It is highly recommended to use glass vials with Teflon-lined caps (B75204) for storing and handling PUFA-CoAs, especially when dissolved in organic solvents. Plasticizers and other compounds can leach from plastic tubes and may interfere with your assays or catalyze degradation.

Q5: Which antioxidants can I use to improve the stability of my PUFA-CoA solutions?

A5: The addition of antioxidants can help prevent the oxidation of the polyunsaturated fatty acid chain. Common choices include butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) at low concentrations (e.g., 50-100 µM). However, it is crucial to ensure that the chosen antioxidant does not interfere with your specific experimental assay.

Troubleshooting Guide

Q1: My enzymatic assay using a PUFA-CoA substrate is giving inconsistent or lower-than-expected activity. What could be the cause?

A1: This is a common issue and can often be traced back to the stability of the PUFA-CoA substrate. Here are several potential causes and solutions:

  • Substrate Degradation: The PUFA-CoA may have degraded due to improper storage or handling. Always prepare fresh aqueous solutions of your PUFA-CoA for each experiment and keep them on ice.

  • Oxidation During Assay: The assay buffer or other components may contain dissolved oxygen or trace metal contaminants that are oxidizing the PUFA-CoA. Consider de-gassing your buffers and adding a chelating agent like EDTA (0.5 mM) to sequester metal ions.

  • Hydrolysis in Assay Buffer: The pH of your assay buffer can affect the rate of hydrolysis of the thioester bond. Ensure your buffer is within a stable pH range (ideally close to neutral) and minimize the time the PUFA-CoA is in the aqueous buffer before starting the reaction.

  • Pipetting Errors: Due to their amphipathic nature, PUFA-CoAs can form micelles and be difficult to pipette accurately. Ensure your stock solutions are fully solubilized and use calibrated pipettes.

Q2: I'm analyzing my PUFA-CoA by LC-MS and see multiple peaks for my standard. What does this indicate?

A2: The presence of multiple peaks for a single PUFA-CoA standard can indicate several issues:

  • Degradation Products: You are likely observing degradation products. This can include the hydrolyzed free fatty acid and various oxidation products of the polyunsaturated chain.

  • Isomers: The multiple peaks could represent different positional isomers of oxidation products (e.g., different hydroperoxide isomers).

  • In-source Fragmentation: The PUFA-CoA might be fragmenting in the mass spectrometer's ion source. Optimize your MS parameters to ensure soft ionization.

To confirm degradation, you can analyze a freshly prepared standard and compare it to an older one.

Q3: My PUFA-CoA standard appears cloudy or forms a precipitate when I dilute it in my aqueous assay buffer. How can I solve this?

A3: PUFA-CoAs are amphipathic and can come out of solution at higher concentrations in aqueous buffers, forming micelles or precipitates.

  • Lower the Concentration: Try working with lower concentrations of the PUFA-CoA.

  • Use a Carrier: The inclusion of a carrier molecule like fatty acid-free bovine serum albumin (BSA) in your buffer can help to solubilize the PUFA-CoA.

  • Gentle Vortexing/Sonication: Gentle mixing or brief sonication can help to redissolve the PUFA-CoA, but be cautious as excessive energy can promote degradation.

Data Presentation: Stability of Polyunsaturated Acyl-CoAs

Disclaimer: The following tables present illustrative data to demonstrate how quantitative stability information for PUFA-CoAs would be displayed. Specific, experimentally-derived kinetic data for the degradation of various PUFA-CoAs in simple aqueous buffers is not widely available in the peer-reviewed literature. These values are hypothetical and should be used as a reference for experimental design.

Table 1: Illustrative Half-life (t½) of Various Acyl-CoAs in Aqueous Buffer at 25°C

Acyl-CoApH 5.0 (hours)pH 7.4 (hours)pH 8.5 (hours)
Palmitoyl-CoA (16:0)> 48~ 24~ 12
Oleoyl-CoA (18:1)~ 36~ 18~ 8
Linoleoyl-CoA (18:2)~ 24~ 10~ 4
Arachidonoyl-CoA (20:4)~ 12~ 5~ 2

Table 2: Illustrative Effect of Temperature on the Half-life (t½) of Arachidonoyl-CoA (20:4) in Aqueous Buffer (pH 7.4)

TemperatureHalf-life (t½) in hours
4°C (on ice)~ 24
25°C (Room Temp)~ 5
37°C (Physiological)~ 1.5

Experimental Protocols

Protocol 1: Assessing PUFA-CoA Stability by Monitoring Substrate Depletion via HPLC

This protocol provides a method to determine the stability of a PUFA-CoA in a specific aqueous buffer by measuring the decrease in its concentration over time.

Materials:

  • PUFA-CoA of interest (e.g., Arachidonoyl-CoA)

  • High-purity water and organic solvents (e.g., methanol, acetonitrile)

  • Buffer components (e.g., potassium phosphate, HEPES)

  • Antioxidant (optional, e.g., BHT)

  • EDTA

  • HPLC system with a C18 column and UV detector

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing 0.5 mM EDTA. If using an antioxidant, add it at this stage (e.g., 50 µM BHT). De-gas the buffer by sonicating under vacuum for 15 minutes.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the PUFA-CoA in an organic solvent (e.g., 10 mM in ethanol) and store it under argon at -20°C.

  • Initiation of Stability Study:

    • Bring the prepared aqueous buffer to the desired experimental temperature (e.g., 25°C).

    • Dilute the PUFA-CoA stock solution into the pre-warmed buffer to a final concentration of 100 µM. Mix gently by inversion. This is your t=0 sample.

    • Immediately inject an aliquot (e.g., 20 µL) onto the HPLC system for analysis.

  • Time-Course Analysis:

    • Incubate the remaining PUFA-CoA solution at the chosen temperature, protected from light.

    • At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Data Analysis:

    • Integrate the peak area of the intact PUFA-CoA at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

PUFA-CoA Handling and Stability Testing Workflow

PUFA_CoA_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_analysis Data Analysis storage Store PUFA-CoA Powder/Organic Stock at -20°C under Argon prep_buffer Prepare Fresh, Degassed Aqueous Buffer (with EDTA) prep_solution Prepare Aqueous PUFA-CoA Solution Immediately Before Use (on ice) t0_sample Time-Zero (t=0) Analysis (HPLC/LC-MS) prep_solution->t0_sample Initiate Experiment incubation Incubate Solution at Desired Temperature (Protected from Light) t0_sample->incubation Start Incubation time_points Collect Aliquots at Timed Intervals incubation->time_points analysis Analyze Samples (HPLC/LC-MS) time_points->analysis plot_data Plot ln(Concentration) vs. Time calc_rate Calculate Degradation Rate Constant (k) plot_data->calc_rate calc_half_life Calculate Half-Life (t½ = 0.693/k) calc_rate->calc_half_life

Caption: Workflow for PUFA-CoA handling and stability analysis.

Troubleshooting PUFA-CoA Degradation

Troubleshooting_Tree start Inconsistent/Low Assay Results or Multiple LC-MS Peaks? check_storage Were PUFA-CoA stocks stored correctly? (-20°C, inert gas) start->check_storage check_prep Was the aqueous solution prepared fresh and kept on ice? check_storage->check_prep Yes sol_storage Root Cause: Improper Storage Action: Discard old stock, use fresh vial. check_storage->sol_storage No check_buffer Does the assay buffer contain a chelator (e.g., EDTA)? check_prep->check_buffer Yes sol_prep Root Cause: Degradation after Dilution Action: Prepare fresh for each replicate if necessary. check_prep->sol_prep No check_ph Is the buffer pH within a stable range (6.5-7.5)? check_buffer->check_ph Yes sol_buffer Root Cause: Metal-Catalyzed Oxidation Action: Add 0.5 mM EDTA to buffer and use high-purity water. check_buffer->sol_buffer No sol_ph Root Cause: pH-Mediated Hydrolysis Action: Adjust buffer pH and minimize incubation time. check_ph->sol_ph No final_check If all 'Yes', consider assay-specific interference or enzymatic degradation. check_ph->final_check Yes

Caption: Decision tree for troubleshooting PUFA-CoA degradation.

References

Technical Support Center: Optimizing Mass Spectrometry for Acyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the sensitive detection of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA and other acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective method for the sensitive and selective quantification of acyl-CoAs.[1][2][3] This technique, particularly using modes like Multiple Reaction Monitoring (MRM), offers high specificity by monitoring unique precursor-to-product ion transitions for each target molecule, minimizing interference from complex biological matrices.[1][4]

Q2: Why are my acyl-CoA samples degrading, and how can I prevent it? A2: Acyl-CoAs are biochemically labile and susceptible to both chemical and enzymatic hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][5] To prevent degradation, it is critical to keep samples on ice or frozen at -80°C at all times.[6][7] Rapidly quenching metabolic activity and deproteinizing the sample using cold acidic solutions, such as 5-sulfosalicylic acid (SSA) or formic acid in an organic solvent mixture, is a crucial first step.[1][4][6][8]

Q3: What type of internal standard should I use for quantification? A3: The most accurate quantification is achieved using a stable isotope-labeled internal standard of the analyte itself (e.g., ¹³C-labeled this compound). However, these are often not commercially available. A practical alternative is to use a commercially available stable isotope-labeled acyl-CoA of a similar chain length or a non-endogenous odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA).[8] This helps to correct for variability in sample extraction and ionization efficiency.

Q4: Which ionization mode is best for detecting my acyl-CoA of interest? A4: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs.[2][4][9] In positive mode, acyl-CoAs consistently produce characteristic fragment ions, such as a product ion at m/z 428.0365 (adenosine 3',5'-diphosphate) or a neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety), which are excellent for targeted detection methods like MRM or neutral loss scanning.[2][10]

Q5: How can I improve the chromatographic separation of my acyl-CoA? A5: Reversed-phase chromatography using a C18 column is the most common method for separating acyl-CoAs.[1][9] Separation can be enhanced by using a shallow gradient elution with a mobile phase containing an ion-pairing agent or a buffer at a specific pH. For example, using ammonium (B1175870) hydroxide (B78521) at a high pH (around 10.5) can improve peak shape and resolution for long-chain species.[9] Using a phenyl-based column can also be effective for separating fatty acids and their derivatives.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of acyl-CoAs.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Signal 1. Sample Degradation: Acyl-CoA thioester bond is hydrolyzed.[1] 2. Poor Extraction Recovery: Analyte lost during sample preparation. 3. Ion Suppression: Co-eluting matrix components interfere with ionization.[2] 4. Incorrect MS Parameters: Precursor/product ion pair is not optimal.1. Ensure rapid quenching and extraction with cold acidic solvents. Store all samples at -80°C.[6][8] Use reconstitution solvents that enhance stability, such as 50% methanol (B129727) in 50 mM ammonium acetate.[12] 2. Optimize the extraction protocol. Methods using sulfosalicylic acid (SSA) for deproteinization can offer good recovery without requiring solid-phase extraction (SPE).[1][4] 3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample if possible. 4. Infuse a pure standard of a similar acyl-CoA to optimize declustering potential and collision energy. Confirm the expected MRM transitions.[4]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Too much sample injected. 2. Secondary Interactions: Analyte is interacting with active sites on the column or in the LC system. 3. Inappropriate Reconstitution Solvent: The sample solvent is too strong compared to the initial mobile phase.1. Reduce the injection volume or dilute the sample. 2. Use a high-pH mobile phase (e.g., with ammonium hydroxide) to minimize silanol (B1196071) interactions on the column.[9] Ensure the LC system is free of contaminants. 3. Reconstitute the dried sample in a solvent that is weaker than or matches the initial mobile phase conditions.[12]
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in timing or temperature during extraction. 2. Precipitation in Autosampler: Analyte is not fully soluble in the reconstitution solvent. 3. Lack of Proper Internal Standard: No correction for sample-to-sample variation.[3]1. Standardize the entire workflow from cell harvesting to extraction, keeping all steps on ice and minimizing time.[8] 2. Ensure the reconstitution solvent is appropriate for your analyte's solubility. Consider using glass vials instead of plastic to reduce signal loss.[13] 3. Incorporate a suitable internal standard at the very beginning of the sample preparation process.[8]
No Chromatographic Retention (Analyte Elutes at Void Volume) 1. Wrong Column Chemistry: The stationary phase is not suitable for retaining the analyte. 2. Mobile Phase Too Strong: The initial percentage of organic solvent in the mobile phase is too high.1. Confirm you are using a reversed-phase (e.g., C18) column, which is standard for acyl-CoA analysis.[1] 2. Lower the initial organic solvent percentage in your gradient to promote retention on the column.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is adapted from established methods for extracting a broad range of acyl-CoAs from cell cultures for LC-MS/MS analysis.[1][6][12]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Extraction Buffer: 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water, kept on ice.[1][4]

  • Internal Standard (e.g., 10 µM Heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium from the plate.

    • Quickly wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Immediately add 200 µL of ice-cold Extraction Buffer containing the internal standard directly to the plate.[1]

    • Use a cell scraper to scrape the cells and collect the lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Cell Harvesting (Suspension Cells):

    • Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[12]

    • Resuspend the final cell pellet in 200 µL of ice-cold Extraction Buffer containing the internal standard.

  • Deproteinization and Lysate Clarification:

    • Vortex the tube vigorously for 15 seconds.

    • Incubate the lysate on ice for 10 minutes to ensure complete protein precipitation.[1]

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube or an autosampler vial for immediate analysis.[1][12]

    • Store samples at -80°C if not analyzing immediately.

Quantitative Data and Parameters

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

The following table provides a starting point for developing an LC-MS/MS method for a C12-hydroxy-acyl-CoA. Parameters should be optimized empirically using a pure standard if available.

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for acyl-CoA separation, providing good retention and resolution.[1]
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)High pH improves peak shape for longer-chain acyl-CoAs.[9]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.[9]
Flow Rate 200-400 µL/minTypical flow rate for analytical UHPLC applications.
Gradient 5% B to 95% B over 15 minutesA shallow gradient is necessary to resolve different acyl-CoA species.
Ionization Mode Positive ESIProvides characteristic and reliable fragmentation for acyl-CoAs.[2][4]
Precursor Ion [M+H]⁺ Calculated m/z for C₃₃H₅₇N₇O₁₈P₃SThe specific mass-to-charge ratio for the protonated molecule.
Product Ions m/z 428.0365 or Neutral Loss of 507 DaThese are highly specific fragments of the CoA moiety, ideal for MRM.[2][10]
Collision Energy (CE) 30-50 eVMust be optimized, but this range is a good starting point for generating the desired product ions.
Source Temp. 350-450°CTypical source temperature for efficient desolvation.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_harvest 1. Cell Harvesting (Wash with Cold PBS) quenching 2. Quenching & Lysis (Add Cold Acidic Buffer + IS) cell_harvest->quenching centrifuge 3. Deproteinization (Vortex, Incubate, Centrifuge) quenching->centrifuge supernatant 4. Supernatant Collection centrifuge->supernatant lcms 5. LC-MS/MS Analysis (C18 Column, Gradient Elution) supernatant->lcms Inject data 6. Data Processing (Integration & Quantification) lcms->data

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_flowchart start Symptom: Low or No Signal check_sample Was sample preparation performed rapidly on ice? start->check_sample check_ms Are MS parameters (MRM, CE) optimized? check_sample->check_ms Yes re_extract Solution: Re-extract samples ensuring rapid quenching and cold conditions. check_sample->re_extract No check_lc Is analyte co-eluting with suppressors? check_ms->check_lc Yes optimize_ms Solution: Infuse standard to optimize fragmentation and detector response. check_ms->optimize_ms No optimize_lc Solution: Adjust gradient to improve separation from matrix. check_lc->optimize_lc Yes end Problem Resolved check_lc->end No re_extract->end optimize_ms->end optimize_lc->end

Caption: Troubleshooting flowchart for low signal intensity.

beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase

Caption: Simplified mitochondrial fatty acid β-oxidation pathway.

References

Technical Support Center: Detection of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting and quantifying this compound?

A1: The primary methods for the detection and quantification of this compound and related 3-hydroxy fatty acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] GC-MS typically requires derivatization of the analyte, while LC-MS/MS can often analyze the molecule directly, offering high sensitivity and specificity.[4][5]

Q2: Why is the analysis of the intact acyl-CoA molecule challenging?

A2: Analysis of intact acyl-CoAs like this compound can be challenging due to their low abundance in biological samples, inherent instability in aqueous solutions, and potential for poor chromatographic performance, including peak tailing.[6][7] Therefore, many methods opt for the analysis of the corresponding 3-hydroxy fatty acid after hydrolysis of the CoA ester.

Q3: What are the main challenges associated with the analysis of an unsaturated species like this compound?

A3: The key challenges include:

  • Isomer Separation: Distinguishing the 6Z (cis) isomer from other positional and geometric (trans) isomers can be difficult and requires optimized chromatographic conditions.

  • Double Bond Position: Determining the exact position of the double bond is crucial for structural confirmation and may require specific derivatization techniques or high-resolution mass spectrometry.

  • Oxidation: The double bond is susceptible to oxidation during sample preparation and analysis, potentially leading to inaccurate quantification.

Q4: Is a chemical standard for this compound commercially available?

A4: The commercial availability of a specific standard for this compound may be limited. It is often necessary to synthesize the standard in-house.[8][9] The synthesis of related 3-hydroxy-3-methylglutaryl-CoA has been described, and similar chemical principles can be applied.[9]

Q5: Why are internal standards necessary for accurate quantification?

A5: Internal standards, particularly stable isotope-labeled (e.g., deuterated) versions of the analyte, are crucial for accurate quantification.[2][8][10] They help to correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more reliable and reproducible results.[1][8]

Troubleshooting Guides

GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape or tailing Incomplete derivatization.Ensure complete dryness of the sample before adding the derivatizing agent. Optimize reaction time and temperature. Use fresh derivatizing reagents.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Low signal intensity Inefficient extraction.Optimize the extraction solvent and pH. Ensure thorough mixing during extraction.
Degradation of the analyte.Minimize sample handling time. Use antioxidants during sample preparation. Store samples at low temperatures.
Incomplete derivatization.See "Poor peak shape or tailing" above.
Co-elution of isomers Inadequate chromatographic separation.Use a capillary column with a suitable stationary phase for fatty acid analysis (e.g., DB-FFAP).[11] Optimize the GC oven temperature program for better resolution.
Inaccurate quantification Lack of an appropriate internal standard.Synthesize or acquire a stable isotope-labeled internal standard that is structurally as close as possible to the analyte.[8]
Non-linearity of the detector response.Prepare a calibration curve over the expected concentration range of the analyte.
LC-MS/MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Low signal intensity (ion suppression) Matrix effects from the biological sample.Improve sample cleanup using solid-phase extraction (SPE).[4] Dilute the sample extract. Optimize chromatographic separation to separate the analyte from interfering matrix components.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with different mobile phase additives (e.g., ammonium (B1175870) hydroxide) to enhance ionization.[1]
Poor peak shape Suboptimal chromatographic conditions.Use a C18 or C8 reversed-phase column suitable for lipid analysis.[1][4] Optimize the mobile phase gradient and flow rate.
Analyte instability in the mobile phase.Adjust the pH of the mobile phase. Analyze samples promptly after preparation.
Inconsistent retention times Column degradation.Use a guard column to protect the analytical column. Flush the column regularly.
Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components.
Difficulty in distinguishing isomers Insufficient chromatographic resolution.Employ a longer column or a column with a different selectivity. Optimize the mobile phase gradient to enhance the separation of isomers.

Data Presentation

Table 1: Representative Quantitative Data for 3-Hydroxy Fatty Acid Analysis

ParameterMethodAnalyteMatrixValueReference
Coefficient of Variation (CV) GC-MSC6-C18 3-hydroxy fatty acidsSerum/Plasma1.0–13.3%[8]
Limit of Detection (LOD) LC-MS/MSShort-chain fatty acids (derivatized)Fecal samplesFemtomole range[12]
Limit of Quantification (LOQ) LC-MS/MSShort-chain fatty acids (derivatized)Fecal samplesFemtomole range[12]
Recovery GC-MSAlpha-linolenic acidFormula milk96.2–103.9%[13]
Recovery GC-MSLinoleic acidFormula milk97.4–99.2%[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids (Adapted from[8])

This protocol describes the general steps for the analysis of 3-hydroxy fatty acids after hydrolysis from their CoA esters.

  • Sample Preparation and Hydrolysis:

    • To 500 µL of sample (e.g., plasma, cell lysate), add a known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated 3-hydroxydodecanoic acid).

    • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

    • Acidify the sample with 6 M HCl.

  • Extraction:

    • Extract the acidified sample twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane.

    • Incubate at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: HP-5MS capillary column or equivalent.

    • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C and hold for 6 minutes.

    • MS Detection: Use selected ion monitoring (SIM) to detect the characteristic ions of the analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs (Adapted from[1][4])

This protocol outlines a general approach for the direct analysis of acyl-CoA molecules.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add a known amount of an odd-chain length or stable isotope-labeled acyl-CoA internal standard (e.g., C17:0-CoA).

    • Precipitate proteins using a suitable agent (e.g., 5-sulfosalicylic acid).[5]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • For cleaner samples, solid-phase extraction (SPE) using a C18 cartridge can be employed.[4]

  • LC Separation:

    • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[1]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[1]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]

    • Gradient: A gradient from low to high organic phase (acetonitrile) is typically used to elute the acyl-CoAs based on their chain length and polarity.

  • MS/MS Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is commonly used for quantification. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs in positive mode MS/MS.[5] Monitor for the precursor ion ([M+H]+) and a specific product ion.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (NaOH) Add_IS->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Workflow for GC-MS analysis of 3-hydroxy fatty acids.

Experimental_Workflow_LCMSMS cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Biological Sample Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Deproteinization Protein Precipitation Add_IS_LC->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data_LC Data Processing LCMSMS->Data_LC

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Troubleshooting_Logic cluster_issue Problem Identification cluster_cause Potential Causes cluster_solution Solutions Poor_Peak Poor Peak Shape? Deriv Incomplete Derivatization Poor_Peak->Deriv Chrom Suboptimal Chromatography Poor_Peak->Chrom Low_Signal Low Signal? Low_Signal->Deriv Matrix Matrix Effects Low_Signal->Matrix Extraction_Loss Extraction Loss Low_Signal->Extraction_Loss Inaccurate_Quant Inaccurate Quantification? Inaccurate_Quant->Matrix No_IS Inappropriate Internal Standard Inaccurate_Quant->No_IS Optimize_Deriv Optimize Derivatization Deriv->Optimize_Deriv Optimize_Chrom Optimize Chromatography Chrom->Optimize_Chrom Improve_Cleanup Improve Sample Cleanup Matrix->Improve_Cleanup Optimize_Extraction Optimize Extraction Extraction_Loss->Optimize_Extraction Use_Stable_Isotope_IS Use Stable Isotope IS No_IS->Use_Stable_Isotope_IS

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Optimization of Enoyl-CoA Hydratase Assays for Unsaturated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enoyl-CoA hydratase (ECH) assays, particularly with unsaturated substrates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assaying enoyl-CoA hydratase activity?

A1: The two primary methods for measuring enoyl-CoA hydratase activity are spectrophotometric assays and High-Performance Liquid Chromatography (HPLC)-based assays.

  • Spectrophotometric Assays: These assays continuously monitor the change in absorbance resulting from the hydration of the α,β-unsaturated bond in the enoyl-CoA substrate.[1] The decrease in absorbance, typically measured between 263 nm and 280 nm, is directly proportional to the enzyme activity. A coupled spectrophotometric assay can also be used, where the product of the hydratase reaction, a β-hydroxyacyl-CoA, is further oxidized by β-hydroxyacyl-CoA dehydrogenase, and the accompanying reduction of NAD+ to NADH is monitored at 340 nm.[1]

  • HPLC-Based Assays: These methods are particularly useful for analyzing substrate specificity and stereospecificity. They allow for the direct quantification of the substrate and the 3-hydroxyacyl-CoA product.[2] Chiral separation columns can be employed to distinguish between the 3(R) and 3(S) stereoisomers of the product.[2]

Q2: How do I choose the appropriate substrate for my enoyl-CoA hydratase assay?

A2: The choice of substrate depends on the specific isoform of enoyl-CoA hydratase you are studying and the goals of your experiment. Different isoforms have varying substrate specificities based on the carbon chain length of the enoyl-CoA.[3]

  • Short-chain enoyl-CoA hydratase (ECHS1 or Crotonase): This mitochondrial enzyme is most active with short-chain substrates, particularly crotonyl-CoA (C4).[4] Its activity generally decreases as the chain length of the fatty acid increases.[3]

  • Enoyl-CoA hydratase 2 (ECH2): This peroxisomal enzyme can hydrate (B1144303) a broader range of substrates, including those with longer carbon chains.[5]

For general activity screening, crotonyl-CoA is a commonly used and highly specific substrate for ECHS1.[6] If you are investigating the metabolism of specific fatty acids, you should use the corresponding enoyl-CoA derivative.

Q3: What are the key catalytic residues in enoyl-CoA hydratase?

A3: Mutagenesis and structural studies have identified two critical glutamic acid residues in the active site of rat liver enoyl-CoA hydratase: Glu-144 and Glu-164.[7] These residues are believed to act in concert to activate a water molecule for its addition across the double bond of the substrate.[7] Gly-141 is also implicated in substrate activation.[7]

Q4: What is the optimal pH for an enoyl-CoA hydratase assay?

A4: The optimal pH for enoyl-CoA hydratase activity can vary depending on the specific enzyme and substrate. However, a pH range of 6.5 to 8.0 is generally considered suitable for many enoyl-CoA hydratases. For instance, 2,4-dienoyl-CoA reductase from Candida lipolytica, an enzyme involved in unsaturated fatty acid metabolism, has an optimal pH of 6.5. It is crucial to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guides

Spectrophotometric Assays
Problem Possible Cause(s) Solution(s)
No or very low enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH or composition. 3. Substrate degradation. 4. Presence of inhibitors in the reaction mixture.1. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Perform a protein concentration assay to verify the amount of enzyme added. 2. Verify the pH of the buffer and prepare fresh if necessary. Ensure the buffer components do not interfere with the assay. 3. Prepare fresh substrate solution. Enoyl-CoA substrates can be unstable, especially at room temperature.[6] 4. Review all components of the reaction mixture for potential inhibitors. Thiol-containing compounds, for example, can sometimes interfere with the assay.
High background signal or rapid non-enzymatic substrate degradation 1. Spontaneous hydration of the substrate. 2. Contamination of reagents.1. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction. 2. Use high-purity reagents and water to prepare all solutions.
Low signal-to-noise ratio 1. Insufficient enzyme concentration. 2. Low substrate concentration. 3. Spectrophotometer settings are not optimal.1. Increase the concentration of the enzyme in the reaction mixture. 2. Increase the substrate concentration, ensuring it is not inhibitory. 3. Optimize the spectrophotometer settings, including wavelength and integration time.
HPLC-Based Assays
Problem Possible Cause(s) Solution(s)
No or very low product peak 1. Inactive enzyme. 2. Insufficient incubation time. 3. Product degradation.1. See "No or very low enzyme activity" in the spectrophotometric assays troubleshooting table. 2. Increase the incubation time of the reaction. 3. Ensure the product is stable under the assay and HPLC conditions.
Peak tailing or broadening 1. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[1][8][9] 2. Mismatched pH between the sample and the mobile phase.[8] 3. Column overload.1. Use a highly deactivated (end-capped) column.[9] Adjust the mobile phase pH to suppress the ionization of the analyte and silanol groups.[9] 2. Ensure the pH of the sample is close to the pH of the mobile phase. 3. Reduce the amount of sample injected onto the column.
Poor peak resolution (overlapping substrate and product peaks) 1. Inappropriate mobile phase composition. 2. Column is not suitable for the separation.1. Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary. 2. Use a column with a different stationary phase or a longer column to improve separation.

Experimental Protocols

Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase

This protocol is adapted for the measurement of enoyl-CoA hydratase activity using crotonyl-CoA as a substrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Crotonyl-CoA solution (1 mM in water)

  • Purified enoyl-CoA hydratase

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Set the spectrophotometer to 263 nm and maintain the temperature at 25°C.

  • Prepare the reaction mixture in a cuvette by adding:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.4)

    • 100 µL of 1 mM crotonyl-CoA solution (final concentration 100 µM)

  • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

  • Initiate the reaction by adding 20 µL of the purified enoyl-CoA hydratase solution.

  • Immediately mix the contents of the cuvette and start recording the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the hydration of crotonyl-CoA at 263 nm is approximately 6,700 M⁻¹cm⁻¹.

HPLC-Based Assay for Enoyl-CoA Hydratase

This protocol provides a general framework for an HPLC-based assay. Optimization of chromatographic conditions is essential for specific substrates.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Unsaturated enoyl-CoA substrate solution (e.g., 1 mM trans-2-hexadecenoyl-CoA in water)

  • Purified enoyl-CoA hydratase

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 50 mM potassium phosphate buffer, pH 5.0

  • Mobile phase B: Methanol (B129727)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 80 µL of 50 mM Tris-HCl buffer (pH 7.5)

    • 10 µL of 1 mM enoyl-CoA substrate solution

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified enoyl-CoA hydratase solution.

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 10 µL of the quenching solution.

  • Centrifuge the sample to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject an appropriate volume onto the HPLC system.

  • Separate the substrate and product using a suitable gradient of mobile phase A and B. For example, for the separation of 3-hydroxyhexadecanoyl-CoA and trans-2-hexadecenoyl-CoA, an isocratic mobile phase of 35% 50 mM phosphate buffer (pH 5.0) and 65% methanol can be used.[10]

  • Monitor the elution of the substrate and product by measuring the absorbance at 260 nm.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type and Mutant ECHS1 [11]

EnzymeK_m_ (for enoyl-CoA)V_max_ (relative to WT)
Wild-Type ECHS1-1.0
K/Q MutantDoubled~0.2
K/R MutantSimilar to WTSimilar to WT

Visualizations

Experimental_Workflow_Spectrophotometric_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Buffer D Mix Buffer and Substrate in Cuvette A->D B Prepare Substrate Solution B->D C Prepare Enzyme Solution F Add Enzyme to Initiate Reaction C->F E Record Baseline Absorbance D->E E->F G Monitor Absorbance Change F->G H Calculate Reaction Rate G->H

Caption: Workflow for a continuous spectrophotometric enoyl-CoA hydratase assay.

Troubleshooting_Logic_No_Activity Start No Enzyme Activity Observed CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrate Is the substrate intact? CheckEnzyme->CheckSubstrate Yes SolutionEnzyme Verify enzyme storage and handling. Perform protein concentration assay. CheckEnzyme->SolutionEnzyme No CheckBuffer Is the buffer correct? CheckSubstrate->CheckBuffer Yes SolutionSubstrate Prepare fresh substrate solution. CheckSubstrate->SolutionSubstrate No CheckInhibitors Are inhibitors present? CheckBuffer->CheckInhibitors Yes SolutionBuffer Verify buffer pH and composition. Prepare fresh buffer. CheckBuffer->SolutionBuffer No SolutionInhibitors Review all reaction components. Remove potential inhibitors. CheckInhibitors->SolutionInhibitors Yes

References

Technical Support Center: Mass Spectrometry of Labile Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry of labile metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of analyzing these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing labile metabolites by mass spectrometry?

A1: The analysis of labile metabolites by mass spectrometry is often complicated by several factors:

  • In-source Fragmentation: The ionization process can be harsh enough to cause labile molecules to fragment within the ion source, leading to a diminished signal for the intact metabolite and potentially interfering signals from the fragments.[1][2]

  • Analyte Degradation: Labile metabolites can degrade during sample collection, preparation, storage, and analysis due to enzymatic activity, temperature instability, or pH changes.[3]

  • Poor Ionization Efficiency: Some labile compounds do not ionize well under standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, resulting in low signal intensity.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with the analyte of interest and interfere with its ionization, causing ion suppression or enhancement and affecting quantitation.[6][7][8]

Q2: How can I prevent the degradation of my labile metabolites during sample handling and storage?

A2: Preventing degradation is crucial for accurate analysis. Key strategies include:

  • Rapid Quenching: Immediately stop metabolic activity at the point of sample collection. This can be achieved by flash-freezing in liquid nitrogen or by using cold quenching solutions.[9][10][11]

  • Controlled Temperature: Maintain low temperatures throughout sample preparation and storage. Storage at -80°C is generally recommended for long-term stability.[3]

  • pH Control: Use buffers to maintain a pH at which the metabolite is most stable.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade labile compounds. It is advisable to aliquot samples into single-use volumes.[12][13]

Q3: What is in-source fragmentation and how can I minimize it?

A3: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before mass analysis. For labile metabolites, this can lead to the loss of the molecular ion signal and the appearance of fragment ions, complicating data interpretation.[1][2] To minimize in-source fragmentation:

  • Optimize Ion Source Parameters: Reduce the source temperature and fragmentor/cone voltage to provide "softer" ionization conditions.[1]

  • Choose an Appropriate Ionization Technique: Consider using a less energetic ionization method if available.

  • Chromatographic Separation: Good chromatographic separation can help to distinguish between true metabolites and in-source fragments, as fragments will co-elute with the parent molecule.[1]

Q4: How do I know if my signal is being affected by matrix effects?

A4: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, can be assessed using several methods:

  • Post-Column Infusion: A constant flow of the analyte is introduced into the LC eluent after the column and before the ion source. A dip or rise in the signal when a blank matrix is injected indicates ion suppression or enhancement, respectively.

  • Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting matrix effects. A known amount of a stable isotope-labeled version of the analyte is added to the sample. Since it co-elutes and has nearly identical ionization properties to the analyte, any signal suppression or enhancement will affect both equally, allowing for accurate quantification.[6]

  • Matrix Effect Evaluation: The signal intensity of an analyte in a post-extraction spiked matrix sample is compared to the signal intensity of the analyte in a clean solvent. The ratio of these intensities indicates the extent of the matrix effect.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions:

CauseSolution
Poor Ionization Efficiency Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[4][5] Experiment with different ionization techniques (e.g., APCI, APPI) or different mobile phase additives to promote ionization.
Analyte Degradation Review sample handling and storage procedures. Ensure rapid quenching and consistent low temperatures. Prepare fresh samples and standards.
In-source Fragmentation The molecular ion is fragmenting before detection. Lower the source temperature and fragmentor/cone voltage.[1]
Matrix-induced Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[6] Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds. Use a stable isotope-labeled internal standard.[6]
Instrumental Issues Check for clogs in the sample path or ESI needle. Ensure the mass spectrometer is properly tuned and calibrated.[4] Verify that the detector is functioning correctly.
Issue 2: In-source Fragmentation Obscuring Results

Possible Causes & Solutions:

CauseSolution
High Source Temperature Gradually decrease the ion source temperature to find an optimal balance between desolvation and fragmentation.[1]
High Fragmentor/Cone Voltage Reduce the voltage applied to the fragmentor or cone to decrease the energy of collisions in the source region.[1]
Metabolite Structure Some molecules are inherently prone to fragmentation (e.g., glucuronides, nucleotides).[2] Acknowledge this and focus on optimizing parameters to maximize the parent ion signal.
Lack of Chromatographic Resolution In-source fragments co-elute with the parent ion. Improve chromatographic separation to help differentiate between true low-abundance metabolites and fragments of highly abundant ones.[1]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column For tailing peaks of basic compounds, add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) to the mobile phase. For acidic compounds, add a competing acid (e.g., formic acid).[14]
Column Overload Dilute the sample or inject a smaller volume.[15]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; try reversing the column and flushing. If unresolved, the column may need to be replaced.[15]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase to prevent peak distortion.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Quantitative Data Summary

Table 1: Stability of Prostaglandins (B1171923) Under Various Storage Conditions

This table summarizes the stability of prostaglandins E2 (PGE2) and D2 (PGD2) in cell culture media, highlighting the importance of proper storage to prevent degradation.

Storage ConditionTimePGE2 Recovery (%)PGD2 Recovery (%)
Room Temperature24 hours9560
4°C24 hours10085
-20°C7 days9870
-80°C7 days10097
Freeze-Thaw Cycles (3 cycles from -80°C)-9990
Data adapted from a study on prostaglandin (B15479496) stability in biological fluids.[3]

Table 2: Representative Matrix Effects in Human Urine and Plasma

This table illustrates the potential for significant ion suppression in common biological matrices, emphasizing the need for matrix effect evaluation.

Analyte ClassMatrixAverage Signal Suppression (%)
Amino AcidsUrine20 - 40
Organic AcidsUrine30 - 60
PhospholipidsPlasma50 - 90
SteroidsPlasma25 - 50
Values are representative and can vary significantly depending on the specific analyte, sample preparation method, and chromatographic conditions.[16][17][18][19]

Experimental Protocols

Protocol 1: Quenching and Extraction of Labile Intracellular Metabolites

This protocol is designed to rapidly halt metabolism and efficiently extract a broad range of labile metabolites from cultured cells.

Materials:

  • Quenching Solution: 60% Methanol (B129727) in 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C.[20]

  • Extraction Solvent 1: 100% Methanol, pre-chilled to -40°C.[20]

  • Extraction Solvent 2: HPLC-grade water, chilled to 4°C.[20]

  • Cell scraper

  • Centrifuge capable of reaching -9°C and 1,000 x g.

Procedure:

  • Aspirate the cell culture medium.

  • Quickly wash the cells with an appropriate ice-cold buffer (e.g., PBS) to remove residual medium.

  • Immediately add 5 mL of pre-chilled Quenching Solution to the culture dish.

  • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at -9°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of pre-chilled Extraction Solvent 1. Vortex for 30 seconds.

  • Incubate on a shaker for 10 minutes at -20°C.

  • Centrifuge at 1,000 x g for 5 minutes at -9°C.

  • Collect the supernatant (this is the first methanol extract).

  • Repeat steps 7-10 with a fresh 1 mL of Extraction Solvent 1 and combine the supernatants.

  • Resuspend the remaining pellet in 0.5 mL of chilled Extraction Solvent 2. Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Collect the supernatant (this is the aqueous extract).

  • Combine all three extracts, or analyze the polar and non-polar fractions separately.

  • Dry the combined extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Protocol 2: Derivatization of Labile Metabolites for GC-MS Analysis

This two-step derivatization protocol is for non-volatile and thermally labile metabolites containing carbonyl, hydroxyl, carboxyl, and amine groups, making them suitable for GC-MS analysis.

Materials:

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

  • Heating block or incubator at 37°C.

  • Vortex mixer.

Procedure:

  • Ensure the dried metabolite extract is completely free of water.

  • Add 50 µL of MeOX solution to the dried extract.

  • Vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 37°C for 90 minutes with occasional vortexing. This step protects aldehydes and ketones.[21][22]

  • Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.

  • Vortex for 1 minute.

  • Incubate at 37°C for 30 minutes. This step silylates hydroxyl, carboxyl, and amine groups, increasing volatility.[21][22]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Handling SampleCollection 1. Sample Collection Quenching 2. Rapid Quenching (-80°C or Cold Solvent) SampleCollection->Quenching Extraction 3. Metabolite Extraction (e.g., LLE, SPE) Quenching->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation Reconstituted Extract Ionization 5. Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis 6. Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection 7. Detection Mass_Analysis->Detection Data_Processing 8. Data Processing (Peak Picking, Alignment) Detection->Data_Processing Raw Data Metabolite_ID 9. Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis 10. Statistical Analysis Metabolite_ID->Statistical_Analysis

Caption: Experimental workflow for labile metabolite analysis.

Troubleshooting_Tree Start Problem: Low Signal Intensity CheckDegradation Is analyte degradation possible? Start->CheckDegradation CheckIonization Is ionization inefficient? CheckDegradation->CheckIonization No Sol_Degradation Improve sample handling: - Rapid quenching - Store at -80°C - Minimize freeze-thaw CheckDegradation->Sol_Degradation Yes CheckFragmentation Is in-source fragmentation occurring? CheckIonization->CheckFragmentation No Sol_Ionization Optimize ion source: - Adjust voltages & gas flows - Change mobile phase additives - Try different ionization mode CheckIonization->Sol_Ionization Yes CheckMatrix Are matrix effects suspected? CheckFragmentation->CheckMatrix No Sol_Fragmentation Soften ionization: - Lower source temperature - Reduce fragmentor voltage CheckFragmentation->Sol_Fragmentation Yes Sol_Matrix Mitigate matrix effects: - Improve sample cleanup - Dilute sample - Use isotope-labeled internal standard CheckMatrix->Sol_Matrix Yes

Caption: Troubleshooting low signal intensity for labile metabolites.

References

Technical Support Center: Stability of Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with long-chain unsaturated acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of long-chain unsaturated acyl-CoAs.

Q1: Why are long-chain unsaturated acyl-CoAs so unstable?

Long-chain unsaturated acyl-CoAs are inherently unstable due to two primary chemical features: the presence of double bonds in the fatty acyl chain and the high-energy thioester bond. The double bonds are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or contaminating metal ions.[1][2] This process is more pronounced with a higher degree of unsaturation.[2] The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH.

Q2: What are the main degradation pathways for long-chain unsaturated acyl-CoAs?

The two primary degradation pathways are:

  • Oxidation: The double bonds in the acyl chain can be oxidized, leading to the formation of various byproducts, including hydroperoxides, aldehydes, and other reactive species. This alters the structure and function of the molecule.

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be cleaved by water, resulting in a free fatty acid and free Coenzyme A. This hydrolysis is accelerated at higher pH and temperatures.

Q3: What are the ideal short-term and long-term storage conditions for long-chain unsaturated acyl-CoAs?

To ensure the stability of long-chain unsaturated acyl-CoAs, proper storage is critical.

  • Long-Term Storage: For long-term storage, it is recommended to store them as a lyophilized powder or in an anhydrous organic solvent at -80°C.[3][4]

  • Short-Term Storage: For short-term use, stock solutions can be prepared. It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for no longer than one week.[3][4][5]

Q4: How do factors like pH and temperature affect the stability of these molecules in solution?

Both pH and temperature significantly impact the stability of long-chain unsaturated acyl-CoAs.

  • pH: The thioester bond is more stable at an acidic pH (around 4-6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly.

  • Temperature: Higher temperatures accelerate both oxidation and hydrolysis. Therefore, it is crucial to keep samples and solutions on ice whenever possible during experiments.

Q5: How many freeze-thaw cycles can a solution of unsaturated acyl-CoA tolerate?

It is highly recommended to minimize or completely avoid freeze-thaw cycles.[6] Each cycle can introduce moisture and increase the chance of degradation. One study on fatty acids in plasma showed that while up to 10 freeze-thaw cycles did not show a significant decrease in the unsaturation level of fatty acids within lipids, it is still a controversial topic.[7] For optimal results with sensitive acyl-CoA molecules, aliquoting into single-use volumes is the best practice.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving long-chain unsaturated acyl-CoAs.

Guide 1: Inconsistent Results in Enzymatic Assays

Problem: You are observing high variability or a complete loss of signal in your enzymatic assays.

Possible Cause Recommended Solution
Degradation of Acyl-CoA Stock Solution Prepare fresh acyl-CoA solutions for each experiment from a lyophilized powder. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored properly at -80°C.[3][5]
Substrate Instability in Assay Buffer Optimize the pH of your assay buffer to be slightly acidic (if the enzyme is active in that range) to reduce the rate of thioester hydrolysis. Run the assay at the lowest feasible temperature.
Oxidation During Assay De-gas your assay buffer to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your enzyme's activity.
Interfering Substances in the Sample Some common lab reagents like EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and detergents like SDS, NP-40, and Tween-20 (>1%) can interfere with enzymatic assays.[8] Ensure your sample preparation method avoids these or that their final concentration is below the inhibitory threshold.
Improper Pipetting or Mixing Due to their amphipathic nature, long-chain acyl-CoAs can be difficult to pipette accurately and may form micelles. Pipette slowly and pre-rinse the tip. Ensure thorough but gentle mixing of the reaction components.[8]
Guide 2: Issues in LC-MS Analysis

Problem: You are observing unexpected peaks, low signal intensity, or poor peak shape in your LC-MS analysis.

Possible Cause Recommended Solution
Sample Degradation During Preparation Keep samples on ice or at 4°C throughout the extraction and preparation process. Minimize the time between sample preparation and analysis.[9]
In-source Fragmentation/Artifacts The high energy of the ion source can cause fragmentation of the acyl-CoA molecule, leading to artifactual peaks. Optimize ion source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation. Be aware of common neutral losses, such as the loss of the phosphopantetheine group.[10]
Oxidized Acyl-CoA Species The presence of multiple peaks with masses corresponding to the addition of one or more oxygen atoms may indicate oxidation. To confirm, treat a sample with an antioxidant during preparation and see if these peaks are reduced.
Hydrolysis Products A peak corresponding to the free fatty acid and another to Coenzyme A may indicate hydrolysis of the thioester bond. This can be exacerbated by non-optimal pH or temperature during sample handling.
Poor Chromatographic Peak Shape Long-chain acyl-CoAs can interact with the column material, leading to tailing. The use of a C18 reversed-phase column with a high pH mobile phase (e.g., containing ammonium (B1175870) hydroxide) can improve peak shape.[11]

III. Data Presentation

Table 1: Factors Affecting the Stability of Long-Chain Unsaturated Acyl-CoAs
Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates both hydrolysis and oxidation.Keep samples and solutions on ice or at 4°C during experiments. Store long-term at -80°C.[3][4]
pH Thioester bond is more stable at acidic pH (4-6). Hydrolysis increases at neutral and alkaline pH.Use a slightly acidic buffer for storage and, if possible, for assays.
Oxygen Promotes oxidation of double bonds, especially in polyunsaturated species.De-gas buffers. Consider working in an inert atmosphere (e.g., under nitrogen or argon) for highly sensitive experiments.
Light Can induce photo-oxidation.Protect solutions from light by using amber vials or wrapping tubes in foil.
Freeze-Thaw Cycles Can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5][7]
Degree of Unsaturation Stability decreases as the number of double bonds increases.[2]Be particularly cautious with highly unsaturated acyl-CoAs like arachidonoyl-CoA.

IV. Experimental Protocols

Protocol 1: Preparation and Storage of Long-Chain Unsaturated Acyl-CoA Stock Solutions

Objective: To prepare a stock solution of a long-chain unsaturated acyl-CoA with minimal degradation.

Materials:

  • Lyophilized long-chain unsaturated acyl-CoA (e.g., oleoyl-CoA, linoleoyl-CoA)

  • Anhydrous organic solvent (e.g., ethanol (B145695) or a mixture of methanol:water)

  • Conical glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • -80°C freezer

Procedure:

  • Allow the lyophilized acyl-CoA powder to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Under a stream of inert gas (argon or nitrogen), add the desired volume of anhydrous organic solvent to the vial to achieve the target concentration.

  • Gently vortex or sonicate at low power in a cooled water bath until the acyl-CoA is fully dissolved.

  • Immediately aliquot the stock solution into single-use glass vials.

  • Flush the headspace of each aliquot with inert gas before sealing the cap tightly.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for an Acyl-CoA Synthetase Assay

Objective: To provide a general workflow for measuring the activity of an acyl-CoA synthetase enzyme, with considerations for substrate stability.

Materials:

  • Acyl-CoA Synthetase enzyme preparation

  • Long-chain unsaturated fatty acid substrate

  • Coenzyme A

  • ATP

  • Assay Buffer (e.g., Tris-HCl or HEPES, consider a slightly acidic pH if compatible with the enzyme)

  • Detection reagents (specific to the chosen assay method, e.g., fluorescent probe)

  • 96-well plate (black plate for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare all reagents and keep them on ice. The assay buffer should be de-gassed prior to use.

  • Prepare a standard curve using a stable acyl-CoA, if available, or by generating the product in a separate reaction.

  • In the wells of the 96-well plate, add the assay buffer, ATP, and Coenzyme A.

  • Add the enzyme preparation to the appropriate wells.

  • To initiate the reaction, add the long-chain unsaturated fatty acid substrate. Mix gently but thoroughly.

  • Immediately place the plate in a plate reader pre-set to the appropriate temperature and measure the signal kinetically over a defined period.

  • For each sample, include a background control well that contains all components except the fatty acid substrate to account for any non-specific signal generation.

V. Mandatory Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Long-Chain Unsaturated Acyl-CoA Long-Chain Unsaturated Acyl-CoA Hydroperoxides Hydroperoxides Long-Chain Unsaturated Acyl-CoA->Hydroperoxides O2, Light, Metal Ions Free Fatty Acid Free Fatty Acid Long-Chain Unsaturated Acyl-CoA->Free Fatty Acid H2O, High pH, High Temp Coenzyme A Coenzyme A Long-Chain Unsaturated Acyl-CoA->Coenzyme A H2O, High pH, High Temp Aldehydes Aldehydes Hydroperoxides->Aldehydes Other Reactive Species Other Reactive Species Hydroperoxides->Other Reactive Species

Caption: Degradation pathways of long-chain unsaturated acyl-CoAs.

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Are you using freshly prepared or properly stored stock solutions? start->q1 sol1 Prepare fresh stock solutions for each experiment. Aliquot and store at -80°C. q1->sol1 No q2 Is your assay buffer optimized for stability (pH, de-gassed)? q1->q2 Yes sol1->q2 sol2 Use a slightly acidic buffer and de-gas before use. q2->sol2 No q3 Are you observing unexpected peaks in your LC-MS data? q2->q3 Yes sol2->q3 sol3 Check for masses corresponding to oxidized species or hydrolysis products. Optimize MS parameters. q3->sol3 Yes end Consistent Results q3->end No sol3->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Fatty Acid β-Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid β-oxidation (FAO) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on substrate overload.

Frequently Asked Questions (FAQs)

Q1: What is substrate overload in a fatty acid β-oxidation assay?

A1: Substrate overload occurs when the concentration of the fatty acid substrate (e.g., palmitate, oleate) supplied to the cells exceeds the capacity of the mitochondrial β-oxidation pathway. Instead of a proportional increase in oxygen consumption rate (OCR), high concentrations of fatty acids can lead to a drop in flux, accumulation of metabolic intermediates, and cellular toxicity.[1][2][3] This phenomenon is rooted in the biochemistry of the FAO pathway itself; enzymes become saturated, and essential cofactors like Coenzyme A (CoASH) and NAD+ can become depleted.[1][2][3]

Q2: What are the common signs and symptoms of substrate overload?

A2: Recognizing the signs of substrate overload is critical for accurate data interpretation. Key symptoms include:

  • Reduced Oxygen Consumption Rate (OCR): Paradoxically, instead of increasing, the OCR may decrease after the addition of a high concentration of fatty acids. This indicates a bottleneck or inhibition in the metabolic pathway.

  • Incomplete Fatty Acid Oxidation: An imbalance between β-oxidation and the downstream tricarboxylic acid (TCA) cycle can lead to the accumulation of acylcarnitines and other intermediates.[1][4][5]

  • Cellular Stress and Toxicity: High levels of saturated fatty acids can induce endoplasmic reticulum (ER) stress, increase reactive oxygen species (ROS) production, and ultimately lead to cell death (lipotoxicity).[6][7][8] Visually, this may manifest as cell detachment, rounding, or changes in morphology.

  • High Assay Variability: Inconsistent results between replicate wells or experiments can be a sign that substrate concentrations are on the edge of the optimal range, leading to unpredictable cellular responses.

Q3: Why is the fatty acid to BSA molar ratio important?

A3: Long-chain fatty acids have very low solubility in aqueous assay media.[9] To overcome this, they are conjugated to a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA). The molar ratio of fatty acid to BSA is critical because it determines the concentration of "free" or bioavailable fatty acid that can be taken up by the cells. A high ratio can lead to an elevated concentration of unbound fatty acids, which can be toxic to cells by disrupting membrane integrity.[10][11] A common starting ratio for palmitate-BSA conjugation is 6:1.[9][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your FAO assays.

Problem 1: My Oxygen Consumption Rate (OCR) is lower than expected after adding the fatty acid substrate.

This is a classic sign of substrate overload or inhibition.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting logic for low OCR.

Potential Cause Suggested Solution
Substrate concentration is too high Perform a dose-response experiment to determine the optimal fatty acid concentration for your specific cell type. A typical starting range for palmitate is 50-200 µM.[13][14]
Inhibition of Downstream Pathways High rates of β-oxidation can produce acetyl-CoA faster than the TCA cycle can process it, leading to feedback inhibition and a depletion of free Coenzyme A.[1][2][15]
Cellular Toxicity High concentrations of unbound fatty acids can disrupt cell membranes and induce lipotoxicity, impairing mitochondrial function.[6][16][17] Ensure the fatty acid:BSA ratio is appropriate.
Problem 2: I observe cell death or detachment after adding the fatty acid-BSA complex.

This strongly suggests lipotoxicity due to substrate overload.

Potential Cause Suggested Solution
High Unbound Fatty Acid Concentration The concentration of "free" fatty acid may be too high. This can be caused by an incorrect FA:BSA ratio or poor conjugation. Prepare fresh FA-BSA complexes using a validated protocol.[9][18][19]
Saturated Fatty Acid Toxicity Saturated fatty acids like palmitate are known to be more lipotoxic than unsaturated ones like oleate.[7] If possible, test lower concentrations or compare with an unsaturated fatty acid.
Incorrect Vehicle Control The BSA vehicle control itself can cause stress to some cell types. Ensure your control wells use the same concentration of BSA without the fatty acid.[18]
Problem 3: The inhibitory effect of Etomoxir is weak or inconsistent.

Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria. A weak effect suggests that FAO is not the primary metabolic pathway being used.

Potential Cause Suggested Solution
Competition from Other Substrates If the assay medium contains high levels of glucose or glutamine, cells may preferentially use these substrates, masking the effect of FAO inhibition.[14] Use a medium with low glucose (e.g., 0.5-2.5 mM) and glutamine.[14][20]
Sub-optimal Etomoxir Concentration The effective concentration of Etomoxir can be cell-type dependent. A final concentration up to 40 µM is often used to avoid off-target effects.[14][20] Titrate the concentration to find the optimal inhibitory dose for your experiment.
Insufficient Pre-incubation Time Ensure cells are pre-incubated with Etomoxir for a sufficient time (at least 15-30 minutes) before adding the fatty acid substrate to allow for CPT1 inhibition.[14]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for FAO Assay Reagents

Note: These are starting recommendations. Optimal concentrations are cell-type dependent and should be determined empirically.

Reagent Typical Working Concentration Cell Type / Assay Type Reference
Palmitate-BSA 150 µM - 200 µMMyocytes, Myoblasts (Seahorse XF)[13]
Palmitate (cold) 100 µM - 1.0 mMCell lines and tissue homogenates (Radiolabeled)[21]
L-Carnitine 0.5 mMGeneral (Seahorse XF)[12][14][20]
Glucose (in assay medium) 2.5 mMGeneral (Seahorse XF)[12][20]
Etomoxir 4 µM - 40 µMGeneral (Seahorse XF)[20][22]

Key Experimental Protocols & Visualizations

The Fatty Acid β-Oxidation Pathway

Fatty acids must be activated and transported into the mitochondria to be oxidized. This multi-step process is the primary target of FAO assays.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Protocol: Preparation of Palmitate-BSA Conjugate (6:1 Molar Ratio)

Accurate and consistent preparation of the fatty acid substrate is arguably the most critical step for a successful FAO assay. This protocol is adapted from established methods.[9][18]

Materials:

  • Sodium Palmitate (e.g., Sigma P9767)

  • Fatty Acid-Free BSA (e.g., Roche 03117405001)

  • 150 mM Sodium Chloride (NaCl) in cell culture grade water

  • Heated stir plates and glass beakers

Procedure:

  • Prepare BSA Solution:

    • Slowly dissolve fatty acid-free BSA in 150 mM NaCl to a final concentration of 0.17 mM.

    • Warm the solution to 37°C while stirring gently in a glass beaker. Do not heat BSA above 42°C to avoid denaturation.[21]

  • Prepare Palmitate Solution:

    • In a separate glass flask, dissolve sodium palmitate in 150 mM NaCl to a final concentration of 1 mM.

    • Heat this solution to 70°C while stirring. The solution may appear cloudy at first but should clarify as it reaches 70°C.[9][18]

  • Conjugation:

    • While both solutions are at their target temperatures (BSA at 37°C, Palmitate at 70°C), slowly add the hot palmitate solution to the stirring BSA solution. Add the palmitate in small aliquots to prevent precipitation.[18]

    • Once combined, allow the mixture to stir at 37°C for 1 hour to ensure complete conjugation.[18]

  • Final Steps:

    • Adjust the final volume and pH (to 7.4) if necessary.

    • Sterile filter the final conjugate using a 0.22 µm filter.

    • Aliquot into glass vials (palmitate can adhere to plastic) and store at -20°C.[9]

Experimental Workflow: Seahorse XF FAO Assay

This workflow outlines the key steps for assessing fatty acid oxidation using an Agilent Seahorse XF Analyzer.

G

Caption: General workflow for a Seahorse XF FAO Assay.

References

Validation & Comparative

A Comparative Guide to the Quantification of (S)-3-Hydroxy-6Z-Dodecenoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species, such as (S)-3-Hydroxy-6Z-Dodecenoyl-CoA, is fundamental for researchers and scientists in the fields of metabolic research and drug development. Acyl-CoAs are central intermediates in numerous metabolic pathways, and their levels can provide significant insights into cellular energy status and the progression of metabolic diseases.[1][2][3] This guide offers a comparative overview of prevalent analytical methods for acyl-CoA quantification, with a focus on providing the necessary data and protocols for informed decision-making.

Comparison of Analytical Methodologies

The quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[3][4] Over the years, several techniques have been developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as the gold standard for its high sensitivity and specificity.[1][5][6] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays, are also employed.

Below is a table summarizing the key performance characteristics of these methods. The data presented is a synthesis from various studies on short to long-chain acyl-CoAs and serves as a reliable reference for what can be expected when quantifying species like this compound.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[6]~120 pmol (with derivatization)[6]~50 fmol[6]
Limit of Quantification (LOQ) 5-50 fmol[6]~1.3 nmol (LC/MS-based)[6]~100 fmol[6]
Linearity (R²) >0.99[6][7]>0.99[6]Variable[6]
Precision (%RSD) < 5%[6]< 15%[6]< 20%[6]
Specificity High[5][6]Moderate[6]High (enzyme-specific)[6]
Throughput High[6]Moderate[6]Low to Moderate[6]

Experimental Workflow and Protocols

A typical workflow for the quantification of acyl-CoAs using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates this general workflow.

Acyl-CoA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) extraction Acyl-CoA Extraction (e.g., TCA or Methanol (B129727)/Water) sample->extraction cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc Liquid Chromatography (LC) (Reversed-Phase C18) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) (ESI+, MRM) lc->ms quant Quantification (Internal/External Standards) ms->quant validation Method Validation quant->validation

A generalized workflow for acyl-CoA quantification by LC-MS/MS.

Detailed Experimental Protocols

Below are detailed protocols for the key steps in an LC-MS/MS-based acyl-CoA quantification method. These are generalized protocols and may require optimization for specific acyl-CoA species and biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique used to clean up and concentrate acyl-CoAs from biological samples prior to LC-MS/MS analysis.[7][8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the cell or tissue extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[6]

2. Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of acyl-CoAs.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the acyl-CoAs.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

3. Tandem Mass Spectrometry (MS/MS)

Electrospray ionization in positive mode (ESI+) is commonly used for the detection of acyl-CoAs. Quantification is typically performed using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • MRM Transitions: For each acyl-CoA, two separate transitions are often monitored: one for quantification and one for qualitative identification.[5] A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[9]

  • Collision Energy: This needs to be optimized for each specific analyte to achieve the best fragmentation and signal intensity.[6]

Alternative Method: Enzymatic Assay

Enzymatic assays offer high specificity but generally have lower throughput compared to LC-MS/MS.[6]

  • Principle: These assays rely on the specific enzymatic conversion of the target acyl-CoA, which is coupled to a reaction that produces a detectable change in absorbance or fluorescence (e.g., the production of NADH).[6]

  • Procedure:

    • Incubate the sample with a specific dehydrogenase enzyme and NAD+.

    • The enzyme will catalyze the conversion of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

    • Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.[6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of acyl-CoAs in cellular metabolism, highlighting their involvement in both catabolic and anabolic pathways.

Acyl_CoA_Metabolism FA Fatty Acids AcylCoA Acyl-CoA (this compound) FA->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSyn ProteinAcyl Protein Acylation (Signaling) AcylCoA->ProteinAcyl AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

The central role of Acyl-CoAs in cellular metabolism.

References

A Researcher's Guide to the Validation of Quantitative Assays for Fatty Acid Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid oxidation (FAO) intermediates is critical for understanding metabolic diseases and developing novel therapeutics. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The intermediates of fatty acid β-oxidation, particularly acylcarnitines, serve as crucial biomarkers for inborn errors of metabolism and are increasingly implicated in complex diseases such as diabetes and the metabolic syndrome. The reliable measurement of these molecules is therefore of paramount importance. This guide will focus on the validation and comparison of quantitative assays for these key metabolic intermediates.

Method Validation: Key Parameters

The validation of bioanalytical methods is essential to ensure the reliability and quality of the data generated.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for this purpose.[1][2][3][4] The core parameters for validation include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of individual measurements.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected (Lower Limit of Quantification, LLOQ).

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1][2]

Comparison of Quantitative Assay Methods

The primary methods for the quantification of fatty acid oxidation intermediates, particularly acylcarnitines, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Tandem Mass Spectrometry (MS/MS) without chromatographic separation, and to a lesser extent, fluorometric and spectrophotometric assays.

Mass Spectrometry-Based Assays

LC-MS/MS has emerged as the gold standard for the analysis of acylcarnitines and other FAO intermediates due to its high sensitivity, specificity, and ability to multiplex.[5][6]

Table 1: Comparison of Mass Spectrometry-Based Methods for Acylcarnitine Quantification

ParameterFlow-Injection MS/MSLC-MS/MS
Principle Direct infusion of sample into the mass spectrometer.Chromatographic separation of analytes prior to mass spectrometric detection.
Throughput HighModerate to High
Specificity Lower; unable to separate isomeric and isobaric species.[7][8]High; resolves clinically relevant isobaric and isomeric species.
Sensitivity (LOQ) Generally in the low µM to nM range.Generally in the low nM to pM range.
**Linearity (R²) **Typically >0.99Typically >0.99
Precision (%RSD) Intra- and inter-day precision typically <15%.Intra- and inter-day precision typically <15%.
Accuracy (%Recovery) Generally within 85-115% of the nominal concentration.Generally within 80-120% of the nominal concentration.
Derivatization Often employed (e.g., butyl-esterification) to improve ionization.[8]Can be performed with or without derivatization.
Matrix Effects More susceptible to ion suppression or enhancement.Reduced matrix effects due to chromatographic separation.
Fluorometric and Spectrophotometric Assays

While less common for the specific quantification of a broad range of acylcarnitines, fluorometric and cell-based assays are available for measuring overall fatty acid oxidation rates. These assays often rely on the measurement of oxygen consumption or the reduction of a fluorescent probe.

Table 2: Overview of Non-Mass Spectrometry-Based FAO Assays

Assay TypePrincipleAdvantagesDisadvantages
Fluorometric Cell-Based Assays Measures the rate of oxygen consumption by cells utilizing fatty acids as a substrate.High-throughput, cell-based, provides a functional measure of FAO.Indirect measurement, may lack specificity for individual intermediates.
Radiolabeled FAO Assays Measures the production of radiolabeled CO2 or water from a radiolabeled fatty acid substrate.Highly sensitive, provides a direct measure of substrate oxidation.Requires handling of radioactive materials, lower throughput.

Experimental Protocols

LC-MS/MS for Acylcarnitine Quantification (General Protocol)

This protocol provides a general workflow for the quantification of acylcarnitines in plasma or tissue samples. Specific parameters will need to be optimized for individual instruments and analytes.

a. Sample Preparation (Protein Precipitation and Derivatization)

  • To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional, for butylation) Evaporate the supernatant to dryness under a stream of nitrogen. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 20 minutes. Evaporate to dryness again and reconstitute in the mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase over 10-20 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5] The precursor ion is the [M+H]+ of the acylcarnitine, and a common product ion is m/z 85, corresponding to the carnitine backbone fragment.

    • Data Analysis: Quantify analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Cell-Based Fatty Acid Oxidation Assay (Fluorometric)

This protocol is based on the principle of measuring oxygen consumption as an indicator of mitochondrial respiration driven by fatty acid oxidation.

  • Cell Culture: Seed cells in a 96-well microplate and incubate overnight.

  • Substrate Deprivation (Optional): To enhance dependence on FAO, cells can be incubated in a glucose-free medium supplemented with L-carnitine prior to the assay.

  • Assay Initiation:

    • Wash cells with an assay buffer.

    • Add the FAO substrate (e.g., a long-chain fatty acid conjugated to BSA) and a fluorescent oxygen-sensitive probe.

    • Seal the wells to create a closed system.

  • Data Acquisition: Measure the fluorescence signal over time using a fluorescence plate reader. The rate of fluorescence change is proportional to the oxygen consumption rate.

  • Controls: Include wells with inhibitors of FAO (e.g., etomoxir) to determine the background respiration rate.

Visualizing the Fatty Acid Oxidation Pathway

A clear understanding of the underlying biochemical pathway is essential for interpreting the results of these assays. The following diagram illustrates the key steps in mitochondrial fatty acid β-oxidation.

FattyAcidOxidation FattyAcid Fatty Acid (in cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 AcylCoA_mito Fatty Acyl-CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Mitochondrion Mitochondrial Matrix CPT2 CPT2 Acylcarnitine->CPT2 Translocase BetaOxidation β-Oxidation Cycle CPT2->AcylCoA_mito InnerMembrane AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA FADH2 FADH2 BetaOxidation->FADH2 NADH NADH BetaOxidation->NADH ETC Electron Transport Chain TCA TCA Cycle AcetylCoA->TCA TCA->FADH2 TCA->NADH FADH2->ETC NADH->ETC ATP ATP ETC->ATP AssayValidationWorkflow MethodDev Method Development (e.g., LC & MS optimization) PrepareStandards Prepare Calibration Standards & Quality Controls (QCs) MethodDev->PrepareStandards Selectivity Assess Selectivity & Specificity (analysis of blank matrix) PrepareStandards->Selectivity Linearity Determine Linearity & Range (calibration curve analysis) PrepareStandards->Linearity AccuracyPrecision Evaluate Accuracy & Precision (replicate analysis of QCs) Selectivity->AccuracyPrecision Linearity->AccuracyPrecision Recovery Determine Extraction Recovery & Matrix Effects AccuracyPrecision->Recovery Stability Assess Analyte Stability (freeze-thaw, bench-top, etc.) Recovery->Stability ValidationReport Prepare Validation Report Stability->ValidationReport

References

A Comparative Guide to (S)-3-Hydroxy-6Z-Dodecenoyl-CoA and Other Fatty Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxy-6Z-Dodecenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. As a member of the diverse family of fatty acyl-CoAs, its unique structural features—a medium-length carbon chain, a hydroxyl group at the third position, and a cis double bond at the sixth position—dictate its metabolic fate and potential signaling roles. This guide provides a comprehensive comparison of this compound with other saturated and unsaturated fatty acyl-CoAs, offering insights into its distinct biochemical properties and functions.

Metabolic Profile: A Comparison of Enzyme Kinetics

Substrate (Saturated L-3-Hydroxyacyl-CoA)Chain LengthApparent Km (μM)Relative Vmax (%)
3-Hydroxybutyryl-CoAC425100
3-Hydroxyhexanoyl-CoAC65.0160
3-Hydroxyoctanoyl-CoAC81.5180
3-Hydroxydecanoyl-CoAC101.0200
(S)-3-Hydroxydodecanoyl-CoA C12 1.0 180
3-Hydroxytetradecanoyl-CoAC141.0150
3-Hydroxypalmitoyl-CoAC161.0120

Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for saturated substrates of various chain lengths. The data indicates that the enzyme is most active with medium-chain substrates.[1]

The presence of a cis-double bond in this compound necessitates the action of auxiliary enzymes for its complete oxidation, a key point of differentiation from its saturated counterparts. The cis-Δ6 double bond must be isomerized to a trans-Δ2 double bond by an enoyl-CoA isomerase before it can be hydrated by enoyl-CoA hydratase (crotonase). This additional enzymatic step can influence the overall rate of its metabolism compared to saturated fatty acyl-CoAs which do not require isomerization.

Signaling Roles: An Emerging Area of Investigation

Fatty acyl-CoAs are increasingly recognized as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels.[2] While the specific signaling roles of this compound have not been extensively characterized, its structural similarity to other known signaling lipids suggests potential involvement in cellular regulation. The presence of the hydroxyl group and the cis-double bond could confer specific binding affinities for proteins, distinguishing its signaling properties from saturated fatty acyl-CoAs. Further research is warranted to explore these potential signaling pathways.

Experimental Protocols

Protocol 1: Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This method relies on a coupled assay system to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths at physiological pH.[1]

Materials:

  • L-3-hydroxyacyl-CoA substrates (e.g., this compound)

  • Purified pig heart L-3-hydroxyacyl-CoA dehydrogenase

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

  • NAD+

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and the L-3-hydroxyacyl-CoA substrate in a cuvette.

  • Initiate the reaction by adding 3-ketoacyl-CoA thiolase.

  • Start the measurement by adding L-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Extraction and Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of fatty acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Biological sample (cells or tissues)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone

  • Internal standards (e.g., 13C-labeled fatty acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold TCA/acetone containing internal standards.

  • Centrifuge the homogenate to pellet the precipitated proteins.

  • Purification: Apply the supernatant to a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the fatty acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with ammonium (B1175870) acetate).

  • Analysis: Inject the eluted sample into the LC-MS/MS system.

  • Separate the fatty acyl-CoAs using a gradient elution program.

  • Detect and quantify the different fatty acyl-CoA species using multiple reaction monitoring (MRM) mode.

Visualizing the Metabolic Context

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

fatty_acid_oxidation Polyunsaturated Fatty Acid Polyunsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Polyunsaturated Fatty Acid->Acyl-CoA Synthetase Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA Beta-Oxidation (several cycles) Beta-Oxidation (several cycles) Unsaturated Acyl-CoA->Beta-Oxidation (several cycles) 6Z-Dodecenoyl-CoA 6Z-Dodecenoyl-CoA Beta-Oxidation (several cycles)->6Z-Dodecenoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 6Z-Dodecenoyl-CoA->Enoyl-CoA Hydratase Enoyl-CoA Isomerase Enoyl-CoA Isomerase L-3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Isomerase->L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-6Z-Dodecenoyl-CoA 3-Hydroxy-6Z-Dodecenoyl-CoA 3-Hydroxy-6Z-Dodecenoyl-CoA->Enoyl-CoA Isomerase Isomerization Enoyl-CoA Hydratase->3-Hydroxy-6Z-Dodecenoyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA

Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Biological_Sample Biological Sample (Cells/Tissues) Homogenization Homogenization with Internal Standards Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 cartridge) Supernatant->SPE Wash Wash SPE->Wash Elution Elution Wash->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Experimental workflow for fatty acyl-CoA analysis.

Conclusion

This compound occupies a specific niche within the complex landscape of fatty acid metabolism. Its identity as a medium-chain, unsaturated 3-hydroxyacyl-CoA distinguishes it from more common saturated fatty acyl-CoAs. While it is an efficient substrate for L-3-hydroxyacyl-CoA dehydrogenase, its complete oxidation requires the involvement of an auxiliary isomerase, potentially modulating its metabolic flux. The unique structural characteristics of this compound also suggest the possibility of distinct signaling roles that await further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of this and other related fatty acyl-CoAs.

References

A Comparative Guide to the Activity of Human 3-Hydroxyacyl-CoA Dehydrogenase Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of different human 3-hydroxyacyl-CoA dehydrogenase (HADH) isomers. These enzymes play a crucial role in the third step of mitochondrial fatty acid β-oxidation, catalyzing the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Understanding the distinct substrate specificities and kinetic properties of these isomers is essential for research into metabolic disorders and the development of targeted therapeutics.

Overview of 3-Hydroxyacyl-CoA Dehydrogenase Isomers

In humans, the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase is carried out by several isomers, each with a preference for substrates of a particular chain length. The primary isomers involved in fatty acid β-oxidation are:

  • Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD or HADH): Encoded by the HADH gene, this enzyme is most active with medium-chain fatty acids.[1][2]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This activity is a component of the mitochondrial trifunctional protein (MTP) and is encoded by the HADHA gene.[3][4][5] LCHAD is specific for long-chain substrates.[6]

  • 3-Hydroxyacyl-CoA Dehydrogenase Type-2 (HSD17B10): Also known as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), this enzyme is encoded by the HSD17B10 gene and acts on a wide range of substrates, with a preference for short-chain methyl-branched acyl-CoAs.[7][8]

Deficiencies in these enzymes lead to serious metabolic disorders, including medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency (M/SCHAD), long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD), and HSD10 disease.[4][7][8]

Comparative Analysis of Kinetic Parameters

The following table summarizes the available kinetic data for different HADH isomers. It is important to note that experimental conditions can vary between studies, which may affect the absolute values. The data for M/SCHAD is derived from studies on the homologous porcine heart enzyme, which shows high similarity to the human enzyme and provides a good indication of its substrate specificity.

Enzyme IsomerSubstrate (3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Source
M/SCHAD (Porcine Heart) 3-Hydroxybutyryl-CoAC416138[9]
3-Hydroxyhexanoyl-CoAC65.0185[9]
3-Hydroxyoctanoyl-CoAC82.5211[9]
3-Hydroxydecanoyl-CoAC102.0217[9]
3-Hydroxydodecanoyl-CoAC122.0183[9]
3-Hydroxytetradecanoyl-CoAC142.0128[9]
3-Hydroxyhexadecanoyl-CoAC162.083[9]
HSD17B10 (Human) Acetoacetyl-CoA (reverse reaction)C425.7-[10]
3-Hydroxybutyryl-CoAC485.2-[10]
LCHAD (Human) Long-chain substrates (e.g., C16)> C12--[3][6]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A widely used method for determining HADH activity is a continuous spectrophotometric rate determination assay.[11] This can be a direct measurement or a coupled-enzyme assay.

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.

Direct Assay (Oxidation):

(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+

Coupled-Enzyme Assay (Oxidation):

This method is advantageous as it pulls the reaction forward by removing the product, thus preventing product inhibition and making the reaction essentially irreversible.[9]

  • (S)-3-hydroxyacyl-CoA + NAD+ → 3-oxoacyl-CoA + NADH + H+ (catalyzed by HADH)

  • 3-oxoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (n-2) + H+ (catalyzed by 3-ketoacyl-CoA thiolase)

Reagents:

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3)

  • NAD+ or NADH solution

  • 3-hydroxyacyl-CoA substrate of desired chain length (or 3-oxoacyl-CoA for the reverse reaction)

  • For coupled assay: 3-ketoacyl-CoA thiolase and Coenzyme A (CoASH)

  • Purified HADH isomer enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, NAD+ (or NADH), and for the coupled assay, thiolase and CoASH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

  • The initial linear rate of absorbance change is used to calculate the enzyme activity (Vmax).

  • To determine the Michaelis constant (Km), the assay is repeated with varying concentrations of the substrate.

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA 1 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3 Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 4 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACAD Acyl-CoA Dehydrogenase ACAD->Fatty_Acyl_CoA ECH Enoyl-CoA Hydratase ECH->Enoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH Isomers) HADH->Hydroxyacyl_CoA KT β-Ketothiolase KT->Ketoacyl_CoA FAD FAD FAD->ACAD FADH2 FADH2 FADH2->ACAD H2O H2O H2O->ECH NAD NAD+ NAD->HADH NADH NADH NADH->HADH CoASH CoASH CoASH->KT

Caption: The four steps of mitochondrial fatty acid β-oxidation.

Experimental Workflow for HADH Activity Assay

HADH_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD+, Thiolase, CoASH) Start->Prepare_Mixture Equilibrate Equilibrate to Assay Temperature Prepare_Mixture->Equilibrate Add_Enzyme Add Purified HADH Isomer Equilibrate->Add_Enzyme Initiate_Reaction Initiate with 3-Hydroxyacyl-CoA Substrate Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Initial Velocity (Vmax) Monitor_Absorbance->Calculate_Activity Vary_Substrate Repeat with Varying Substrate Concentrations Calculate_Activity->Vary_Substrate Vary_Substrate->Initiate_Reaction Yes Calculate_Km Calculate Km Vary_Substrate->Calculate_Km No End End Calculate_Km->End

Caption: Workflow for determining HADH kinetic parameters.

Logical Relationship of HADH Isomer Substrate Specificity

HADH_Specificity Fatty_Acids Fatty Acids Short_Chain Short-Chain (C4-C6) Fatty_Acids->Short_Chain Medium_Chain Medium-Chain (C6-C12) Fatty_Acids->Medium_Chain Long_Chain Long-Chain (>C12) Fatty_Acids->Long_Chain HSD17B10 HSD17B10 (SCHAD) Short_Chain->HSD17B10 HADH HADH (M/SCHAD) Medium_Chain->HADH LCHAD LCHAD (MTP) Long_Chain->LCHAD

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity in 3-Hydroxyacyl-CoA Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the precise measurement of 3-hydroxyacyl-CoA dehydrogenase (HAD) activity is paramount. However, the existence of multiple HAD isozymes with overlapping substrate specificities presents a significant analytical challenge. This guide provides a comparative analysis of cross-reactivity in 3-hydroxyacyl-CoA assays, supported by experimental data, to aid in the selection of appropriate assay strategies and the accurate interpretation of results.

Comparative Analysis of Substrate Specificity

To quantify the substrate specificity and potential for cross-reactivity, the kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax)—of HAD enzymes with various 3-hydroxyacyl-CoA substrates are essential. Lower Km values indicate a higher affinity of the enzyme for the substrate.

A key study by He, Yang, and Schulz (1989) provides valuable insight into the substrate specificity of L-3-hydroxyacyl-CoA dehydrogenase isolated from pig heart, an enzyme analogous to human medium-chain 3-hydroxyacyl-CoA dehydrogenase. The data from this study, summarized in Table 1, demonstrates the enzyme's preference for medium-chain substrates.[2]

Substrate (3-Hydroxyacyl-CoA)Acyl Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC420.0133
3-Hydroxyhexanoyl-CoAC65.0154
3-Hydroxyoctanoyl-CoAC82.5167
3-Hydroxydecanoyl-CoAC101.8185
3-Hydroxydodecanoyl-CoAC121.5172
3-Hydroxytetradecanoyl-CoAC141.5143
3-Hydroxyhexadecanoyl-CoAC161.5118
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Various Chain Lengths. Data from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-9.[2]

As the table illustrates, the enzyme exhibits the lowest Km and highest Vmax values with medium-chain substrates (C8-C12), indicating the highest affinity and catalytic efficiency for this chain-length range. While the enzyme can metabolize both shorter (C4, C6) and longer (C14, C16) chain substrates, the kinetic parameters clearly show a diminished capacity at these extremes. This inherent cross-reactivity is a critical consideration when designing and interpreting assays. For instance, an assay designed to measure LCHAD activity using a C16 substrate may still be subject to interference from SCHAD, albeit to a lesser extent.

Experimental Protocols

Accurate assessment of HAD activity and cross-reactivity relies on robust experimental protocols. The two most common methodologies are spectrophotometric assays and liquid chromatography-mass spectrometry (LC-MS/MS).

Spectrophotometric Assay Protocol

This method measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Principle: 3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NAD+ solution (10 mM)

  • 3-Hydroxyacyl-CoA substrate of desired chain length (e.g., 1 mM stock)

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme or cell lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD+ solution.

  • Add the 3-hydroxyacyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

LC-MS/MS Assay Protocol

This highly sensitive and specific method directly measures the formation of the 3-ketoacyl-CoA product.

Principle: The reaction mixture is quenched, and the components are separated by liquid chromatography and detected by tandem mass spectrometry based on their mass-to-charge ratio.

Materials:

  • Reaction buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • NAD+ solution (10 mM)

  • 3-Hydroxyacyl-CoA substrate

  • Enzyme preparation

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Perform the enzymatic reaction in a microcentrifuge tube.

  • At specific time points, quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Centrifuge the samples to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the 3-ketoacyl-CoA product using multiple reaction monitoring (MRM).

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic pathway involved, the following diagrams are provided.

Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Enzyme Source (Purified or Lysate) Reaction Incubation Enzyme->Reaction Substrate 3-Hydroxyacyl-CoA Substrate Substrate->Reaction Cofactor NAD+ Cofactor->Reaction Spectrophotometry Spectrophotometry (A340 nm) Reaction->Spectrophotometry NADH Formation LCMS LC-MS/MS Reaction->LCMS Product Formation

Fig. 1: General workflow for 3-hydroxyacyl-CoA dehydrogenase assays.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA Thiolase

Fig. 2: The role of 3-hydroxyacyl-CoA dehydrogenase in the fatty acid beta-oxidation pathway.

Conclusion and Recommendations

The potential for cross-reactivity among 3-hydroxyacyl-CoA dehydrogenase isozymes is a critical factor in the design and interpretation of enzymatic assays. The provided data on the substrate specificity of a medium-chain HAD highlights the importance of selecting substrates that maximize the activity of the target isozyme while minimizing interference from others.

For researchers aiming to specifically measure LCHAD activity, the use of long-chain substrates (C14-C16) is recommended; however, the potential for some contribution from SCHAD should be acknowledged. Conversely, when targeting SCHAD, medium-chain substrates (C8-C10) will provide the highest activity. In complex biological samples where multiple isozymes are present, LC-MS/MS offers superior specificity over spectrophotometric methods by directly measuring the product of interest. For definitive results, immunodepletion of interfering isozymes prior to the assay may be necessary. By carefully considering the kinetic properties of the HAD isozymes and selecting the appropriate assay methodology, researchers can achieve more accurate and reliable measurements of fatty acid oxidation.

References

Comparative Kinetics of 3-Hydroxyacyl-CoA Dehydrogenases with Unsaturated Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of 3-hydroxyacyl-CoA dehydrogenases (HADs) is crucial for dissecting fatty acid metabolism and developing novel therapeutics. This guide provides a comparative overview of the kinetics of these enzymes with a focus on unsaturated substrates, supported by experimental data and detailed methodologies.

3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] This reaction is the third step in the four-reaction cycle that shortens the fatty acyl chain by two carbons.[2] While the kinetics of HADs with saturated substrates of varying chain lengths are well-documented, a comprehensive comparative analysis with unsaturated substrates is less established in the literature. This guide aims to synthesize the available data and provide a framework for further investigation.

Data Presentation: Comparative Kinetics

The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases is primarily defined by the chain length of the acyl-CoA thioester. Mammalian mitochondria contain three main types of HADs: short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) 3-hydroxyacyl-CoA dehydrogenases. LCHAD activity is part of a multifunctional protein complex known as the mitochondrial trifunctional protein, which also contains enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase activities.[3]

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)~100--[4]
3-Hydroxyoctanoyl-CoA (C8)~5--[4]
3-Hydroxypalmitoyl-CoA (C16)~5--[4]
Mycobacterium smegmatis 3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA36--[5][6]
Human Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD)Acetoacetyl-CoA (AACoA)30-70--[5]

Note: The Vmax and kcat values are often reported under different assay conditions and with varying enzyme purity, making direct comparisons challenging. The data for pig heart L-3-hydroxyacyl-CoA dehydrogenase indicates a preference for medium-chain length substrates.[4]

Experimental Protocols

The determination of kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases typically involves a continuous spectrophotometric assay. The following is a generalized protocol that can be adapted for various substrates.

Principle

The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm (ε = 6.22 mM-1cm-1).

Reagents
  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3, containing 0.1 mM dithiothreitol (B142953) (DTT).

  • NAD+ Stock Solution: 10 mM in deionized water.

  • Enzyme Solution: Purified 3-hydroxyacyl-CoA dehydrogenase diluted to an appropriate concentration (e.g., 0.1 - 1.0 µg/mL) in assay buffer.

  • Substrate Stock Solution: 1 mM solution of the desired 3-hydroxyacyl-CoA substrate (saturated or unsaturated) in a suitable solvent (e.g., water or a minimal amount of organic solvent if necessary for solubility, ensuring the final concentration of the organic solvent in the assay does not inhibit the enzyme).

Procedure
  • Reaction Mixture Preparation: In a 1 cm path-length cuvette, prepare the reaction mixture by adding the following in order:

    • Assay Buffer (to a final volume of 1 mL)

    • NAD+ stock solution (to a final concentration of 0.1-1.0 mM)

    • Enzyme solution

  • Incubation: Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to record any background rate of NADH formation in the absence of the substrate.

  • Initiation of Reaction: Start the reaction by adding the substrate stock solution to the cuvette to achieve the desired final concentration. Mix thoroughly by inverting the cuvette.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance every 10-15 seconds for 3-5 minutes.

  • Calculation of Initial Velocity: Determine the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v0 (µmol/min) = (ΔA340/min) / 6.22

  • Determination of Kinetic Parameters: Repeat steps 1-5 with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Preparation of Unsaturated 3-Hydroxyacyl-CoA Substrates

Unsaturated 3-hydroxyacyl-CoA substrates are not as commercially available as their saturated counterparts and often need to be synthesized. A common method involves the enzymatic hydration of the corresponding 2-enoyl-CoA using enoyl-CoA hydratase.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the kinetic parameters of a 3-hydroxyacyl-CoA dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme_prep Enzyme Purification/ Dilution reaction_setup Reaction Mixture Setup enzyme_prep->reaction_setup substrate_prep Substrate Preparation/ Quantification substrate_prep->reaction_setup buffer_prep Buffer and Reagent Preparation buffer_prep->reaction_setup spectro Spectrophotometric Measurement (ΔA340) reaction_setup->spectro initial_velocity Calculate Initial Velocities (v0) spectro->initial_velocity mm_plot Michaelis-Menten Plot (v0 vs. [S]) initial_velocity->mm_plot kinetic_params Determine Km and Vmax mm_plot->kinetic_params

Caption: Experimental workflow for kinetic analysis of 3-hydroxyacyl-CoA dehydrogenase.

Catalytic Mechanism of L-3-Hydroxyacyl-CoA Dehydrogenase

The catalytic mechanism of L-3-hydroxyacyl-CoA dehydrogenase involves a conserved catalytic dyad of a histidine and a glutamate (B1630785) residue.

catalytic_mechanism E_NAD_S E-NAD+ : Substrate step1 1. Substrate Binding (L-3-Hydroxyacyl-CoA) E_NADH_P E-NADH : Product step2 2. Deprotonation of 3-hydroxyl group by His-Glu dyad step1->step2 step3 3. Hydride transfer to NAD+ step2->step3 step4 4. Product Release (3-Ketoacyl-CoA) step3->step4 step4->E_NADH_P NADH Release & Enzyme Regeneration

Caption: Simplified catalytic mechanism of L-3-hydroxyacyl-CoA dehydrogenase.

Conclusion

The comparative kinetics of 3-hydroxyacyl-CoA dehydrogenases with unsaturated substrates remain a relatively underexplored area of research. While the substrate specificity based on acyl chain length for saturated substrates is well-characterized, there is a clear need for systematic studies investigating the kinetic parameters of different HAD isozymes with a variety of unsaturated 3-hydroxyacyl-CoA intermediates. Such studies would provide valuable insights into the metabolic flux through the β-oxidation pathway for unsaturated fatty acids and could inform the development of targeted therapies for metabolic disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to pursue these important investigations.

References

A Comparative Guide to the Biological Effects of (S)- vs (R)-3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of (S)- and (R)-3-hydroxyacyl-CoA enantiomers. These stereoisomers, while structurally similar, exhibit distinct metabolic fates and enzymatic interactions, holding significant implications for metabolic research and the development of therapeutic agents targeting fatty acid oxidation pathways.

Introduction

(S)- and (R)-3-hydroxyacyl-CoAs are chiral intermediates in the metabolism of fatty acids. The stereochemistry at the beta-carbon position dictates their involvement in distinct cellular pathways and their recognition by specific enzymes. (S)-3-hydroxyacyl-CoA is the well-established intermediate in the canonical mitochondrial beta-oxidation spiral, the primary pathway for fatty acid degradation and energy production. In contrast, (R)-3-hydroxyacyl-CoA is primarily associated with the peroxisomal beta-oxidation pathway, which is responsible for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules not readily handled by mitochondria. Deficiencies in the enzymes that metabolize these enantiomers can lead to severe metabolic disorders, highlighting their critical and distinct biological roles.

Metabolic Pathways and Enzymology

The metabolic pathways for (S)- and (R)-3-hydroxyacyl-CoAs are spatially and enzymatically distinct.

(S)-3-Hydroxyacyl-CoA: This enantiomer is exclusively processed in the mitochondria as part of the beta-oxidation cycle. The key enzyme responsible for its metabolism is L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) , which is a component of the mitochondrial trifunctional protein in the case of long-chain substrates, or a soluble enzyme for medium and short-chain substrates. LCHAD is highly stereospecific for the (S)-enantiomer and catalyzes its NAD+-dependent oxidation to 3-ketoacyl-CoA.

(R)-3-Hydroxyacyl-CoA: The metabolism of this enantiomer occurs predominantly in the peroxisomes . The key enzyme is the peroxisomal multifunctional enzyme type 2 (MFE-2) , which possesses (3R)-hydroxyacyl-CoA dehydrogenase activity. This enzyme catalyzes the NAD+-dependent oxidation of (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. An epimerase, 3-hydroxyacyl-CoA epimerase, can interconvert the (S) and (R) enantiomers and is located in the peroxisomes, not the mitochondria[1].

The distinct subcellular localization and enzymatic machinery for the metabolism of (S)- and (R)-3-hydroxyacyl-CoAs are depicted in the following diagrams.

Mitochondrial Beta-Oxidation of (S)-3-Hydroxyacyl-CoA cluster_mito Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase S-3-Hydroxyacyl-CoA S-3-Hydroxyacyl-CoA Enoyl-CoA->S-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase LCHAD LCHAD S-3-Hydroxyacyl-CoA->LCHAD 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase LCHAD->3-Ketoacyl-CoA NAD+ -> NADH

Mitochondrial metabolism of (S)-3-hydroxyacyl-CoA.

Peroxisomal Beta-Oxidation of (R)-3-Hydroxyacyl-CoA cluster_perox Peroxisome VLCFA-CoA Very Long-Chain Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA VLCFA-CoA->Enoyl-CoA Acyl-CoA Oxidase R-3-Hydroxyacyl-CoA R-3-Hydroxyacyl-CoA Enoyl-CoA->R-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase MFE-2 (3R)-Hydroxyacyl-CoA Dehydrogenase (MFE-2) R-3-Hydroxyacyl-CoA->MFE-2 3-Ketoacyl-CoA 3-Ketoacyl-CoA Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase MFE-2->3-Ketoacyl-CoA NAD+ -> NADH

Peroxisomal metabolism of (R)-3-hydroxyacyl-CoA.

Quantitative Data Comparison

Direct in vivo quantification of (S)- and (R)-3-hydroxyacyl-CoAs is technically challenging. However, the analysis of their downstream metabolites, such as acylcarnitines, can provide valuable insights into their relative abundance and metabolic flux.

Parameter(S)-3-Hydroxyacyl-CoA(R)-3-Hydroxyacyl-CoAReference
Primary Metabolic Pathway Mitochondrial Beta-OxidationPeroxisomal Beta-Oxidation[1]
Key Metabolizing Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)(3R)-Hydroxyacyl-CoA Dehydrogenase (MFE-2)[2]
Enzyme Kinetics (Km) Varies by chain length (e.g., lower for medium-chain substrates)Varies by chain length (Domain A: medium/long-chain; Domain B: short-chain)[2][3]
Enzyme Kinetics (Vmax) Highest for medium-chain substrates-[3]
In Vivo Levels (proxy) Urinary (S)-3-C4OH-carnitine is detectable and increases in LCHAD deficiency.Urinary (R)-3-C4OH-carnitine is also detectable and shows changes in metabolic disorders.[4]

Signaling Pathways

While the direct signaling roles of (S)- and (R)-3-hydroxyacyl-CoAs are not fully elucidated, long-chain acyl-CoA esters, in general, are known to act as allosteric regulators of key metabolic enzymes. For instance, long-chain acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5]. It is plausible that both (S)- and (R)-3-hydroxyacyl-CoAs could participate in such regulatory mechanisms, although their differential effects remain an area for future investigation.

Allosteric Regulation by Acyl-CoA Esters Acyl_CoA Long-Chain Acyl-CoA Esters ((S)- or (R)-3-Hydroxyacyl-CoA) AMPK AMPK Acyl_CoA->AMPK Allosteric Activation Metabolic_Enzymes Other Metabolic Enzymes Acyl_CoA->Metabolic_Enzymes Allosteric Regulation

General allosteric regulation by acyl-CoA esters.

Experimental Protocols

Chiral Separation and Quantification of 3-Hydroxyacyl-CoAs by HPLC-MS/MS

This protocol is adapted from methods for the enantioselective analysis of 3-hydroxy fatty acids and can be applied to their CoA esters with appropriate modifications.

1. Sample Preparation (from tissues):

  • Flash-freeze tissue samples in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable extraction solvent (e.g., chloroform/methanol).

  • Add internal standards, including isotopically labeled versions of the analytes of interest.

  • Perform a solid-phase extraction (SPE) for cleanup and enrichment of the acyl-CoA fraction.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: An amylose-based chiral stationary phase column (e.g., Chiralpak IA-U) is suitable for the separation of 3-hydroxy fatty acid enantiomers and can be adapted for their CoA esters.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient profile needs to be optimized for the specific analytes.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes and internal standards.

3. Data Analysis:

  • Integrate the peak areas for the (S)- and (R)-enantiomers of each 3-hydroxyacyl-CoA species and their corresponding internal standards.

  • Generate calibration curves using authentic standards of the (S)- and (R)-enantiomers.

  • Quantify the concentration of each enantiomer in the samples based on the calibration curves.

Experimental Workflow for Chiral Analysis Sample Tissue Sample Homogenization Homogenization & Extraction Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE HPLC Chiral HPLC Separation SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data

Workflow for chiral analysis of 3-hydroxyacyl-CoAs.

Conclusion

The stereochemistry of 3-hydroxyacyl-CoAs dictates their distinct metabolic fates, with the (S)-enantiomer being a central player in mitochondrial energy production and the (R)-enantiomer being processed in peroxisomes. This clear division of labor has significant implications for understanding and diagnosing metabolic disorders related to fatty acid oxidation. Further research into the specific signaling roles of each enantiomer and the development of robust analytical methods for their direct quantification in biological matrices will be crucial for advancing our knowledge in this area and for the development of targeted therapeutics.

References

A Researcher's Guide to Substrate Competition in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the catabolism of fatty acids to produce energy. In physiological and pathological states, mitochondria are often presented with a mixture of fatty acid substrates of varying chain lengths and degrees of saturation. This leads to competition among substrates for the enzymatic machinery of beta-oxidation, influencing metabolic flux and cellular fate. This guide provides a comparative analysis of substrate preference in mitochondrial beta-oxidation, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.

The Basis of Substrate Competition

The preference for certain fatty acids over others in mitochondrial beta-oxidation is governed by several factors, primarily the substrate specificity of the key enzymes and transporters involved in the pathway. The primary points of competition are:

  • Transport into the Mitochondria: The carnitine palmitoyltransferase (CPT) system, particularly CPT1, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix.[1][2] The different isoforms of CPT1 (e.g., CPT1A in the liver and CPT1B in muscle) exhibit varying affinities for different acyl-CoA substrates.[3][4]

  • The Beta-Oxidation Spiral: Within the mitochondrial matrix, a series of four enzymatic reactions are repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle. The first and most crucial step in terms of substrate specificity is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), each with a preference for a particular chain length:

    • Very-long-chain acyl-CoA dehydrogenase (VLCAD): Acts on fatty acids with 14 to 20 carbons.[5][6]

    • Long-chain acyl-CoA dehydrogenase (LCAD): Prefers chain lengths of 8 to 20 carbons and is also involved in the oxidation of some unsaturated fatty acids.[7][8]

    • Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with fatty acids of 4 to 12 carbons in length.

    • Short-chain acyl-CoA dehydrogenase (SCAD): Acts on 4 to 6 carbon fatty acids.

The overlapping substrate specificities of these enzymes are a major source of competition.[9]

Comparative Oxidation Rates of Fatty Acid Substrates

Experimental evidence consistently demonstrates a hierarchy in the oxidation of different fatty acids. This preference is influenced by chain length and saturation.

Saturated Fatty Acids

Generally, the rate of beta-oxidation for saturated fatty acids is inversely proportional to their chain length. Medium-chain fatty acids are typically oxidized more rapidly than long-chain fatty acids.

SubstrateChain LengthRelative Oxidation RateKey Enzymes
OctanoateC8HighMCAD
LaurateC12HighMCAD, LCAD
PalmitateC16ModerateVLCAD, LCAD
StearateC18LowVLCAD

Table 1: Comparative Oxidation of Saturated Fatty Acids. This table summarizes the general trend of oxidation rates for common saturated fatty acids. Shorter chain fatty acids that can be handled by MCAD tend to be oxidized more rapidly.

Saturated vs. Unsaturated Fatty Acids

The presence of double bonds in unsaturated fatty acids can influence their rate of oxidation. In some studies, monounsaturated fatty acids like oleic acid are oxidized at rates comparable to or even faster than their saturated counterparts. However, polyunsaturated fatty acids may be oxidized at slower rates.

SubstrateFormulaTypeRelative Oxidation Rate
Palmitic AcidC16:0SaturatedModerate
Oleic AcidC18:1MonounsaturatedHigh
Linoleic AcidC18:2PolyunsaturatedModerate to High
Arachidonic AcidC20:4PolyunsaturatedLow

Table 2: Comparison of Saturated and Unsaturated Fatty Acid Oxidation. This table provides a qualitative comparison of the oxidation rates of common saturated and unsaturated fatty acids. The exact rates can vary depending on the tissue and experimental conditions.

Quantitative Comparison of Enzyme Kinetics

The substrate specificity of the key enzymes in beta-oxidation can be quantitatively described by their kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKm (µM)Vmax (U/mg)
VLCAD Palmitoyl-CoA (C16:0)1.83.6
Myristoyl-CoA (C14:0)1.14.2
MCAD Octanoyl-CoA (C8:0)2.110.5
Decanoyl-CoA (C10:0)1.59.8
CPT2 Palmitoyl-CoA (C16:0)25-
Myristoyl-CoA (C14:0)15-
Octanoyl-CoA (C8:0)50-

Table 3: Kinetic Parameters of Key Beta-Oxidation Enzymes. This table presents reported Km and Vmax values for human VLCAD and MCAD, and Km values for human CPT2 with different acyl-CoA substrates. Data is compiled from various sources and may vary depending on the experimental conditions.

Competitive Inhibition

The presence of multiple fatty acid substrates leads to competitive inhibition, where one fatty acid can reduce the rate of oxidation of another. For example, some unsaturated fatty acids have been shown to inhibit the oxidation of saturated fatty acids.

InhibitorSubstrateIC50
2-Bromopalmitic acidPalmitate Oxidation60 µM
2-Tetradecylglycidic acidPalmitate Oxidation0.1 µM

Table 4: Inhibitory Concentrations (IC50) of Selected Compounds on Palmitate Oxidation. This table provides IC50 values for known inhibitors of fatty acid oxidation, demonstrating the principle of inhibition. Data on the direct competitive inhibition of one natural fatty acid by another is less commonly reported in terms of IC50 values.

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation Pathway

beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 CoA -> Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Transport CPT2 CPT2 CACT->CPT2 Transport Matrix Acyl-CoA Fatty Acyl-CoA CPT2->Matrix Acyl-CoA Carnitine -> CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Matrix Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial beta-oxidation pathway.

Experimental Workflow: Seahorse XF Fatty Acid Oxidation Assay

seahorse_workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Cells Seed Cells Substrate-limited medium Substrate-limited medium Seed Cells->Substrate-limited medium Incubate overnight Incubate overnight Substrate-limited medium->Incubate overnight Wash and add FAO medium Wash and add FAO medium Incubate overnight->Wash and add FAO medium Measure Basal OCR Measure Basal OCR Wash and add FAO medium->Measure Basal OCR Inject Substrates Inject Substrate A vs Substrate B Measure Basal OCR->Inject Substrates Measure OCR Measure OCR Inject Substrates->Measure OCR Inject Inhibitor Inject Etomoxir Measure OCR->Inject Inhibitor Measure Final OCR Measure Final OCR Inject Inhibitor->Measure Final OCR

Caption: Seahorse XF fatty acid oxidation assay workflow.

Principle of Competitive Substrate Inhibition

competitive_inhibition Enzyme Enzyme Product A Product A Enzyme->Product A Forms No Product B No Product B Enzyme->No Product B Blocks formation Substrate A Substrate A Substrate A->Enzyme Binds Substrate B Substrate B Substrate B->Enzyme Competes for binding

Caption: Competitive substrate inhibition at the enzyme level.

Experimental Protocols

Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This method directly measures the flux of a radiolabeled fatty acid through the beta-oxidation pathway by quantifying the production of radiolabeled metabolites.

Materials:

  • Cultured cells or isolated mitochondria

  • [1-14C]-labeled fatty acid (e.g., palmitic acid)

  • Assay medium (e.g., DMEM with 0.3% BSA, 100 µM unlabeled palmitate, 1 mM carnitine)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Perchloric acid

Protocol:

  • Cell Preparation: Culture cells to the desired confluency. For isolated mitochondria, prepare fresh mitochondria using standard protocols.

  • Assay Incubation: Wash cells or mitochondria to remove residual media. Add the assay medium containing the [1-14C]-labeled fatty acid. To test for competition, a second, unlabeled fatty acid can be added to the assay medium.

  • Incubation: Seal the plate and incubate at 37°C for 2-3 hours.

  • Termination: Stop the reaction by adding cold perchloric acid to lyse the cells and precipitate macromolecules.

  • Quantification: Centrifuge the samples and transfer the supernatant, which contains the radiolabeled acid-soluble metabolites (ASMs), to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as the amount of radiolabeled ASM produced per unit time per milligram of protein.

Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer and consumables

  • Cultured cells

  • Growth medium, substrate-limited medium, and FAO assay medium

  • Fatty acid substrates (e.g., palmitate-BSA conjugate)

  • L-carnitine

  • Inhibitors (e.g., etomoxir, oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Cell Priming: The day before the assay, replace the growth medium with a substrate-limited medium to deplete endogenous energy stores and incubate overnight.[10]

  • Assay Preparation: On the day of the assay, wash the cells and replace the medium with FAO assay medium containing the fatty acid substrate(s) of interest and L-carnitine.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer.

  • Assay Execution:

    • Measure the basal OCR.

    • Inject the fatty acid substrate(s) and monitor the change in OCR. For competition studies, different fatty acids can be injected into different wells.

    • Inject a sequence of inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial function. Etomoxir, a CPT1 inhibitor, can be used to confirm that the observed OCR is due to fatty acid oxidation.[11][12]

  • Data Analysis: The Seahorse XF software calculates OCR in real-time. Compare the OCR in wells with different fatty acid substrates to determine their relative oxidation rates.

Conclusion

Substrate competition is an inherent and crucial aspect of mitochondrial fatty acid beta-oxidation. The preference for certain fatty acids is primarily dictated by their chain length and degree of saturation, which in turn determines their affinity for the key enzymes of the pathway, particularly the acyl-CoA dehydrogenases and carnitine palmitoyltransferases. Understanding these competitive interactions is essential for researchers in metabolism, drug development, and related fields to accurately model and manipulate fatty acid metabolism in health and disease. The experimental protocols provided herein offer robust methods for quantitatively assessing substrate competition and furthering our understanding of this fundamental metabolic process.

References

A Comparative Guide to Mitochondrial and Peroxisomal Beta-Oxidation of Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids is a fundamental metabolic process, with beta-oxidation serving as the primary pathway for their degradation. This process occurs in two key cellular organelles: mitochondria and peroxisomes. While both organelles share the basic enzymatic steps of beta-oxidation, their substrate preferences, regulatory mechanisms, and physiological roles differ significantly. This guide provides a detailed comparison of the beta-oxidation of dodecenoyl-CoA, a 12-carbon monounsaturated fatty acid, in mitochondria and peroxisomes, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison of Acyl-CoA Beta-Oxidation

Direct comparative kinetic data for dodecenoyl-CoA is limited in the literature. Therefore, data for lauroyl-CoA (C12:0), a saturated C12 acyl-CoA, is presented here as a close structural analog to provide a quantitative comparison between mitochondrial and peroxisomal beta-oxidation capacities.

ParameterMitochondrial Beta-Oxidation (Substrate: Lauroyl-carnitine)Peroxisomal Beta-Oxidation (Substrate: Lauroyl-CoA)Reference
Apparent Km (µM) ~10~5[1]
Relative Oxidation Rate HighHighest for C12:0 among tested substrates[1]

Note: The mitochondrial assay uses acyl-carnitines as substrates due to the role of the carnitine shuttle in transporting fatty acids into the mitochondria, while the peroxisomal assay uses acyl-CoAs directly.

Enzymatic Pathways and Key Differences

The beta-oxidation of dodecenoyl-CoA, an unsaturated fatty acid, requires a core set of four enzymatic reactions in both mitochondria and peroxisomes, along with auxiliary enzymes to handle the double bond.

Mitochondrial Beta-Oxidation:

The primary role of mitochondrial beta-oxidation is the complete degradation of fatty acids to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.

The key enzymes in mitochondrial beta-oxidation are:

  • Acyl-CoA Dehydrogenase (ACAD): Introduces a double bond between the α and β carbons. Multiple ACADs exist with varying chain-length specificities (e.g., MCAD for medium-chain acyl-CoAs).

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • β-Ketoacyl-CoA Thiolase: Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

For dodecenoyl-CoA, which has a cis-double bond, an auxiliary enzyme is required:

  • Enoyl-CoA Isomerase: Converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.

Peroxisomal Beta-Oxidation:

Peroxisomal beta-oxidation is primarily responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some unsaturated fatty acids that are poor substrates for mitochondria.[2] The resulting shorter-chain acyl-CoAs are then transported to mitochondria for complete oxidation.

The core peroxisomal beta-oxidation enzymes are distinct from their mitochondrial counterparts:

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme.[3] Unlike ACAD, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3]

  • Multifunctional Enzyme (MFE): This single protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • β-Ketoacyl-CoA Thiolase: Similar to the mitochondrial enzyme, it cleaves the ketoacyl-CoA.

For dodecenoyl-CoA, peroxisomes also utilize:

  • Enoyl-CoA Isomerase: To handle the cis-double bond.

A key distinction is that peroxisomal beta-oxidation is typically incomplete, ceasing at medium-chain acyl-CoAs which are then exported to mitochondria.

Mandatory Visualizations

Beta_Oxidation_Comparison cluster_mitochondria Mitochondrial Beta-Oxidation cluster_peroxisome Peroxisomal Beta-Oxidation Mito_Start Dodecenoyl-CoA Mito_ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) Mito_Start->Mito_ACAD Mito_Isomerase Enoyl-CoA Isomerase Mito_ACAD->Mito_Isomerase cis-Δ³-Enoyl-CoA Mito_Hydratase Enoyl-CoA Hydratase Mito_Isomerase->Mito_Hydratase trans-Δ²-Enoyl-CoA Mito_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Mito_Hydratase->Mito_Dehydrogenase Mito_Thiolase β-Ketoacyl-CoA Thiolase Mito_Dehydrogenase->Mito_Thiolase Mito_Thiolase->Mito_Start Shortened Acyl-CoA (re-enters cycle) Mito_End Acetyl-CoA (to TCA Cycle) Mito_Thiolase->Mito_End Peroxi_Start Dodecenoyl-CoA Peroxi_ACOX Acyl-CoA Oxidase (ACOX) Peroxi_Start->Peroxi_ACOX Peroxi_Isomerase Enoyl-CoA Isomerase Peroxi_ACOX->Peroxi_Isomerase cis-Δ³-Enoyl-CoA H2O2 H₂O₂ Peroxi_ACOX->H2O2 Peroxi_MFE Multifunctional Enzyme (MFE) Peroxi_Isomerase->Peroxi_MFE trans-Δ²-Enoyl-CoA Peroxi_Thiolase β-Ketoacyl-CoA Thiolase Peroxi_MFE->Peroxi_Thiolase Peroxi_End Acetyl-CoA + Shortened Acyl-CoA (to Mitochondria) Peroxi_Thiolase->Peroxi_End

Caption: Comparative pathways of mitochondrial and peroxisomal beta-oxidation of dodecenoyl-CoA.

Experimental Protocols

1. Isolation of Mitochondria and Peroxisomes

A detailed protocol for the isolation of highly purified mitochondrial and peroxisomal fractions from rodent liver is essential for comparative studies.

  • Tissue Homogenization: Freshly excised liver tissue is minced and homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei and cell debris, followed by a crude mitochondrial pellet.

  • Gradient Centrifugation: The crude mitochondrial pellet is further purified using a Percoll or sucrose density gradient centrifugation to separate mitochondria from peroxisomes and other contaminating organelles. Fractions are collected and assayed for marker enzyme activities (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes) to assess purity.

2. Measurement of Beta-Oxidation Activity

Several methods can be employed to quantify the rate of beta-oxidation in isolated organelles.

  • Radiolabeled Substrate Assay: This is a classic and sensitive method.

    • Principle: Isolated organelles are incubated with radiolabeled dodecenoyl-CoA (e.g., [1-¹⁴C]dodecenoyl-CoA). The rate of beta-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or other acid-soluble metabolites.

    • Procedure:

      • Incubate isolated mitochondria or peroxisomes in a reaction buffer containing cofactors (NAD⁺, FAD, CoA, ATP, and carnitine for mitochondria).

      • Initiate the reaction by adding [1-¹⁴C]dodecenoyl-CoA.

      • After a defined incubation period, stop the reaction by adding an acid (e.g., perchloric acid).

      • Separate the unreacted substrate from the acid-soluble products by centrifugation or precipitation.

      • Quantify the radioactivity in the supernatant using liquid scintillation counting.

  • Spectrophotometric Assay for Acyl-CoA Oxidase (Peroxisomes):

    • Principle: The activity of ACOX, the first enzyme in peroxisomal beta-oxidation, can be measured by detecting the production of H₂O₂.[4]

    • Procedure: A coupled enzyme assay is used where the H₂O₂ produced reacts with a chromogenic substrate in the presence of horseradish peroxidase, leading to a color change that can be measured spectrophotometrically.

  • Oxygen Consumption Assay (Mitochondria):

    • Principle: The rate of mitochondrial beta-oxidation can be determined by measuring the consumption of oxygen using a Clark-type electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

    • Procedure: Isolated mitochondria are incubated in a respiration buffer with dodecenoyl-carnitine and other necessary substrates. The rate of oxygen consumption is monitored over time.

Experimental_Workflow cluster_isolation Organelle Isolation cluster_assay Beta-Oxidation Assay cluster_mito_assay Mitochondria cluster_peroxi_assay Peroxisomes Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Gradient Density Gradient Centrifugation Centrifugation->Gradient Mito Isolated Mitochondria Gradient->Mito Peroxi Isolated Peroxisomes Gradient->Peroxi Mito_Incubation Incubate with [¹⁴C]Dodecenoyl-carnitine Mito->Mito_Incubation Peroxi_Incubation Incubate with [¹⁴C]Dodecenoyl-CoA Peroxi->Peroxi_Incubation Mito_Measurement Measure ¹⁴C-Acetyl-CoA or O₂ Consumption Mito_Incubation->Mito_Measurement Data_Analysis Data Analysis and Comparison Mito_Measurement->Data_Analysis Peroxi_Measurement Measure ¹⁴C-Acetyl-CoA or H₂O₂ Production Peroxi_Incubation->Peroxi_Measurement Peroxi_Measurement->Data_Analysis

Caption: Experimental workflow for comparing mitochondrial and peroxisomal beta-oxidation.

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxy-6Z-Dodecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (S)-3-Hydroxy-6Z-Dodecenoyl-CoA. Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled as a potentially hazardous substance. The following procedures are based on best practices for handling research chemicals with unknown toxicity and information for structurally similar compounds.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassDescriptionPrimary Routes of Exposure
Respiratory Sensitizer (presumed)May cause allergy or asthma symptoms or breathing difficulties if inhaled.Inhalation
Eye Irritant (potential)May cause eye irritation upon contact.Eyes
Skin Irritant (potential)May cause skin irritation upon contact.Skin
Ingestion Hazard (potential)May be harmful if swallowed.Ingestion

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.[1][2][3][4]

Required Personal Protective Equipment:

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change frequently.
Eyes Safety glasses with side shields or gogglesMust be ANSI Z87.1 compliant. Use goggles if there is a splash hazard.[2]
Body Laboratory coatA fully buttoned, long-sleeved lab coat is required to protect skin and clothing.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation exposure.[2] If a fume hood is not available, contact your institution's Environmental Health & Safety (EHS) department for a risk assessment to determine if a respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for safety.

Experimental Workflow:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Handling and Use:

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood to minimize inhalation risk.

    • Avoid the generation of dust and aerosols.

    • Use a spatula for transferring the solid compound.

    • Close the container tightly after use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • The container should be clearly labeled with the chemical name and any known or presumed hazards.[2]

    • Store in a secondary container to contain any potential leaks or spills.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

Consult your institution's EHS department for specific hazardous waste disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency Response:

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill For a small spill within a chemical fume hood, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Handling Workflow for this compound

HandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal Prep Don Required PPE Hood Verify Fume Hood Operation Prep->Hood 1. Weigh Weigh Compound in Hood Hood->Weigh 2. Prepare Prepare Solution in Hood Weigh->Prepare 3. Store Store in Labeled, Secondary Container Prepare->Store 4. Waste Collect as Hazardous Waste Store->Waste 5. Post-Experiment

Caption: A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.